molecular formula C10H8BrNO B1371682 7-Bromo-4-methoxyquinoline CAS No. 1065092-89-8

7-Bromo-4-methoxyquinoline

Cat. No.: B1371682
CAS No.: 1065092-89-8
M. Wt: 238.08 g/mol
InChI Key: NBSFJOSQRAIZHB-UHFFFAOYSA-N
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Description

7-Bromo-4-methoxyquinoline is a versatile brominated quinoline derivative serving as a key synthetic intermediate in medicinal chemistry and organic synthesis. The bromine atom at the C7 position and the methoxy group at the C4 position make this compound a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse structural motifs . Quinoline scaffolds are of significant interest in drug discovery due to their widespread presence in compounds with biological activity . Researchers utilize this family of compounds to develop potential therapeutic agents, and similar bromo-methoxyquinolines have been investigated for their antiproliferative properties and as intermediates for further functionalization . This product is intended for research applications in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-4-5-12-9-6-7(11)2-3-8(9)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSFJOSQRAIZHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=CC2=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670377
Record name 7-Bromo-4-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065092-89-8
Record name 7-Bromo-4-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromo-4-methoxyquinoline is a substituted quinoline, a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and materials science. The quinoline scaffold is a core component of numerous pharmaceuticals and functional materials, and specific substitutions, such as bromo and methoxy groups, can critically modulate a molecule's biological activity and physicochemical properties. This technical guide provides a comprehensive, field-proven methodology for the multi-step synthesis of this compound from commercially available starting materials. We will delve into the causality behind the chosen synthetic strategy, provide detailed, step-by-step experimental protocols, and outline a rigorous characterization workflow to validate the final product's identity and purity. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this and structurally related compounds.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a strategic, three-step sequence. This approach ensures high regioselectivity and provides robust, scalable intermediates. The core logic is to first construct the foundational 7-bromo-4-hydroxyquinoline ring system, followed by functional group interconversions to arrive at the target molecule.

The chosen pathway is as follows:

  • Cyclization: A Conrad-Limpach reaction between 3-bromoaniline and a diethyl malonate derivative to form the 7-bromo-4-hydroxyquinoline core. This classic reaction is highly reliable for constructing 4-hydroxyquinolines.[1]

  • Chlorination: Conversion of the 4-hydroxy group to a more reactive 4-chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This step is crucial as the hydroxyl group is a poor leaving group for direct nucleophilic substitution.

  • Methoxylation: A nucleophilic aromatic substitution (SNAr) reaction where the 4-chloro group is displaced by a methoxide anion to yield the final this compound.

This strategy is superior to attempting a Skraup synthesis, which often requires harsh, oxidative conditions and can lead to complex product mixtures when using substituted anilines.[2][3] The Conrad-Limpach approach offers better control and predictability.

Synthetic_Workflow cluster_0 Step 1: Quinoline Core Formation cluster_1 Step 2: Activation cluster_2 Step 3: Methoxylation A 3-Bromoaniline C 7-Bromo-4-hydroxyquinoline A->C Conrad-Limpach Cyclization B Diethyl Malonate B->C D 7-Bromo-4-chloroquinoline C->D POCl₃ Chlorination F This compound D->F SNAr Reaction E Sodium Methoxide E->F

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are self-validating systems, designed for clarity, safety, and reproducibility.

Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline

This step utilizes the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester (or in this case, a malonic ester), followed by high-temperature thermal cyclization.[1]

  • Materials:

    • 3-Bromoaniline

    • Diethyl malonate

    • Diphenyl ether (or Dowtherm A) as a high-boiling solvent

    • Ethanol

  • Procedure:

    • Condensation: In a round-bottom flask, combine equimolar amounts of 3-bromoaniline and diethyl malonate. Heat the mixture at 140-150 °C for 2-3 hours. Ethanol will be evolved during this stage. The progress can be monitored by observing the cessation of ethanol distillation. This forms the intermediate diethyl (3-bromophenylamino)methylenemalonate.

    • Cyclization: In a separate flask suitable for high-temperature reactions, heat diphenyl ether to approximately 250 °C.

    • Slowly add the crude intermediate from the previous step to the hot diphenyl ether. The addition should be controlled to maintain the temperature and manage the evolution of ethanol.

    • Maintain the reaction mixture at 250 °C for 30-60 minutes after the addition is complete.

    • Allow the mixture to cool to below 100 °C. The product, 7-Bromo-4-hydroxyquinoline, will precipitate.

    • Work-up: Dilute the cooled mixture with hexane or toluene to further precipitate the product and dissolve the solvent.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid thoroughly with hexane and then with ethanol to remove residual diphenyl ether and unreacted starting materials.

    • The crude product can be further purified by recrystallization from a suitable solvent like dimethylformamide (DMF) or acetic acid to yield a pure, off-white solid.

Step 2: Synthesis of 7-Bromo-4-chloroquinoline

The hydroxyl group of the quinolinol is converted to a chloro group, which is an excellent leaving group for the subsequent nucleophilic substitution.

  • Materials:

    • 7-Bromo-4-hydroxyquinoline (from Step 1)

    • Phosphorus oxychloride (POCl₃)

    • Dimethylformamide (DMF, catalytic amount)

    • Dioxane (optional, as solvent)

    • Ice

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle evolved HCl), add 7-Bromo-4-hydroxyquinoline.

    • Carefully add an excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents. A few drops of DMF can be added to catalyze the reaction. The reaction can also be run in a solvent like dioxane.[4]

    • Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work-up: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.

    • The product will precipitate as a solid. Continue stirring until all the ice has melted.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product, 7-Bromo-4-chloroquinoline, is typically obtained as a light yellow or tan solid.[4]

Step 3: Synthesis of this compound

This final step is a nucleophilic aromatic substitution where the methoxide ion displaces the chloride at the C4 position. The electron-withdrawing nitrogen atom in the quinoline ring facilitates this reaction.

  • Materials:

    • 7-Bromo-4-chloroquinoline (from Step 2)

    • Sodium methoxide (NaOCH₃), either as a solid or as a solution in methanol

    • Anhydrous Methanol (as solvent)

    • Dichloromethane or Ethyl Acetate (for extraction)

  • Procedure:

    • Reaction Setup: Dissolve 7-Bromo-4-chloroquinoline in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

    • Add a slight excess (1.1 to 1.5 equivalents) of sodium methoxide to the solution.

    • Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

    • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the resulting residue in dichloromethane or ethyl acetate and wash with water to remove any remaining sodium salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound as a solid.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the successful synthesis of the target compound and to assess its purity. A combination of spectroscopic and physical methods should be employed.

Characterization_Workflow cluster_methods Analytical Techniques cluster_data Validation Data Product Purified Product (this compound) NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR MS Mass Spectrometry (MS) Product->MS IR IR Spectroscopy Product->IR MP Melting Point Analysis Product->MP Structure Structural Confirmation NMR->Structure Identity Molecular Weight & Isotopic Pattern MS->Identity IR->Structure Purity Purity Assessment MP->Purity

Caption: Workflow for the analytical characterization of the final product.

Summary of Expected Analytical Data

The following table summarizes the expected characterization data for this compound.[5]

Analysis Technique Expected Result / Observation
Molecular Formula -C₁₀H₈BrNO
Molecular Weight -238.08 g/mol
Physical Appearance VisualWhite to off-white solid
Melting Point Melting Point ApparatusTo be determined experimentally; sharp range indicates high purity.
¹H NMR NMR (e.g., 400 MHz, CDCl₃)~8.7 ppm (d, 1H): H2 proton. ~8.2 ppm (d, 1H): H8 proton. ~8.1 ppm (d, 1H): H5 proton. ~7.6 ppm (dd, 1H): H6 proton. ~6.8 ppm (d, 1H): H3 proton. ~4.1 ppm (s, 3H): Methoxy (-OCH₃) protons.
¹³C NMR NMR (e.g., 100 MHz, CDCl₃)~163 ppm: C4 (attached to -OCH₃). ~152 ppm: C2. ~150 ppm: C8a. ~132 ppm: C6. ~129 ppm: C8. ~125 ppm: C5. ~122 ppm: C4a. ~120 ppm: C7 (attached to Br). ~100 ppm: C3. ~56 ppm: Methoxy carbon (-OCH₃).
Mass Spectrometry ESI-MS or EI-MS[M+H]⁺: 237.98 / 239.98. Characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br).
IR Spectroscopy FT-IR (KBr pellet or ATR)~3050-3100 cm⁻¹: Aromatic C-H stretch. ~2850-2950 cm⁻¹: Aliphatic C-H stretch (-OCH₃). ~1620, 1580, 1500 cm⁻¹: C=C and C=N aromatic ring stretches. ~1250 cm⁻¹: Aryl C-O stretch. ~550-650 cm⁻¹: C-Br stretch.

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions. The predicted values are based on the analysis of structurally similar compounds.[6][7][8][9]

Interpretation of Spectroscopic Data
  • ¹H NMR: The proton spectrum is the most powerful tool for confirming the structure. The downfield chemical shifts of the aromatic protons are characteristic of the electron-deficient quinoline ring system. The presence of a sharp singlet at ~4.1 ppm integrating to three protons is definitive evidence of the methoxy group. The distinct splitting patterns (doublets and double-doublets) for the aromatic protons allow for the unambiguous assignment of the 7-bromo substitution pattern.

  • ¹³C NMR: The carbon spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule, confirming the overall carbon framework. The chemical shift of C4 will be significantly upfield compared to its chloro-precursor due to the electron-donating nature of the methoxy group.

  • Mass Spectrometry: The mass spectrum provides unequivocal proof of the molecular weight. The most critical diagnostic feature is the isotopic cluster for the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will exhibit two peaks of nearly equal intensity separated by 2 m/z units (e.g., at 237.98 and 239.98 for [M+H]⁺), which is a classic signature for a monobrominated compound.

  • IR Spectroscopy: The IR spectrum is used to confirm the presence of key functional groups. The absence of a broad O-H stretch (around 3200-3400 cm⁻¹) confirms the complete conversion of the 7-bromo-4-hydroxyquinoline intermediate. The presence of strong bands for the C-O ether linkage and the characteristic aromatic stretches further supports the final structure.

Conclusion

This guide has detailed a robust and logical multi-step synthesis for this compound. By following the outlined protocols for synthesis, purification, and characterization, researchers can reliably produce this valuable chemical building block with a high degree of purity. The causality-driven approach, from the initial Conrad-Limpach cyclization to the final nucleophilic substitution, provides a framework that can be adapted for the synthesis of other substituted quinoline derivatives. The comprehensive analytical workflow ensures that the final product is structurally validated and suitable for subsequent applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Bromo-4-methoxyquinoline, a halogenated quinoline derivative with significant potential in synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural attributes, physicochemical properties, synthetic pathways, and chemical reactivity. By synthesizing established chemical principles with practical, field-proven insights, this guide aims to serve as an essential resource for the effective utilization of this versatile chemical scaffold.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of substituents on the quinoline core allows for the fine-tuning of its electronic and steric properties, thereby modulating its interaction with biological targets. This compound, with a bromine atom at the 7-position and a methoxy group at the 4-position, presents two key functional handles for synthetic diversification, making it a valuable building block for creating libraries of novel compounds.

Core Physicochemical and Structural Properties

This compound is a solid at room temperature, and its fundamental properties are summarized below. While exhaustive experimental data for this specific molecule is not widely published, properties can be reliably inferred from closely related analogues and established chemical principles.

Table 1: Key Identifiers and Physicochemical Properties of this compound

PropertyValue / DescriptionSource(s)
IUPAC Name This compound
CAS Number 1065092-89-8
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Physical Form Solid
Melting Point Not experimentally reported. For comparison, the related 7-bromo-2-methoxy-4-methylquinoline melts at 58-60 °C, while the isomeric 7-Bromo-3-methoxyisoquinoline has a melting point of 120-125 °C.[3][4]
Boiling Point Not experimentally reported.
Solubility Predicted to have low solubility in water and higher solubility in organic solvents such as ethanol, DMSO, and chlorinated solvents. This is consistent with related bromo-substituted quinolines.[4][5]
pKa Not experimentally reported. The quinoline nitrogen provides a basic site.
Storage Store at 4°C.

Synthesis and Characterization

The most logical and efficient synthesis of this compound involves a two-step process starting from the commercially available 7-bromo-4-hydroxyquinoline. This pathway leverages a classic chlorination followed by a nucleophilic substitution, which are robust and well-documented transformations in heterocyclic chemistry.

Synthetic Workflow

The overall synthetic strategy is depicted below. The initial step is the conversion of the 4-hydroxyl group into a more reactive 4-chloro group. The subsequent step involves the nucleophilic displacement of the chloride with a methoxide source.

Synthetic_Workflow Start 7-Bromo-4-hydroxyquinoline Step1 Chlorination Start->Step1 Intermediate 7-Bromo-4-chloroquinoline Step1->Intermediate POCl₃ Step2 Methoxylation Intermediate->Step2 Product This compound Step2->Product NaOMe, MeOH

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar quinoline systems and provide a reliable framework for laboratory synthesis.[6][7]

Protocol 1: Synthesis of 7-Bromo-4-chloroquinoline (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 7-bromo-4-hydroxyquinoline (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask in a fume hood.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot of the reaction mixture with ice water and extracting with ethyl acetate.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate as a solid. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound (Final Product)

  • Reaction Setup: In a round-bottom flask, dissolve 7-bromo-4-chloroquinoline (1.0 eq) in anhydrous methanol.

  • Reagent Addition: To this solution, add a solution of sodium methoxide (NaOMe, 1.5-2.0 eq) in methanol.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic methods. Based on its structure and data from analogous compounds, the following spectral characteristics are expected:

  • ¹H NMR: The spectrum should exhibit distinct signals for the aromatic protons on the quinoline core and a singlet for the methoxy group protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern. For comparison, the aromatic protons of 7-bromoquinoline appear between δ 7.3 and 8.9 ppm.[8] The methoxy protons are expected to appear as a singlet around δ 3.8-4.0 ppm.

  • ¹³C NMR: The spectrum will show 10 distinct carbon signals, corresponding to the quinoline ring and the methoxy group. The carbon attached to the bromine will be in the range of δ 115-125 ppm, while the carbon bearing the methoxy group will be significantly downfield.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks at m/z 237 and 239 of nearly equal intensity, corresponding to the [M]⁺ and [M+2]⁺ ions.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching frequencies for the aromatic ring and the methyl group, C=C and C=N stretching vibrations for the quinoline core, and a strong C-O stretching band for the methoxy ether linkage.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile substrate for further chemical modification.

Reactions at the 7-Position (C-Br Bond)

The bromine atom at the 7-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).

Protocol 3: Representative Suzuki-Miyaura Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours, monitoring the reaction by TLC.

  • Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the 7-aryl-4-methoxyquinoline derivative.

Suzuki_Coupling Reactants This compound + Arylboronic Acid Conditions Pd Catalyst, Base, Solvent Reactants->Conditions Product 7-Aryl-4-methoxyquinoline Conditions->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Reactions at the 4-Position (C-O Bond)

The 4-methoxy group can undergo ether cleavage under strong acidic conditions (e.g., HBr) to yield the corresponding 7-bromo-4-hydroxyquinoline.[9] This transformation can be useful if the hydroxyl functionality is desired for subsequent reactions or as a final product feature.

Potential Biological Significance

While specific biological data for this compound is not extensively documented, the quinoline scaffold is a well-established pharmacophore. Derivatives have shown promise as:

  • Anticancer Agents: By inhibiting various kinases and other enzymes crucial for cancer cell proliferation.[10]

  • Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi.[2]

  • Anti-inflammatory Agents: Modulating inflammatory pathways.[2]

The ability to easily diversify this compound via cross-coupling reactions makes it an excellent starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents in these and other disease areas.

Conclusion

This compound is a strategically functionalized heterocyclic compound that holds considerable promise as a versatile building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, a robust synthetic pathway, and key chemical transformations. By leveraging the protocols and insights presented herein, researchers can effectively synthesize, characterize, and derivatize this compound to advance their research and development objectives.

References

A Technical Guide to the Spectral Analysis of 7-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectral data for 7-Bromo-4-methoxyquinoline, a compound of interest for researchers, scientists, and professionals in drug development. The document offers a comprehensive examination of its mass spectrometry and nuclear magnetic resonance (NMR) spectral characteristics, grounded in established scientific principles. The methodologies and interpretations presented herein are designed to serve as a practical reference for the structural elucidation of this and similar quinoline derivatives.

Introduction

This compound is a halogenated derivative of 4-methoxyquinoline. The quinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a bromine atom and a methoxy group to the quinoline core significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry. Accurate structural characterization through spectral analysis is paramount for its application in drug discovery and development. This guide will detail the expected mass spectrometry and NMR spectral data for this compound, providing a robust framework for its identification and characterization.

Molecular Structure

The structure of this compound, with the IUPAC numbering of the quinoline ring, is presented below. This numbering system will be used for the assignment of spectral data.

G M [M]+• m/z 237/239 M_minus_CH3 [M-CH3]+ m/z 222/224 M->M_minus_CH3 - •CH3 M_minus_Br [M-Br]+ m/z 158 M->M_minus_Br - •Br M_minus_CH3_minus_CO [M-CH3-CO]+ m/z 194/196 M_minus_CH3->M_minus_CH3_minus_CO - CO

An In-depth Technical Guide to Dabrafenib (GSK2118436): A Potent and Selective BRAF Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of Dabrafenib (GSK2118436), a pivotal molecule in the landscape of targeted cancer therapy. While the initial query referenced CAS number 1065092-89-8, which corresponds to 7-Bromo-4-methoxyquinoline, the context of the request for an in-depth guide for drug development professionals strongly indicates a focus on a clinically and mechanistically significant compound.[1][2][3] Dabrafenib, a potent and selective inhibitor of mutant BRAF kinases, fits this description and is often referred to by its developmental code, GSK2118436.[4][5][6] This guide will delve into the core properties, structure, mechanism of action, and experimental considerations for Dabrafenib, providing a critical resource for researchers in oncology and medicinal chemistry.

Core Compound Identification and Properties

Dabrafenib is a targeted anticancer agent that has demonstrated significant clinical efficacy, particularly in the treatment of metastatic melanoma.[5][7] It is most commonly utilized as its mesylate salt, Dabrafenib mesylate.

Chemical Structure and Nomenclature
  • IUPAC Name: N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide[8]

  • Synonyms: GSK2118436, Tafinlar®[4]

  • CAS Number: 1195765-45-7 (Dabrafenib), 1195768-06-9 (Dabrafenib mesylate)[4][8]

Physicochemical Properties

A summary of the key physicochemical properties of Dabrafenib mesylate is presented in the table below. These properties are crucial for formulation development and understanding the drug's behavior in biological systems.

PropertyValueSource
Molecular Formula C24H24F3N5O5S3[4][8]
Molecular Weight 615.7 g/mol [4][8]
Appearance White to slightly colored solid[7]
Solubility Soluble in DMSO. Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media.[4][7]
pKa 6.6, 2.2, -1.5[7]
Storage Store at -20°C[4]

Mechanism of Action: Targeting the MAPK/ERK Pathway

Dabrafenib is a potent inhibitor of the BRAF serine-threonine kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway (also known as the RAS/RAF/MEK/ERK pathway). This pathway plays a central role in regulating cell growth, proliferation, and survival.

The Role of BRAF in Cancer

Mutations in the BRAF gene are among the most common genetic alterations in human cancers. The most frequent mutation is a substitution at codon 600, typically a valine to glutamic acid substitution (V600E). This mutation constitutively activates the BRAF kinase, leading to uncontrolled downstream signaling and tumor growth.

Selective Inhibition by Dabrafenib

Dabrafenib is designed to selectively target and inhibit the activity of mutated BRAF, particularly the BRAF V600E mutant.[5] By binding to the ATP-binding site of the mutated kinase, Dabrafenib prevents the phosphorylation of its downstream targets, MEK1 and MEK2. This, in turn, inhibits the phosphorylation of ERK1 and ERK2, leading to a shutdown of the aberrant signaling cascade. The result is the inhibition of tumor cell proliferation and induction of apoptosis.[4]

MAPK_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK RAS RAS RTK->RAS BRAF_mutant BRAF (V600E) RAS->BRAF_mutant MEK MEK1/2 BRAF_mutant->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Dabrafenib Dabrafenib Dabrafenib->BRAF_mutant Inhibition Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Figure 1: Simplified schematic of the MAPK signaling pathway and the inhibitory action of Dabrafenib on mutant BRAF.

In Vitro and In Vivo Efficacy

Extensive preclinical studies have demonstrated the potent and selective antitumor activity of Dabrafenib.

Cellular Assays

Dabrafenib exhibits potent inhibitory activity in cell lines harboring the BRAF V600E mutation. For instance, in BRAF V600E-driven melanoma cell lines such as SKMEL28 and A375P F11, Dabrafenib has shown IC50 values of 3 nM and 8 nM, respectively, for cell proliferation.[5][6] In contrast, it has a minimal effect on wild-type BRAF cells, highlighting its selectivity.[5][6]

Xenograft Models

In vivo studies using xenograft models have corroborated the in vitro findings. Oral administration of Dabrafenib to mice bearing BRAF V600E human melanoma tumors resulted in a dose-dependent inhibition of tumor growth.[5][6] Notably, at higher doses, complete tumor regression was observed in a significant percentage of treated animals.[6]

Experimental Protocols

The following provides a generalized framework for key experiments involving Dabrafenib. Researchers should adapt these protocols based on their specific cell lines, animal models, and experimental objectives.

In Vitro Cell Proliferation Assay

This protocol outlines a standard method for assessing the effect of Dabrafenib on the proliferation of cancer cell lines.

Workflow:

Figure 2: Workflow for an in vitro cell proliferation assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., A375P F11 melanoma cells) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of Dabrafenib in an appropriate solvent (e.g., DMSO) and then further dilute in cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of Dabrafenib. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • Proliferation Assessment: Add a proliferation reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.

Western Blot Analysis of ERK Phosphorylation

This protocol is used to confirm the on-target effect of Dabrafenib by measuring the phosphorylation of ERK, a downstream effector of BRAF.

Workflow:

Figure 3: Workflow for Western blot analysis of ERK phosphorylation.

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to a suitable confluency and treat them with Dabrafenib at various concentrations for a defined period (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total ERK to ensure equal protein loading.

  • Analysis: Quantify the band intensities and express the level of p-ERK relative to total ERK.

Drug Development Considerations

Dabrafenib has been approved by the FDA for the treatment of BRAF V600E mutation-positive metastatic melanoma, both as a single agent and in combination with the MEK inhibitor, Trametinib.[4]

Combination Therapy

The combination of Dabrafenib with a MEK inhibitor like Trametinib has shown improved efficacy compared to Dabrafenib monotherapy. This is due to the dual blockade of the MAPK pathway, which can help to overcome or delay the onset of acquired resistance.

Resistance Mechanisms

As with other targeted therapies, acquired resistance to Dabrafenib is a significant clinical challenge. Mechanisms of resistance can include the reactivation of the MAPK pathway through various means, such as mutations in NRAS or MEK, or the activation of bypass signaling pathways.

Conclusion

Dabrafenib is a cornerstone in the treatment of BRAF-mutant cancers. Its high potency and selectivity for the mutated kinase have translated into significant clinical benefits for patients. A thorough understanding of its mechanism of action, preclinical and clinical data, and the experimental methodologies to evaluate its effects are essential for researchers and drug development professionals working to further advance the field of targeted cancer therapy.

References

Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Quinolines

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

The quinoline scaffold, a simple fusion of a benzene ring and a pyridine ring, represents one of the most significant heterocyclic systems in drug discovery.[1][2] This bicyclic aromatic compound is not merely a synthetic curiosity; it is a privileged structure found in a wide array of natural products, most notably the antimalarial alkaloid quinine and the anticancer agent camptothecin, both of which have profoundly influenced modern medicine.[3] The synthetic versatility of the quinoline nucleus, accessible through classic reactions like the Skraup, Friedländer, and Doebner-von Miller syntheses, allows for precise structural modifications, enabling the optimization of its biological effects.[4][5]

This inherent adaptability has led to the development of quinoline derivatives with a remarkable spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties.[3][4][6] Its ability to interact with diverse biological targets, from enzymes to nucleic acids, has solidified its status as a cornerstone in the development of therapeutic agents. This guide provides a technical overview of the principal biological activities of substituted quinolines, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their efficacy.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

The development of quinoline-based anticancer agents is one of the most fruitful areas of research, with several derivatives approved for clinical use.[2][4][7] Their efficacy stems from the ability to interfere with multiple, critical pathways essential for tumor growth and survival.[2]

Mechanisms of Action

A. Inhibition of Receptor Tyrosine Kinases (RTKs)

Receptor tyrosine kinases are key regulators of cellular processes like proliferation, differentiation, and angiogenesis; their aberrant activation is a hallmark of many cancers.[8] Several quinoline-based drugs function as potent multi-kinase inhibitors.[8][9] For instance, Lenvatinib inhibits vascular endothelial growth factor receptors (VEGFRs), while Cabozantinib targets both VEGFR and mesenchymal-epithelial transition factor (c-Met).[8] Bosutinib is a dual inhibitor of Src and Abl kinases used in treating chronic myelogenous leukemia.[8][10] These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing phosphorylation and blocking downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, thereby arresting cell proliferation and angiogenesis.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/VEGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription, Proliferation, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinoline Quinoline Kinase Inhibitor Quinoline->EGFR Inhibition

RTK signaling pathways inhibited by quinoline derivatives.

B. Inhibition of DNA Topoisomerases

Topoisomerases are enzymes that resolve topological stress in DNA during replication and transcription.[10] Many quinoline compounds, inspired by the natural product camptothecin, function as topoisomerase inhibitors.[3][10] They act by intercalating into the DNA and stabilizing the transient covalent complex formed between the topoisomerase enzyme and the DNA strand.[2] This prevents the re-ligation of the DNA strand, leading to the accumulation of single or double-strand breaks, which triggers cell cycle arrest and apoptosis.[10][11]

C. Disruption of Microtubule Dynamics

The mitotic spindle, composed of microtubules, is essential for chromosome segregation during cell division.[4] Certain substituted quinolines have been shown to inhibit tubulin polymerization.[10] By binding to the colchicine-binding site on β-tubulin, they prevent the formation of microtubules. This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase, ultimately inducing apoptosis and exerting a powerful antimitotic effect.[10][11]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of quinolines is highly dependent on their substitution patterns.

  • 2- and 4-Positions: 2,4-disubstituted quinolines are a particularly potent class of anticancer agents.[2] Aniline-containing moieties at the 4-position are common in EGFR inhibitors.[8]

  • 7-Position: Bulky alkoxy substituents at the C-7 position have been shown to be beneficial for antiproliferative activity.[12]

  • Hybrid Molecules: Hybridization of the quinoline scaffold with other pharmacophores, such as chalcones, has been a successful strategy to develop multi-target agents with enhanced potency.[13]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative quinoline derivatives against common human cancer cell lines.

Compound ClassSubstitution PatternTarget Cancer Cell LineIC₅₀ (µM)Reference
Quinoline-Thiophene Hybrid2-(Thiophen-2-yl)quinolineBreast (MCF-7)28.36[1]
4-Aminoquinoline7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amineMultiple Human Lines< 1.0[12]
Quinoline-Sulfonamide8-Methoxyquinoline-5-sulfonamide derivativeMelanoma (C-32)10.15[14]
Pyrimido-quinoline-Leukemia (K-562, HL-60)0.09 - 0.42[6]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for assessing the antiproliferative effect of quinoline compounds on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinoline compounds in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include wells for a negative control (vehicle only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for the MTT cytotoxicity assay.

Antimalarial Activity: A Legacy of Heme Detoxification Inhibition

The history of quinolines in medicine is inextricably linked to the fight against malaria, starting with the isolation of quinine from cinchona bark.[3][15] This class of drugs remains a critical tool, particularly the 4-aminoquinoline derivatives like chloroquine.[16]

Mechanism of Action

Malaria parasites, residing within human red blood cells, digest host hemoglobin for nutrients. This process releases large quantities of heme, which is toxic to the parasite.[17][18] To protect itself, the parasite detoxifies the heme by polymerizing it into a stable, inert biocrystal called hemozoin within its acidic digestive vacuole.[19]

Quinoline antimalarials are weak bases. They freely diffuse into the parasite and become protonated and trapped within the acidic digestive vacuole, reaching concentrations thousands of times higher than in the surrounding plasma.[17] Here, they interfere with heme detoxification by binding to heme and capping the growing faces of the hemozoin crystal.[18] This inhibition of polymerization leads to the accumulation of toxic, free heme, which damages parasite membranes and leads to its death.[17][19]

G cluster_vacuole Parasite Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Polymerase Heme Polymerase (Enzymatic Process) Heme->Polymerase Death Parasite Lysis Heme->Death Membrane Damage Hemozoin Non-Toxic Hemozoin Crystal Polymerase->Hemozoin Detoxification Quinoline Quinoline (e.g., Chloroquine) Quinoline->Polymerase Inhibition

Mechanism of quinoline antimalarials in the parasite food vacuole.
Mechanisms of Resistance

Resistance to drugs like chloroquine is a major clinical challenge. It is primarily associated with mutations in genes like the P. falciparum chloroquine resistance transporter (PfCRT), which leads to an increased efflux of the drug from the digestive vacuole, lowering its concentration at the site of action.[16][17]

Quantitative Data: In Vitro Antiplasmodial Activity

The efficacy of quinoline antimalarials varies significantly between drug-sensitive and drug-resistant parasite strains.

CompoundP. falciparum StrainIC₅₀ (nM)Reference
Chloroquine3D7 (Sensitive)10 - 20[16]
ChloroquineK1 (Resistant)300 - 400[16]
FerroquineMulti-drug Resistant~25[16]
Quinine-Quinolone HybridSensitive12 - 207[16]

Antimicrobial Activity: Targeting Bacterial DNA Replication

Synthetic quinolones, and particularly their fluoro-substituted derivatives (fluoroquinolones), are a clinically vital class of broad-spectrum antibiotics.[20]

Mechanism of Action

Quinolones are bactericidal agents that selectively target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[20]

  • DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, which is essential for relieving torsional strain during replication.

  • Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication.

Quinolones inhibit the ligase function of these enzymes, trapping them in a complex with cleaved DNA.[20] This results in the accumulation of permanent double-strand breaks in the bacterial chromosome, which rapidly triggers cell death.[20]

Generations and Spectrum of Activity

The clinical utility of quinolones has evolved through generations, largely defined by their spectrum of activity.

  • First Generation (e.g., Nalidixic acid): Narrow spectrum, effective mainly against Gram-negative enteric bacteria.[20]

  • Second Generation (e.g., Ciprofloxacin): The addition of a fluorine atom at C-6 dramatically increased potency and expanded the spectrum to include some Gram-positive bacteria and Pseudomonas aeruginosa.[20]

  • Third & Fourth Generations (e.g., Levofloxacin, Moxifloxacin): Further modifications enhanced activity against Gram-positive bacteria (especially Streptococcus pneumoniae) and anaerobic organisms.[20]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)M. tuberculosis MIC (µg/mL)Reference
Hydroxyimidazolium Hybrid 7b2>5010[21]
Quinolone Derivative 116.25>100N/A[22]
BedaquilineN/AN/A0.03-0.12[21]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard for antimicrobial susceptibility testing.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the bacterial strain (e.g., MRSA) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test quinoline compound in MHB.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. The final volume is typically 100-200 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[23]

Anti-inflammatory Activity

The quinoline scaffold is also a promising template for developing novel anti-inflammatory agents.[24][25] This activity is attributed to the inhibition of key enzymes and pathways involved in the inflammatory response.

Mechanisms of Action
  • Enzyme Inhibition: Certain quinoline derivatives have been shown to inhibit pro-inflammatory enzymes such as Cyclooxygenase (COX) and Phosphodiesterase 4 (PDE4).[24]

  • NF-κB Pathway Inhibition: Some compounds can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of many inflammatory genes and cytokines.[26] The compound cryptolepine, an indoloquinoline, has been shown to reduce nitric oxide production and NF-κB DNA binding upon inflammatory stimulation.[26]

The structure-activity relationship is critical; for example, quinolines with a carboxylic acid moiety tend to show COX inhibition, while those with a carboxamide group may act as TRPV1 antagonists.[24]

Conclusion and Future Outlook

The quinoline nucleus is a remarkably versatile and privileged scaffold in medicinal chemistry, giving rise to drugs that combat some of humanity's most significant diseases. Its synthetic tractability allows for fine-tuning of its properties to target a wide array of biological macromolecules with high specificity and potency.

Future research will likely focus on several key areas:

  • Combating Drug Resistance: Designing novel quinoline derivatives and hybrids that can evade existing resistance mechanisms, particularly in malaria and bacterial infections, is a top priority.[16]

  • Multi-Target Agents: The development of hybrid molecules that combine the quinoline scaffold with other pharmacophores to hit multiple targets simultaneously offers a promising strategy for complex diseases like cancer.[13]

  • Optimizing Pharmacokinetics: Continued chemical modification to improve the bioavailability, metabolic stability, and safety profiles of quinoline-based drug candidates will be crucial for translating preclinical success into clinical therapies.

The enduring legacy and continued evolution of quinoline-based compounds ensure that this simple heterocyclic system will remain a central focus of drug discovery and development for years to come.

References

The Synthetic Journey of a Privileged Scaffold: An In-depth Technical Guide to 7-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline core is a ubiquitous and privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. This in-depth technical guide focuses on a specific, valuable derivative: 7-Bromo-4-methoxyquinoline. While a singular moment of "discovery" for this compound is not prominently documented, its existence is a logical and strategic outcome of the rich history of quinoline synthesis and the relentless pursuit of novel bioactive molecules. This guide provides a comprehensive exploration of the historical context of quinoline synthesis, a detailed, plausible synthetic pathway to this compound, its physicochemical properties, and its potential applications in modern drug discovery.

Introduction: The Enduring Legacy of the Quinoline Scaffold

First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline has since established itself as a cornerstone of heterocyclic chemistry.[1] Its rigid, bicyclic aromatic structure provides an ideal framework for the spatial presentation of various functional groups, enabling diverse interactions with biological targets. This has led to the development of a vast library of quinoline-based compounds with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The strategic functionalization of the quinoline ring is a key aspect of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The introduction of a bromine atom at the 7-position and a methoxy group at the 4-position, as in this compound, creates a molecule with distinct electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents.

Historical Context: The Classic Routes to the Quinoline Core

The synthesis of the quinoline ring system has been a subject of intense study for over a century, leading to the development of several named reactions that are now fundamental in organic chemistry.[4] Understanding these classical methods provides a crucial foundation for appreciating the synthesis of complex derivatives like this compound.

  • The Skraup Synthesis (1880): One of the earliest and most direct methods, the Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (typically nitrobenzene).[4] While effective for producing unsubstituted or simply substituted quinolines, the reaction is often highly exothermic and can be difficult to control.

  • The Conrad-Limpach Synthesis: This method provides a route to 4-hydroxyquinolines (4-quinolinones) through the condensation of an aniline with a β-ketoester. This is a particularly relevant pathway for the synthesis of precursors to this compound.

  • The Gould-Jacobs Reaction: Similar to the Conrad-Limpach synthesis, the Gould-Jacobs reaction utilizes an aniline and ethyl ethoxymethylenemalonate to construct the 4-hydroxyquinoline scaffold.

These foundational methods, among others, have been refined and adapted over the years, enabling the synthesis of a vast array of substituted quinolines. The preparation of this compound logically follows from the synthesis of a 7-bromo-substituted 4-hydroxyquinoline intermediate, a product accessible through these classical routes.

Synthetic Pathway to this compound: A Step-by-Step Guide

The synthesis of this compound is a multi-step process that relies on established and reliable chemical transformations. The most logical and commonly employed route involves the initial construction of the 7-bromo-4-hydroxyquinoline core, followed by chlorination and subsequent nucleophilic substitution to introduce the methoxy group.

Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline

The journey begins with the synthesis of the key intermediate, 7-bromo-4-hydroxyquinoline. A plausible and efficient method for this is a variation of the Conrad-Limpach or Gould-Jacobs reaction, starting from 3-bromoaniline.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 3-bromoaniline is reacted with diethyl malonate in the presence of a high-boiling point solvent, such as diphenyl ether.

  • Condensation: The mixture is heated to approximately 140-150 °C to facilitate the initial condensation reaction, forming the corresponding anilinomalonate intermediate.

  • Cyclization: The temperature is then raised to around 250 °C to induce thermal cyclization. This step results in the formation of the quinoline ring system.

  • Work-up and Isolation: After cooling, the reaction mixture is treated with a suitable solvent (e.g., hexane) to precipitate the crude product. The solid is collected by filtration, washed, and can be further purified by recrystallization to yield 7-bromo-4-hydroxyquinoline.

Step 2: Chlorination of 7-Bromo-4-hydroxyquinoline to 7-Bromo-4-chloroquinoline

The hydroxyl group at the 4-position is then converted to a more reactive chloro group, which is an excellent leaving group for the subsequent nucleophilic substitution.

Protocol:

  • Reaction Setup: 7-Bromo-4-hydroxyquinoline is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF).

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried to afford 7-bromo-4-chloroquinoline.

Step 3: Nucleophilic Aromatic Substitution to Yield this compound

The final step involves the displacement of the chloro group at the 4-position with a methoxy group via a nucleophilic aromatic substitution (SNAr) reaction.

Protocol:

  • Reaction Setup: 7-Bromo-4-chloroquinoline is dissolved in a suitable solvent, such as methanol.

  • Nucleophile Addition: Sodium methoxide (a solution in methanol or generated in situ from sodium metal and methanol) is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude product. Purification by column chromatography or recrystallization provides the final this compound.

Synthesis_Workflow cluster_0 Step 1: Quinoline Core Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Methoxylation 3-Bromoaniline 3-Bromoaniline Reaction1 Condensation & Thermal Cyclization 3-Bromoaniline->Reaction1 Diethyl_Malonate Diethyl_Malonate Diethyl_Malonate->Reaction1 7-Bromo-4-hydroxyquinoline 7-Bromo-4-hydroxyquinoline Reaction1->7-Bromo-4-hydroxyquinoline Reaction2 Chlorination 7-Bromo-4-hydroxyquinoline->Reaction2 POCl3 POCl3 POCl3->Reaction2 7-Bromo-4-chloroquinoline 7-Bromo-4-chloroquinoline Reaction2->7-Bromo-4-chloroquinoline Reaction3 SNAr 7-Bromo-4-chloroquinoline->Reaction3 Sodium_Methoxide Sodium_Methoxide Sodium_Methoxide->Reaction3 This compound This compound Reaction3->this compound

References

An In-depth Technical Guide to Quinoline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," forming the core of numerous natural products and synthetic therapeutic agents.[1][2][3][4] From the historic antimalarial quinine to modern targeted anticancer therapies, quinoline derivatives have demonstrated a remarkable breadth of biological activity.[1][2] This technical guide provides an in-depth exploration of the quinoline core for researchers, scientists, and drug development professionals. We will dissect its mechanisms of action, explore critical structure-activity relationships (SAR), detail established and modern synthetic methodologies, and provide validated protocols for biological evaluation. The aim is to furnish a comprehensive resource that not only informs but also inspires the rational design of next-generation quinoline-based therapeutics.

The Quinoline Core: A Privileged Scaffold

Quinoline, or 1-benzazine, consists of a benzene ring fused to a pyridine ring.[5][6] This fusion creates a unique electronic landscape, characterized by an electron-deficient pyridine ring and an electron-rich benzene ring. This inherent polarity, combined with the planarity of the ring system, allows quinoline derivatives to engage in a variety of non-covalent interactions with biological macromolecules, including π-π stacking, hydrogen bonding, and hydrophobic interactions. These interactions are fundamental to their diverse pharmacological profiles, which span anticancer, antimalarial, antimicrobial, anti-inflammatory, and cardiovascular activities.[7][8][9][10]

The versatility of the quinoline scaffold is further enhanced by the accessibility of multiple positions for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Over the last quarter-century, the U.S. Food and Drug Administration (FDA) has approved 11 new molecular entities (NMEs) featuring a quinoline core, the majority of which are indicated for various cancers.[1][11]

Caption: Numbered core structure of the quinoline scaffold.

Key Mechanisms of Action

The therapeutic efficacy of quinoline derivatives stems from their ability to interact with a multitude of biological targets. The specific mechanism is highly dependent on the substitution pattern around the core scaffold.

DNA Intercalation and Topoisomerase Inhibition

The planar aromatic structure of the quinoline ring is ideally suited for intercalation between the base pairs of DNA. This physical insertion distorts the DNA helix, interfering with critical cellular processes like replication and transcription.[5][12] Several quinoline-based anticancer agents, such as doxorubicin and mitoxantrone, function through this mechanism.[5][12]

Furthermore, this DNA distortion can trap topoisomerase enzymes, which are responsible for managing DNA topology during replication. By stabilizing the DNA-topoisomerase complex, these drugs lead to double-strand breaks and ultimately trigger apoptosis (programmed cell death).[12][13]

Kinase Inhibition

Protein kinases are a major class of enzymes that regulate a vast number of cellular signaling pathways.[14] Dysregulation of kinase activity is a hallmark of many cancers.[14][15] Quinoline derivatives have emerged as potent kinase inhibitors, with several approved for clinical use.[16][17] For instance, Bosutinib is a dual Src/Abl kinase inhibitor used to treat chronic myelogenous leukemia, while Lenvatinib targets Vascular Endothelial Growth Factor Receptors (VEGFR) in thyroid cancers.[8][16] These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking aberrant signaling pathways that drive tumor growth and proliferation.[8][18]

Kinase_Inhibition cluster_0 Signaling Cascade Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Kinase Intracellular Kinase (e.g., Src, Abl) Receptor->Kinase Activates Substrate Substrate Protein dummy1 pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Response Cellular Response (Proliferation, Angiogenesis) pSubstrate->Response Triggers Quinoline Quinoline-based Kinase Inhibitor Quinoline->Kinase Inhibits ATP Binding ATP ATP ATP->Kinase ADP ADP dummy2

Caption: Mechanism of quinoline-based kinase inhibitors.

Inhibition of Heme Polymerization (Antimalarial)

The antimalarial activity of classic quinoline drugs like chloroquine and quinine is a fascinating example of exploiting a pathogen's unique biology.[19][20] The malaria parasite, Plasmodium falciparum, digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic heme.[21][22] The parasite protects itself by polymerizing this heme into an inert crystalline substance called hemozoin.[21][23]

Quinoline antimalarials, being weak bases, accumulate to high concentrations within the acidic food vacuole.[19][22] There, they are proposed to cap the growing faces of hemozoin crystals, preventing further polymerization.[23] This leads to a buildup of toxic free heme, which generates reactive oxygen species and ultimately kills the parasite.[21][22]

Structure-Activity Relationships (SAR)

The biological activity of a quinoline derivative is exquisitely sensitive to the nature and position of its substituents. A deep understanding of SAR is critical for rational drug design.

SAR of Anticancer Quinoline Derivatives
PositionCommon SubstituentsResulting Activity / RationaleKey Examples
C2 Aryl, Heteroaryl groupsOften crucial for kinase selectivity. Can form key hydrogen bonds or hydrophobic interactions within the ATP-binding pocket.[12]Bosutinib, Neratinib
C4 Anilino, Aminoalkoxy groupsCan modulate solubility and cell permeability. The amino group can act as a hydrogen bond donor, crucial for anchoring in target proteins.[5]Lenvatinib, Cabozantinib
C6, C7 Methoxy, Halogen, PiperazineThese positions are frequently modified to tune pharmacokinetic properties (ADME). Halogens can enhance binding affinity through halogen bonding.[24][25]Bosutinib (C7-piperazine), Lenvatinib (C7-methoxy)
C8 Hydroxy, SulfonamideIntroduction of polar groups can improve solubility. The 8-hydroxyquinoline motif is a well-known metal chelator, a property exploited in some anticancer strategies.[12]Mitapivat (C8-sulfonamide)
SAR of Antimalarial 4-Aminoquinolines

For 4-aminoquinolines like chloroquine, the SAR is well-defined:

  • 7-Chloro Group: An electron-withdrawing group at the C7 position is essential for high antimalarial potency.[26] This is a common structural feature in drugs like chloroquine and amodiaquine.[26]

  • 4-Amino Side Chain: A flexible dialkylaminoalkyl side chain at the C4 position is critical for activity.[26] This side chain is believed to be crucial for accumulating the drug in the parasite's food vacuole and interacting with heme. The length of the carbon chain (typically 2-5 carbons) between the two nitrogen atoms is optimal for activity.[26]

  • C8 Position: Substitution at the C8 position, for instance with a methyl group, generally leads to a loss of activity.[26]

Caption: General structure-activity relationship map for quinoline derivatives.

Synthesis of the Quinoline Core

The construction of the quinoline ring system has been a subject of intense study for over a century, leading to a rich collection of named reactions. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Classical Named Reactions
  • Skraup Synthesis: This is one of the oldest and most direct methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[27][28][29] The reaction proceeds via the dehydration of glycerol to acrolein, followed by Michael addition of the aniline, acid-catalyzed cyclization, and subsequent oxidation.[28][29]

    • Rationale: While robust, this reaction can be highly exothermic and is often limited by the harsh acidic conditions and the availability of substituted anilines. It is best suited for the synthesis of unsubstituted or simply substituted quinolines.

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[28][30] The reaction is typically catalyzed by an acid or a base.[30]

    • Rationale: The Friedländer synthesis is highly convergent and offers excellent control over the substitution pattern, particularly at the C2 and C3 positions. Its primary limitation is the accessibility of the required 2-aminoaryl carbonyl precursors.[30]

  • Combes Synthesis: This reaction forms 2,4-disubstituted quinolines by condensing an aniline with a β-diketone, followed by acid-catalyzed cyclization.[27][28]

    • Rationale: This is a reliable method for accessing 2,4-dialkyl or 2,4-diaryl quinolines. The choice of β-diketone directly dictates the substituents at these positions.

Modern Synthetic Approaches

Recent years have seen the development of more efficient and environmentally benign methods, often utilizing transition-metal catalysis.[31][32][33]

  • Catalytic C-H Activation/Annulation: These strategies involve the direct coupling of anilines with various partners like alkynes or alcohols, where a transition metal catalyst (e.g., Palladium, Copper, Cobalt) facilitates the formation of the pyridine ring through C-H bond activation and subsequent cyclization.[31][34]

    • Rationale: These methods offer high atom economy and can often be performed under milder conditions than classical syntheses. They provide novel pathways to access complex quinoline structures that are difficult to prepare using traditional routes.

Experimental Protocols

Scientific integrity requires reproducible and well-described methodologies. Here, we provide step-by-step protocols for a representative synthesis and a key biological assay.

Protocol: Microwave-Assisted Friedländer Synthesis of a 2-Substituted Quinoline

This protocol describes a green chemistry approach to the Friedländer synthesis, utilizing microwave irradiation to accelerate the reaction.[32]

Materials:

  • 2-Aminobenzophenone (1 mmol)

  • Acetophenone (1.2 mmol)

  • p-Toluenesulfonic acid (p-TSA) (20 mol%)

  • Ethanol (5 mL)

  • Microwave reactor with sealed reaction vessels

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel, combine 2-aminobenzophenone (1 mmol), acetophenone (1.2 mmol), and p-TSA (0.2 mmol).

  • Solvent Addition: Add 5 mL of ethanol to the vessel and seal it securely.

    • Causality Insight: Ethanol is chosen as a relatively green solvent that effectively dissolves the reactants, ensuring a homogeneous reaction mixture. p-TSA is a solid acid catalyst that is easy to handle and effectively promotes the condensation and cyclization steps.

  • Microwave Irradiation: Place the sealed vessel in the microwave reactor. Irradiate the mixture at 120°C for 15-20 minutes.

    • Causality Insight: Microwave heating dramatically reduces the reaction time compared to conventional heating by efficiently and uniformly transferring energy to the polar solvent and reactants, thus accelerating the rate-limiting cyclization and dehydration steps.

  • Reaction Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate) to confirm the consumption of the starting materials.

  • Workup and Purification: Cool the reaction mixture to room temperature. Transfer the mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol/water to yield the pure 2-phenyl-4-phenylquinoline product.

Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[14][35] It is a standard preliminary screening method for anticancer agents.[14][36][37]

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Quinoline derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in a complete growth medium from the DMSO stock. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Causality Insight: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT dye, converting it into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the plates at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration of the drug that inhibits 50% of cell growth).

Future Perspectives

The journey of quinoline in medicinal chemistry is far from over. Future research will likely focus on several key areas:

  • Targeted Therapies: The development of highly selective quinoline derivatives that target specific mutations or proteins in a patient's tumor will be a major focus, advancing the field of personalized medicine.

  • Hybrid Molecules: The design of hybrid molecules that combine the quinoline scaffold with other pharmacophores is a promising strategy to create multi-target agents or to overcome drug resistance.[15]

  • Green Synthesis: The continued development of environmentally friendly, efficient, and scalable synthetic routes will be crucial for the sustainable production of quinoline-based drugs.[32][33]

The quinoline scaffold, with its proven track record and immense chemical tractability, will undoubtedly continue to be a source of inspiration and a foundation for the discovery of novel therapeutics that address pressing global health challenges.

References

A Technical Guide to the Preliminary Biological Screening of 7-Bromo-4-methoxyquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This technical guide provides a comprehensive framework for the preliminary biological screening of a novel series of 7-bromo-4-methoxyquinoline analogs. The strategic incorporation of a bromine atom at the C7 position and a methoxy group at the C4 position is hypothesized to modulate the physicochemical properties and enhance the biological efficacy of the quinoline core. This document outlines the rationale, experimental design, and detailed protocols for evaluating the anticancer, antimicrobial, and antioxidant potential of these synthesized analogs. The methodologies are presented with a focus on scientific integrity, providing researchers, scientists, and drug development professionals with a robust and validated approach to early-stage drug discovery.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a bicyclic heterocycle, is a privileged structure in medicinal chemistry, renowned for its versatile pharmacological profile.[1] Quinoline derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiprotozoal properties.[1][4] The adaptability of the quinoline nucleus allows for structural modifications that can fine-tune its therapeutic effects, making it a focal point for the development of novel drug candidates.[1]

The rationale for investigating this compound analogs is rooted in the established impact of halogen and methoxy substitutions on biological activity. Bromine, a lipophilic and electron-withdrawing group, can enhance membrane permeability and metabolic stability. Methoxy groups are known to participate in hydrogen bonding and can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.[5]

This guide will detail a systematic approach to the preliminary biological evaluation of these novel analogs, encompassing their synthesis and subsequent screening for key therapeutic activities.

Synthesis of this compound Analogs: A Generalized Approach

While the specific synthetic routes for each analog will vary, a general and effective method for creating the core structure is the Conrad-Limpach synthesis.[6] This classic method for preparing 4-hydroxyquinolines can be adapted for the synthesis of 7-bromo-4-hydroxyquinoline, which can then be further modified to introduce the methoxy group and other desired functionalities.

A generalized synthetic scheme is presented below:

Synthesis_Workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization & Hydroxylation cluster_2 Step 3: Methoxylation cluster_3 Step 4: Analog Derivatization A 3-Bromoaniline C Enamine Intermediate A->C Condensation B β-ketoester B->C D 7-Bromo-4-hydroxyquinoline C->D Thermal Cyclization E This compound D->E Methylation F This compound Analogs E->F Further Reactions

Caption: Generalized synthetic workflow for this compound analogs.

In Vitro Anticancer Activity Screening

Quinoline derivatives have shown significant potential as anticancer agents by targeting various cellular mechanisms.[7][8][9][10] The preliminary anticancer screening of the synthesized this compound analogs will be conducted using the MTT assay against a panel of human cancer cell lines.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[11][13]

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are seeded in 96-well plates at a density of 5 x 10³ cells per well.[14]

    • The cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment:

    • The synthesized analogs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

    • The cells are treated with these different concentrations of the compounds and incubated for an additional 48-72 hours.[14]

  • MTT Addition and Incubation:

    • After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).[14]

    • The plates are then incubated for 4 hours in the dark to allow for the formation of formazan crystals.[11][16]

  • Formazan Solubilization and Absorbance Measurement:

    • The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or an acidified ethanol solution) is added to each well to dissolve the formazan crystals.[11]

    • The absorbance is measured at a wavelength between 500 and 600 nm using a microplate reader.[11]

Data Analysis and Presentation

The percentage of cell viability is calculated for each concentration of the test compounds. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined. The results will be summarized in a table for easy comparison.

Table 1: Hypothetical Anticancer Activity of this compound Analogs (IC₅₀ in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Analog 115.222.518.7
Analog 28.912.19.5
Analog 325.430.128.3
Doxorubicin (Control)0.81.21.0

Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the development of new and effective antimicrobial agents.[17] Quinoline derivatives have a long history of use as antimicrobial drugs.[2][18] The synthesized analogs will be screened for their antibacterial and antifungal activity using the broth microdilution method.

Principle of the Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20] The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism.[19] The method involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[21]

Experimental Protocol: Broth Microdilution Assay
  • Preparation of Inoculum:

    • Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are cultured to a specific turbidity.

  • Serial Dilution of Compounds:

    • The synthesized analogs are serially diluted in a suitable broth medium in a 96-well plate.[22]

  • Inoculation and Incubation:

    • Each well is inoculated with the standardized microbial suspension.[19][22]

    • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.[19]

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[19]

Data Presentation

The MIC values for each compound against the tested microorganisms will be tabulated.

Table 2: Hypothetical Antimicrobial Activity of this compound Analogs (MIC in µg/mL)

CompoundS. aureusE. coliC. albicansA. niger
Analog 1163264>128
Analog 28163264
Analog 33264128>128
Ciprofloxacin (Control)10.5--
Fluconazole (Control)--28

Antioxidant Activity Screening

Oxidative stress is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. The antioxidant potential of the synthesized analogs will be evaluated using the DPPH radical scavenging assay.[23]

Principle of the DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for assessing the antioxidant activity of compounds.[24][25] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[24]

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.[23]

  • Sample Preparation:

    • Serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in methanol.[23]

  • Reaction and Incubation:

    • A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds in a 96-well plate or test tubes.[23]

    • The mixture is incubated in the dark at room temperature for 30 minutes.[23]

  • Absorbance Measurement:

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.[23]

Data Analysis and Presentation

The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[26]

Table 3: Hypothetical Antioxidant Activity of this compound Analogs (IC₅₀ in µg/mL)

CompoundDPPH Radical Scavenging IC₅₀
Analog 145.8
Analog 222.3
Analog 368.1
Ascorbic Acid (Control)5.2

Integrated Screening Strategy

The preliminary biological screening will follow a structured workflow to efficiently identify promising lead compounds.

Screening_Strategy A Synthesized this compound Analogs B Primary Screening A->B C Anticancer Assay (MTT) B->C D Antimicrobial Assay (Broth Microdilution) B->D E Antioxidant Assay (DPPH) B->E F Data Analysis & Hit Identification C->F D->F E->F G Lead Compound(s) F->G Promising Activity

Caption: Integrated workflow for the preliminary biological screening.

Conclusion and Future Directions

This technical guide provides a robust and scientifically sound framework for the preliminary biological screening of novel this compound analogs. The detailed protocols for anticancer, antimicrobial, and antioxidant assays will enable researchers to efficiently evaluate the therapeutic potential of these compounds. The analogs that exhibit significant activity in these primary screens will be identified as "hits" and will be prioritized for further investigation, including more extensive in vitro and in vivo studies, mechanism of action elucidation, and structure-activity relationship (SAR) analysis. The ultimate goal is to identify lead compounds with promising pharmacological profiles for further development into novel therapeutic agents.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 7-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the molecular structure and conformational landscape of 7-Bromo-4-methoxyquinoline, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and leverages robust computational chemistry methodologies to predict its structural and spectroscopic properties. We present detailed theoretical frameworks and proposed experimental protocols for its synthesis, crystallographic analysis, and spectroscopic characterization. This document is intended to serve as a valuable resource for scientists engaged in the design and development of novel quinoline-based therapeutic agents.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent scaffold in a vast array of biologically active compounds. Its unique electronic and structural properties allow for diverse functionalization, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substituent pattern on the quinoline core is a critical determinant of a molecule's physicochemical properties and its interaction with biological targets. This compound, with its bromine atom at the 7-position and a methoxy group at the 4-position, presents an intriguing substitution pattern with potential for further chemical modification and exploration of its structure-activity relationships (SAR). Understanding the precise three-dimensional structure and conformational dynamics of this molecule is paramount for rational drug design and the development of potent and selective therapeutic agents.

Predicted Molecular Structure and Geometry

In the absence of a crystal structure for this compound, Density Functional Theory (DFT) calculations serve as a powerful tool for predicting its molecular geometry with a high degree of accuracy.

Computational Methodology: Geometry Optimization

The molecular geometry of this compound can be optimized using quantum chemistry software such as Gaussian. A widely accepted and effective method involves the use of the B3LYP hybrid functional with a 6-311++G(d,p) basis set[1]. This level of theory provides a good balance between computational cost and accuracy for organic molecules.

Diagram: Computational Workflow for Geometry Optimization

Geometry Optimization Workflow start Initial Structure Generation (e.g., from SMILES) dft DFT Calculation (Gaussian, B3LYP/6-311++G(d,p)) start->dft Input opt Geometry Optimization dft->opt Run freq Frequency Analysis opt->freq Verify Minimum Energy end_node Optimized Molecular Geometry (Bond Lengths, Bond Angles, Dihedral Angles) freq->end_node Output

Caption: A generalized workflow for the computational geometry optimization of this compound.

Predicted Structural Parameters

Based on DFT calculations of 4-methoxyquinoline and related substituted quinolines, the following structural characteristics for this compound are anticipated:

  • Planarity: The quinoline ring system is expected to be largely planar.

  • Bond Lengths and Angles: The C-N bond lengths within the pyridine ring will be intermediate between single and double bonds, indicative of electron delocalization. The introduction of the bromine atom at the 7-position is expected to cause minor distortions in the benzene ring's geometry due to its size and electronic effects. The C4-O bond of the methoxy group will have a specific length influenced by resonance effects with the quinoline ring.

Parameter Predicted Value (Å or °) Justification
C4-O Bond Length~1.36Similar to other aryl ethers, indicating some double bond character due to resonance.
C7-Br Bond Length~1.90Typical for a bromine atom attached to an aromatic ring.
C-N-C Bond Angle~117°Characteristic of a pyridine-like nitrogen in a fused ring system.

Conformational Analysis: The Methoxy Group Rotamer

The conformational flexibility of this compound is primarily dictated by the rotation of the methoxy group around the C4-O bond. The orientation of the methyl group relative to the quinoline ring can influence the molecule's overall shape, dipole moment, and intermolecular interactions.

Theoretical Investigation of the Rotational Barrier

A potential energy surface (PES) scan can be performed computationally to determine the rotational barrier of the methoxy group. This involves systematically rotating the C4-O-C-H dihedral angle and calculating the energy at each step.

Diagram: Workflow for Conformational Analysis

Conformational Analysis Workflow start Optimized Geometry pes_scan Potential Energy Surface (PES) Scan (Rotate C4-O-C-H dihedral) start->pes_scan energy_profile Energy Profile Generation pes_scan->energy_profile transition_state Identify Transition State(s) energy_profile->transition_state rotational_barrier Calculate Rotational Barrier transition_state->rotational_barrier

Caption: A computational workflow to determine the rotational energy barrier of the methoxy group.

It is anticipated that the methoxy group will have a preferred conformation where the methyl group is either coplanar or nearly coplanar with the quinoline ring to maximize resonance stabilization. The rotational barrier is expected to be relatively low, on the order of a few kcal/mol, similar to other anisole derivatives.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and a singlet for the methoxy group. The chemical shifts and coupling constants can be predicted using DFT calculations and by comparison with known spectra of compounds like 7-bromo-4-chloroquinoline and 4-methoxyquinoline.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H2~8.5d~5.0
H3~6.8d~5.0
H5~8.0d~9.0
H6~7.6dd~9.0, 2.0
H8~8.2d~2.0
OCH₃~4.1s-

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will provide information about the carbon framework. The chemical shifts are influenced by the electronegativity of the substituents and the aromaticity of the ring system.

Carbon Predicted Chemical Shift (δ, ppm)
C2~151
C3~100
C4~163
C4a~149
C5~123
C6~128
C7~120
C8~130
C8a~140
OCH₃~56
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the quinoline core and the methoxy group.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
C-H stretching (aromatic)3100-3000Quinoline ring
C-H stretching (aliphatic)2950-2850Methoxy group
C=C and C=N stretching1620-1450Quinoline ring
C-O stretching (aryl ether)1270-1230Methoxy group
C-Br stretching600-500Bromo group

Proposed Experimental Methodologies

To validate the theoretical predictions and fully characterize this compound, the following experimental protocols are proposed.

Synthesis of this compound

A plausible synthetic route involves the methylation of 7-bromo-4-hydroxyquinoline, which can be synthesized via a Conrad-Limpach reaction.

Diagram: Proposed Synthetic Workflow

Synthesis Workflow start 3-Bromoaniline + Ethyl Acetoacetate step1 Conrad-Limpach Reaction start->step1 intermediate 7-Bromo-4-hydroxyquinoline step1->intermediate step2 Methylation (e.g., CH₃I, K₂CO₃) intermediate->step2 product This compound step2->product purification Purification (Recrystallization or Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: A proposed two-step synthesis of this compound.

Step-by-Step Protocol:

  • Synthesis of 7-Bromo-4-hydroxyquinoline:

    • In a round-bottom flask equipped with a reflux condenser, combine 3-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

    • Heat the mixture at 140-150 °C for 2 hours.

    • Cool the reaction mixture and add it to a high-boiling point solvent such as diphenyl ether.

    • Heat the solution to 250 °C for 30 minutes to induce cyclization.

    • Cool the mixture and collect the precipitated 7-bromo-4-hydroxyquinoline by filtration. Wash the solid with a suitable solvent like hexane to remove the diphenyl ether.

  • Methylation of 7-Bromo-4-hydroxyquinoline:

    • Suspend 7-bromo-4-hydroxyquinoline (1 equivalent) and potassium carbonate (2 equivalents) in a polar aprotic solvent such as acetone or DMF.

    • Add methyl iodide (1.5 equivalents) dropwise to the suspension.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Filter off the inorganic salts and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Single-Crystal X-ray Diffraction

Obtaining a single crystal suitable for X-ray diffraction is crucial for the definitive determination of the molecular structure.

Protocol for Crystal Growth:

  • Solvent Selection: Screen various solvents or solvent mixtures to find a system where this compound has moderate solubility.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container with a more volatile anti-solvent in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

Data Collection and Structure Refinement:

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

  • Process the data and solve the crystal structure using appropriate software packages (e.g., SHELX).

  • Refine the structural model to obtain accurate bond lengths, bond angles, and thermal parameters.

Spectroscopic Characterization

NMR Spectroscopy:

  • Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra to determine chemical shifts, coupling constants, and integration values.

FT-IR Spectroscopy:

  • Prepare a sample of the compound as a KBr pellet or a thin film on a salt plate.

  • Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

This technical guide has provided a detailed theoretical and predictive framework for understanding the molecular structure and conformation of this compound. By combining insights from computational chemistry and data from analogous compounds, we have established a solid foundation for its structural and spectroscopic properties. The proposed experimental protocols offer clear pathways for the synthesis and definitive characterization of this promising quinoline derivative. This work is intended to empower researchers in the field of drug discovery to further explore the potential of this compound and its analogs as novel therapeutic agents.

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 7-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of 7-Bromo-4-methoxyquinoline, a key intermediate in medicinal chemistry and materials science. The synthetic pathway proceeds through three distinct, high-yielding stages: (1) cyclization to form the 7-bromo-4-hydroxyquinoline core, (2) chlorination of the 4-hydroxy group, and (3) subsequent nucleophilic substitution to introduce the 4-methoxy moiety. This document provides a step-by-step methodology, explains the chemical principles underpinning the experimental choices, and offers a framework for the safe and efficient laboratory-scale production of the target compound.

Introduction

Quinoline scaffolds are privileged structures in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimalarial properties.[1] The introduction of specific substituents, such as a bromine atom at the C7 position and a methoxy group at the C4 position, can significantly modulate the compound's physicochemical properties, influencing its bio-availability and target engagement. This compound serves as a critical building block for the synthesis of more complex molecules, making a reliable synthetic protocol essential for advancing research in this area.

The synthesis strategy outlined herein is designed for clarity, efficiency, and high fidelity, ensuring that researchers can confidently produce the target compound with a high degree of purity.

Overall Synthetic Pathway

The synthesis of this compound is accomplished via a three-step sequence starting from 3-bromoaniline. The workflow is designed to build the quinoline core first, followed by functional group inter-conversion at the 4-position.

Caption: Overall synthetic workflow for this compound.

PART 1: Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis.

Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline (Intermediate 1)

This initial step involves a Conrad-Limpach-type reaction, where an aniline derivative undergoes condensation with a β-ketoester equivalent, followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline core.[2]

Materials:

  • 3-Bromoaniline

  • Diethyl malonate

  • Diphenyl ether (High-boiling solvent)

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, combine 1 equivalent of 3-bromoaniline with 1.1 equivalents of diethyl malonate. Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting aniline.

  • Removal of Ethanol: After the initial condensation, increase the temperature to 180 °C to distill off the ethanol formed during the reaction.

  • Cyclization: In a separate flask suitable for high-temperature reactions, heat diphenyl ether to 250 °C. Slowly add the crude condensation product from the previous step to the hot diphenyl ether. The addition should be controlled to maintain the reaction temperature. The cyclization is typically rapid and is accompanied by the elimination of a second molecule of ethanol.[3]

  • Isolation and Purification: After the addition is complete, allow the reaction mixture to cool to room temperature. The product, 7-Bromo-4-hydroxyquinoline, will precipitate out of the diphenyl ether.[2] Collect the solid by vacuum filtration.

  • Wash the collected solid thoroughly with hexane or toluene to remove the residual diphenyl ether.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF) to yield a pure solid.[2][4]

Step 2: Synthesis of 7-Bromo-4-chloroquinoline (Intermediate 2)

The hydroxyl group of a 4-hydroxyquinoline is not a good leaving group for nucleophilic substitution. Therefore, it is converted to a chloro group, which is an excellent leaving group. Phosphorus oxychloride (POCl₃) is the standard reagent for this transformation.[3][5]

Materials:

  • 7-Bromo-4-hydroxyquinoline (from Step 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Reaction Setup: In a fume hood, carefully add 7-Bromo-4-hydroxyquinoline (1 equivalent) to an excess of phosphorus oxychloride (e.g., 5-10 equivalents). Add a catalytic amount (a few drops) of DMF to the mixture.[3]

  • Reaction Conditions: Heat the mixture to reflux (around 110 °C) for 2-3 hours.[3] The reaction should be monitored by TLC until all the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be done with extreme caution in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is between 6 and 7.[3]

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-Bromo-4-chloroquinoline.

  • The product can be purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound (Final Product)

The final step is a nucleophilic aromatic substitution where the chloro group at the 4-position is displaced by a methoxide anion.

Materials:

  • 7-Bromo-4-chloroquinoline (from Step 2)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: Dissolve 7-Bromo-4-chloroquinoline (1 equivalent) in a mixture of methanol and THF.

  • Addition of Base: Add sodium methoxide (typically 1.1 to 1.5 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (around 85 °C) for 30 minutes to an hour.[6] Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford the final product, this compound.

PART 2: Data Summary and Visualization

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterStep 1: CyclizationStep 2: ChlorinationStep 3: Methoxylation
Starting Material 3-Bromoaniline7-Bromo-4-hydroxyquinoline7-Bromo-4-chloroquinoline
Key Reagents Diethyl malonate, Diphenyl etherPOCl₃, DMF (cat.)Sodium Methoxide
Solvent None (initially), Diphenyl etherNoneMethanol/THF
Temperature 140-150 °C then 250 °CReflux (~110 °C)Reflux (~85 °C)
Reaction Time ~3-4 hours~2-3 hours~0.5-1 hour
Typical Yield Varies, typically 60-80%>80%[3]High
Detailed Workflow Visualization

The following diagram illustrates the detailed experimental workflow.

Detailed_Workflow cluster_step1 Step 1: 7-Bromo-4-hydroxyquinoline Synthesis cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Methoxylation s1_1 Mix 3-Bromoaniline and Diethyl Malonate s1_2 Heat at 140-150°C for 2h (Condensation) s1_1->s1_2 s1_3 Add to Diphenyl Ether at 250°C (Cyclization) s1_2->s1_3 s1_4 Cool and Filter s1_3->s1_4 s1_5 Wash with Hexane s1_4->s1_5 s1_6 Recrystallize (Optional) s1_5->s1_6 s2_1 Combine Intermediate 1 with POCl3 and DMF s1_6->s2_1 Intermediate 1 s2_2 Reflux at 110°C for 3h s2_1->s2_2 s2_3 Quench with Ice Water s2_2->s2_3 s2_4 Neutralize with NaHCO3 s2_3->s2_4 s2_5 Extract with DCM s2_4->s2_5 s2_6 Dry and Concentrate s2_5->s2_6 s3_1 Dissolve Intermediate 2 in MeOH/THF s2_6->s3_1 Intermediate 2 s3_2 Add Sodium Methoxide s3_1->s3_2 s3_3 Reflux at 85°C for 30min s3_2->s3_3 s3_4 Remove Solvent s3_3->s3_4 s3_5 Purify by Column Chromatography s3_4->s3_5 Final Final s3_5->Final Final Product: This compound

Caption: Detailed step-by-step experimental workflow.

PART 3: Scientific Integrity and Safety

Expertise and Causality:

  • High-Temperature Cyclization (Step 1): The use of a high-boiling, inert solvent like diphenyl ether is crucial for achieving the high temperatures required for the intramolecular cyclization to proceed efficiently.[2]

  • Chlorination with POCl₃ (Step 2): The conversion of the 4-hydroxy group to a 4-chloro group is a classic and reliable method to activate the position for nucleophilic substitution. The hydroxyl group itself is a poor leaving group, but the chlorosulfite ester intermediate formed with POCl₃ readily eliminates to form the desired chloroquinoline.[3]

  • Nucleophilic Substitution (Step 3): The electron-withdrawing nature of the quinoline ring system facilitates nucleophilic aromatic substitution at the 4-position, especially with a good leaving group like chloride. Sodium methoxide provides a strong nucleophile (CH₃O⁻) to displace the chloride.[6]

Trustworthiness and Self-Validation:

Each step of this protocol includes a purification stage (filtration and washing, extraction, or chromatography). It is imperative to validate the identity and purity of the intermediates at each stage using standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) before proceeding to the next step. This ensures the final product's integrity and helps troubleshoot any unforeseen issues.

Safety Precautions:

  • 3-Bromoaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

  • Diphenyl ether: Can cause irritation. The high temperatures used in Step 1 require caution to prevent severe burns.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations must be performed in a chemical fume hood. The quenching step is particularly hazardous and requires slow, careful addition to ice.

  • Sodium methoxide: Corrosive and flammable solid. Reacts with water. Handle in a dry atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

7-Bromo-4-methoxyquinoline Suzuki coupling reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 7-Bromo-4-methoxyquinoline: Protocols and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif central to numerous pharmaceuticals and biologically active compounds. The targeted functionalization of this core structure is a cornerstone of modern medicinal chemistry. Specifically, the synthesis of 7-aryl-4-methoxyquinolines provides a versatile platform for developing novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for forging carbon-carbon bonds, offering a robust strategy for arylating the quinoline core.[1][2]

This application note provides a detailed guide to the Suzuki-Miyaura coupling of this compound. We will explore the underlying catalytic cycle, delve into the critical parameters that govern reaction success, present detailed experimental protocols, and offer practical troubleshooting advice. This document is intended to serve as a comprehensive resource for researchers aiming to leverage this powerful transformation in their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling lies in its well-defined palladium-catalyzed cycle.[3] The reaction typically involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Understanding this cycle is paramount for rational optimization and troubleshooting.

  • Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square planar Palladium(II) intermediate.[3]

  • Transmetalation : This step requires the activation of the organoboron reagent (e.g., an arylboronic acid) by a base.[6] The base forms a more nucleophilic boronate species, which then transfers its organic group to the Pd(II) complex, displacing the halide.[7]

  • Reductive Elimination : The final step involves the collapse of the diaryl-Pd(II) intermediate, forming the new carbon-carbon bond in the desired 7-aryl-4-methoxyquinoline product. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[4][8]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants & Products Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-Br (Palladium(II) Complex) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)L₂-Ar' (Diaryl Complex) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product 7-Aryl-4-methoxyquinoline (Ar-Ar') Trans->Product ArylHalide This compound (Ar-Br) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters and Optimization

The success of coupling this compound hinges on the careful selection of several key parameters. The interplay between the catalyst, base, and solvent system is critical for achieving high yield and purity.

ParameterCommon ChoicesRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄ is a versatile, air-sensitive Pd(0) source. Pd(II) precatalysts like PdCl₂(dppf) or Pd(OAc)₂ are more air-stable and are reduced in situ to the active Pd(0) species.[8] The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can improve catalyst activity, especially for less reactive substrates.[9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHThe base is essential for activating the boronic acid for transmetalation.[10] K₃PO₄ is often effective for heteroaromatic substrates. Cs₂CO₃ is a strong, soluble base that can accelerate the reaction but is more expensive. The choice of base should be compatible with the functional groups on both coupling partners.[5]
Solvent System 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DMFA mixture of an organic solvent and water is common.[7] The organic solvent solubilizes the aryl halide and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species. Degassing the solvent (e.g., by sparging with argon) is critical to prevent oxidation of the Pd(0) catalyst.[10]
Boronic Acid Arylboronic Acids, Arylboronic acid pinacol estersBoronic acids are generally stable but can undergo protodeboronation, especially with electron-rich or certain heteroaromatic systems.[8] Pinacol esters offer enhanced stability and are often used for purification or slow release of the boronic acid. A slight excess (1.1-1.5 equivalents) is typically used to drive the reaction to completion.[11]
Temperature 60 - 110 °CThe reaction temperature is typically elevated to facilitate the oxidative addition and reductive elimination steps.[4] The optimal temperature depends on the reactivity of the substrates and the stability of the catalyst. Monitoring by TLC or LC-MS is recommended to avoid decomposition at excessive temperatures.

Detailed Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific substrates and scales. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol employs a common and effective catalyst system for the Suzuki coupling of bromoquinolines.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to establish an inert atmosphere.[12]

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.

  • Prepare a degassed solvent mixture by sparging a 4:1 solution of 1,4-dioxane and water with argon for 15-20 minutes.

  • Using a syringe, add the degassed solvent mixture (10 mL) to the Schlenk flask.[13]

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 7-aryl-4-methoxyquinoline.

Experimental_Workflow cluster_main Experimental Workflow for Suzuki Coupling Setup 1. Reaction Setup (Quinoline, Boronic Acid, Base) Inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon) Setup->Inert Addition 3. Add Catalyst & Degassed Solvent Inert->Addition React 4. Heat and Stir (e.g., 90°C, 12-16h) Addition->React Monitor 5. Monitor Progress (TLC / LC-MS) React->Monitor Workup 6. Aqueous Workup (Extraction & Washing) Monitor->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Characterize 8. Product Characterization (NMR, MS) Purify->Characterize

Caption: A typical experimental workflow for Suzuki coupling reactions.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues encountered during the Suzuki coupling of heteroaromatic halides.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive Catalyst: Pd(0) catalyst was oxidized due to oxygen exposure.Ensure all reagents are dry and solvents are thoroughly degassed. Handle the catalyst quickly under a positive pressure of inert gas.[10] Consider using a more robust, air-stable Pd(II) precatalyst with a suitable ligand.
Ineffective Base: The chosen base may be too weak or poorly soluble in the reaction medium.Switch to a stronger or more soluble base, such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for maximum surface area.[5][11]
Formation of Side Products Homocoupling of Boronic Acid: Formation of Ar'-Ar' byproduct.This can be caused by oxygen or using a large excess of the boronic acid. Ensure proper degassing and use only a slight excess (1.1-1.2 equiv.) of the boronic acid.
Protodeboronation: Loss of the boronic acid group from the coupling partner (Ar'-H formed).This is more common with electron-rich or certain heteroaryl boronic acids.[8] Try using the corresponding boronate ester (e.g., pinacol ester) for greater stability. Running the reaction at a lower temperature may also help.
Catalyst Decomposition Palladium Black Formation: The active catalyst precipitates out of solution as metallic palladium.This is often caused by high temperatures or oxygen contamination.[10] Lower the reaction temperature. Consider using a ligand that forms a more stable complex with palladium.

References

Application Note: High-Purity Isolation of 7-Bromo-4-methoxyquinoline Derivatives via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and in-depth technical guide for the purification of 7-Bromo-4-methoxyquinoline derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The protocol herein details a robust methodology for isolating these target molecules from complex crude reaction mixtures with high purity and yield, utilizing automated flash column chromatography. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and adaptability.

Introduction: The Challenge of Purifying Quinolines

This compound and its derivatives are important synthetic intermediates. Following synthesis, the crude product is often contaminated with unreacted starting materials, isomers, and other by-products. The inherent basicity of the quinoline nitrogen atom can lead to undesirable interactions with the stationary phase in normal-phase chromatography, such as peak tailing and, in some cases, decomposition on the acidic silica surface.[1][2] Therefore, a carefully optimized purification strategy is paramount to obtaining the high-purity material required for subsequent applications.

Column chromatography is a versatile and widely used technique for the purification of organic compounds, separating components based on their differential adsorption to a stationary phase and solubility in a mobile phase.[3][4] This document provides a detailed protocol for the purification of this compound derivatives using silica gel column chromatography, with specific recommendations for overcoming the challenges associated with this class of compounds.

Foundational Principles: Optimizing the Separation

The success of any chromatographic separation hinges on the judicious selection of the stationary and mobile phases. This selection process is best guided by preliminary analysis using Thin Layer Chromatography (TLC).

Stationary Phase Selection

For the purification of moderately polar compounds like this compound derivatives, silica gel (SiO₂) is the most common and cost-effective stationary phase.[1][5] However, the acidic nature of silica can be problematic for basic compounds like quinolines.[2] To mitigate this, two primary strategies can be employed:

  • Deactivation of Silica Gel: The acidity of silica gel can be neutralized by preparing a slurry of the silica in the chosen eluent containing a small percentage (0.5-2%) of a tertiary amine, such as triethylamine (NEt₃) .[1][2] This amine competitively binds to the acidic silanol groups on the silica surface, preventing the basic quinoline nitrogen from interacting strongly and leading to improved peak shape and recovery.

  • Alternative Stationary Phases: If deactivation of silica is insufficient, less acidic stationary phases such as neutral or basic alumina (Al₂O₃) or Florisil® (a magnesium silicate-based adsorbent) can be effective alternatives.[1][2]

Mobile Phase Selection and TLC Analysis

The choice of the mobile phase (eluent) is critical for achieving good separation. The ideal solvent system should provide a good separation between the target compound and its impurities on a TLC plate. A common starting point for quinoline derivatives is a binary mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) .[1][3][5]

The primary goal of the TLC analysis is to find a solvent system where the target this compound derivative has an Rf value between 0.2 and 0.3. This Rf range generally ensures that the compound will elute from the column in a reasonable volume of solvent, with good separation from both less polar (higher Rf) and more polar (lower Rf) impurities.

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step methodology for the purification of a generic this compound derivative.

Materials and Equipment
CategoryItem
Chemicals Crude this compound derivative
Silica gel (230-400 mesh)
Hexanes (or Petroleum Ether)
Ethyl Acetate (EtOAc)
Dichloromethane (DCM)
Triethylamine (NEt₃) (optional)
Sand (acid-washed)
Equipment Glass chromatography column or pre-packed flash column
Solvent reservoir
Round bottom flasks
Fraction collector or test tubes
Thin Layer Chromatography (TLC) plates (silica gel coated)
TLC developing chamber
UV lamp (254 nm)
Rotary evaporator
Glass wool or cotton
Step-by-Step Purification Protocol

The overall workflow for the purification process is depicted in the following diagram:

Purification_Workflow TLC_Analysis 1. TLC Analysis (Mobile Phase Optimization) Column_Prep 2. Column Preparation (Slurry Packing) TLC_Analysis->Column_Prep Determines Eluent Sample_Loading 3. Sample Loading (Dry Loading Method) Column_Prep->Sample_Loading Elution 4. Elution & Fraction Collection (Isocratic or Gradient) Sample_Loading->Elution Fraction_Analysis 5. Fraction Analysis (TLC Monitoring) Elution->Fraction_Analysis Concentration 6. Concentration (Solvent Removal) Fraction_Analysis->Concentration Combine Pure Fractions

Caption: Workflow for the purification of this compound derivatives.

1. TLC Analysis and Mobile Phase Optimization:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or EtOAc).

  • Spot the solution onto several TLC plates.

  • Develop the plates in different solvent systems with varying ratios of a non-polar and a polar solvent (e.g., Hexane:EtOAc from 9:1 to 1:1).

  • Visualize the plates under a UV lamp (254 nm).

  • The optimal solvent system is the one that gives the target compound an Rf value of approximately 0.2-0.3 and the best separation from impurities.

2. Column Preparation (Slurry Method):

  • Determine the required amount of silica gel. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[5]

  • In a beaker, create a slurry of the silica gel in the initial, least polar mobile phase. If deactivation is required, add 0.5-2% triethylamine to the eluent.

  • Secure the chromatography column vertically. Place a small plug of glass wool or cotton at the bottom.

  • Add a thin layer (approx. 1 cm) of sand over the plug.[5]

  • Gently pour the silica gel slurry into the column. Tap the sides of the column continuously to ensure even packing and to dislodge any air bubbles.

  • Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

3. Sample Loading (Dry Loading - Recommended):

  • Dissolve the crude this compound derivative in a minimal amount of a volatile solvent like DCM.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[5]

  • Carefully add this powder to the top of the prepared column, creating a thin, even layer.

  • Gently add a thin layer of sand on top of the sample-adsorbed silica to prevent disturbance during solvent addition.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin the elution process, collecting the eluate in fractions using a fraction collector or test tubes.

  • Isocratic Elution: Use the optimized solvent system from the TLC analysis throughout the entire separation.

  • Gradient Elution: If the crude mixture contains compounds with a wide range of polarities, a gradient elution may be more effective. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent.[1]

5. Fraction Analysis:

  • Regularly monitor the collected fractions by TLC to identify which fractions contain the pure desired product.

  • Spot the crude mixture, the collected fractions, and a reference standard (if available) on the same TLC plate for comparison.

6. Concentration:

  • Combine the fractions that contain the pure this compound derivative.

  • Remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing/Streaking Strong interaction between the basic quinoline nitrogen and acidic silica gel.Deactivate the silica gel with triethylamine or switch to a neutral/basic alumina stationary phase.[1][2]
Poor Separation Inappropriate mobile phase polarity; Co-eluting impurities.Re-optimize the mobile phase using TLC. Consider a shallower solvent gradient or a different solvent system.[1]
Compound Decomposition The compound is sensitive to the acidic stationary phase.Switch to a less acidic stationary phase like neutral alumina or Florisil®. Minimize the time the compound spends on the column by using flash chromatography.[1][2]
Product Not Eluting The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).[1]

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the purification of this compound derivatives. By carefully selecting the stationary and mobile phases based on preliminary TLC analysis and by employing the recommended techniques for column packing and sample loading, researchers can achieve high purity and yield of their target compounds. The troubleshooting guide further assists in overcoming common challenges associated with the purification of this important class of heterocyclic compounds.

References

Application Note: Reaction of 7-Bromo-4-methoxyquinoline with Primary Amines - Mechanisms and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably antimalarial drugs like chloroquine and amodiaquine. The introduction of a primary amine at the 7-position of the quinoline ring opens avenues for further derivatization, enabling the synthesis of novel compounds with potential applications in oncology, antivirals, and beyond. This application note provides a detailed guide to the reaction of 7-bromo-4-methoxyquinoline with primary amines, a key transformation for accessing these valuable 7-aminoquinoline derivatives. We will explore the underlying reaction mechanisms, provide detailed experimental protocols for two major synthetic routes, and offer insights into the rationale behind procedural choices to ensure reproducible and efficient synthesis.

Part 1: Reaction Mechanisms

The substitution of the bromine atom on this compound with a primary amine can be achieved through two primary mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and the more versatile Palladium-Catalyzed Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group.

Mechanism: For a classical SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2][3][4][5][6][7][8][9] These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the initial nucleophilic attack.[1]

In the case of this compound, the situation is complex. The methoxy group at the 4-position is an electron-donating group by resonance, which deactivates the ring towards nucleophilic attack. However, the nitrogen atom within the quinoline ring acts as an electron-withdrawing group, particularly activating the 2- and 4-positions.[7][10] The 7-position, being in the carbocyclic ring, is less activated. Consequently, forcing a direct SNAr reaction at the 7-position typically requires harsh conditions, such as high temperatures and pressures, which can limit its practicality and substrate scope.[6]

SNAr_Mechanism Reactants This compound + R-NH₂ Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product 7-(Alkylamino)-4-methoxyquinoline + HBr Meisenheimer->Product Elimination of Br⁻ Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar L₂(Br)Pd(II)-Ar OxAdd->PdII_Ar Coord Amine Coordination PdII_Ar->Coord PdII_Amine [L₂(Br)Pd(II)(Ar)(H₂NR)]⁺ Coord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido L₂(Br)Pd(II)(Ar)(HNR) Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product_Out Ar-NHR RedElim->Product_Out ArBr_In Ar-Br ArBr_In->OxAdd Amine_In R-NH₂ Amine_In->Coord

References

The Strategic Application of 7-Bromo-4-methoxyquinoline in the Synthesis of Potent Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid, bicyclic aromatic nature provides an excellent scaffold for the spatial presentation of pharmacophoric groups, enabling precise interactions with biological targets. Within the vast landscape of cancer drug discovery, quinoline derivatives have emerged as a particularly fruitful class of kinase inhibitors. Kinases, the enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

This technical guide focuses on the strategic use of a key intermediate, 7-Bromo-4-methoxyquinoline , in the synthesis of a prominent class of kinase inhibitors. We will delve into the rationale behind its selection, provide detailed, field-proven protocols for its derivatization, and present data on the biological activities of the resulting compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their kinase inhibitor programs.

The Rationale for Employing this compound: A Trifecta of Synthetic and Pharmacological Advantages

The choice of this compound as a starting material is a calculated one, offering a confluence of synthetic versatility and desirable pharmacological properties in the final inhibitor.

  • The 7-Bromo Position: A Gateway to Diversity. The bromine atom at the 7-position is the lynchpin for introducing a wide array of substituents through well-established palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around this position, a critical aspect of structure-activity relationship (SAR) studies. The C-Br bond is sufficiently reactive to participate in these couplings while being stable enough for handling and purification of the starting material.

  • The 4-Methoxy Group: A Modulator of Basicity and a Potential Hydrogen Bond Acceptor. The methoxy group at the 4-position plays a crucial electronic role. It is an electron-donating group, which can influence the basicity of the quinoline nitrogen. This, in turn, can affect the molecule's interaction with the hinge region of the kinase active site, a common binding motif for quinoline-based inhibitors. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming additional interactions with the target protein and enhancing binding affinity.

  • The Quinoline Core: A Mimic of the Adenine Moiety of ATP. The quinoline scaffold itself serves as a bioisostere of the adenine ring of ATP, the natural substrate for kinases. This inherent structural mimicry provides a strong foundation for competitive inhibition at the ATP-binding site.

Synthetic Strategies: Harnessing Palladium Catalysis for C-N and C-C Bond Formation

The transformation of this compound into potent kinase inhibitors primarily relies on two powerful palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation. These reactions are favored for their broad substrate scope, functional group tolerance, and generally high yields.

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic pathways from this compound to target kinase inhibitors.

G A This compound B Buchwald-Hartwig Amination (Pd catalyst, ligand, base, aniline) A->B C-N bond formation C Suzuki-Miyaura Coupling (Pd catalyst, base, boronic acid) A->C C-C bond formation D 4-Anilino-7-substituted-quinoline (Kinase Inhibitor Core) B->D E 4-Methoxy-7-arylquinoline (Intermediate/Final Product) C->E G cluster_0 cluster_1 cluster_2 A This compound plus1 + B Substituted Aniline C Pd Catalyst, Ligand, Base Toluene, Heat B->C D 4-(Substituted anilino)-7-methoxyquinoline C->D G cluster_0 cluster_1 cluster_2 A This compound plus1 + B Arylboronic Acid C Pd Catalyst, Base Dioxane/Water, Heat B->C D 7-Aryl-4-methoxyquinoline C->D G cluster_0 A Quinoline Core (Hinge Binding) B 4-Anilino Group (Hydrophobic Pocket) C 7-Methoxy Group (Solvent-Exposed Region/H-Bonding)

The Quinoline Core: Transforming 7-Bromo-4-methoxyquinoline into a Arsenal of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Quinoline Scaffold in Oncology

The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, with a significant impact in the field of oncology.[1] The structural versatility of the quinoline core allows for fine-tuning of its physicochemical properties, leading to the development of potent and selective anticancer agents.[1] These agents can exert their effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth and proliferation.

This technical guide focuses on the strategic utilization of 7-Bromo-4-methoxyquinoline as a versatile precursor for the synthesis of novel anticancer agents. The bromine atom at the 7-position and the methoxy group at the 4-position provide orthogonal synthetic handles for molecular elaboration, enabling the generation of a diverse library of compounds for anticancer screening. We will delve into the key synthetic transformations, provide detailed experimental protocols, and explore the mechanisms of action of the resulting quinoline-based anticancer agents, with a focus on their interactions with key oncogenic signaling pathways.

Synthetic Strategy: A Two-Pronged Approach to Diversification

The synthetic utility of this compound lies in the differential reactivity of its two key functional groups. The bromine atom at the C7 position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The methoxy group at the C4 position, while not a good leaving group itself, can be readily converted to a more reactive 4-chloro substituent, which can then undergo nucleophilic aromatic substitution (SNAr) with various amines. This two-pronged approach provides a powerful platform for generating a diverse library of 4,7-disubstituted quinolines.

G start This compound step1 Demethylation/ Chlorination (POCl3) start->step1 step2b Suzuki-Miyaura Cross-Coupling (Boronic Acids) start->step2b intermediate 7-Bromo-4-chloroquinoline step1->intermediate step2a Nucleophilic Aromatic Substitution (SNAr) (Amines) intermediate->step2a product1 4-Amino-7-bromoquinoline Derivatives step2a->product1 step3 Suzuki-Miyaura Cross-Coupling (Boronic Acids) product1->step3 product2 4-Methoxy-7-arylquinoline Derivatives step2b->product2 final_product 4-Amino-7-arylquinoline Derivatives step3->final_product

General synthetic workflow for the diversification of this compound.

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate: 7-Bromo-4-chloroquinoline

The conversion of the relatively inert 4-methoxy group to a 4-chloro group is a critical first step to enable nucleophilic substitution. This is typically achieved by treatment with phosphorus oxychloride (POCl₃).

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reflux condenser and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous toluene (10 mL per gram of starting material).

  • Carefully add phosphorus oxychloride (POCl₃, 3.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude 7-bromo-4-chloroquinoline by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Synthesis of 4-Amino-7-bromoquinoline Derivatives via Nucleophilic Aromatic Substitution (SNAr)

The activated 4-chloro position of 7-bromo-4-chloroquinoline readily undergoes SNAr with a variety of primary and secondary amines to furnish a library of 4-aminoquinoline derivatives.

Materials:

  • 7-Bromo-4-chloroquinoline

  • Appropriate primary or secondary amine (e.g., aniline, piperidine) (1.2 eq)

  • Ethanol or isopropanol

  • Diisopropylethylamine (DIPEA) (optional, 2.0 eq)

  • Reflux condenser and heating mantle

Procedure:

  • Dissolve 7-bromo-4-chloroquinoline (1.0 eq) in ethanol or isopropanol (15 mL per gram of starting material) in a round-bottom flask.

  • Add the desired amine (1.2 eq). If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as DIPEA (2.0 eq).

  • Heat the reaction mixture to reflux (80-90 °C) for 6-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Protocol 3: Synthesis of 4-Methoxy-7-arylquinoline Derivatives via Suzuki-Miyaura Cross-Coupling

The bromine at the 7-position serves as a handle for the introduction of aryl or heteroaryl moieties through the versatile Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Inert atmosphere (Nitrogen or Argon)

  • Reflux condenser and heating mantle

Procedure:

  • To a degassed reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-methoxy-7-arylquinoline.

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

Derivatives of this compound have shown promise as inhibitors of several key signaling pathways that are frequently dysregulated in cancer. These include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

EGFR Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration.[2][3] Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime target for anticancer therapies.[2] 4-Anilinoquinoline derivatives, which can be synthesized from 7-bromo-4-chloroquinoline, have been shown to be potent EGFR inhibitors.[3][4] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[5][6]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Inhibitor 4-Anilinoquinoline Derivative Inhibitor->EGFR Inhibition PI3K PI3K P->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P P VEGFR2->P Inhibitor Quinoline Derivative Inhibitor->VEGFR2 Inhibition PLCg PLCγ P->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Inhibitor Quinoline Derivative Inhibitor->PI3K Inhibition PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Growth Cell Growth, Proliferation, Survival mTORC1->Growth

References

Application Notes & Protocols: Synthesis of 7-Substituted Quinoline Analogs from 7-Bromo Precursors

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with functionalization at the 7-position being crucial for modulating the physicochemical and biological properties of these bicyclic heterocycles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 7-substituted quinoline analogs starting from the versatile 7-bromoquinoline precursor. We delve into the mechanistic underpinnings and provide detailed, field-proven protocols for a suite of powerful cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, as well as nucleophilic aromatic substitution. This guide is structured to provide not just procedural steps but also the rationale behind experimental choices, empowering researchers to troubleshoot and adapt these methods for their specific synthetic targets.

Introduction: The Strategic Importance of 7-Bromoquinoline

7-Bromoquinoline is a key building block in organic synthesis, primarily due to the reactivity of its bromine atom.[1] This halogen serves as an excellent leaving group, readily participating in various transition-metal-catalyzed cross-coupling reactions.[1] This reactivity allows for the introduction of a wide array of substituents at the 7-position, including aryl, heteroaryl, alkyl, amino, and alkynyl groups, making it an invaluable precursor for generating diverse libraries of quinoline analogs for drug discovery and materials science applications.[1][2]

The ability to strategically modify the 7-position of the quinoline ring is of paramount importance as it can significantly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3]

Synthetic Strategies: A Comparative Overview

The transformation of 7-bromoquinoline into its 7-substituted analogs is predominantly achieved through palladium-catalyzed cross-coupling reactions. Each of these reactions offers a unique capability for forming specific types of chemical bonds. The choice of method depends on the desired substituent to be introduced.

ReactionBond FormedCoupling PartnerKey Advantages
Suzuki-Miyaura Coupling C(sp²) - C(sp²) / C(sp³)Boronic acids or estersHigh functional group tolerance, commercially available reagents.[4]
Buchwald-Hartwig Amination C(sp²) - NPrimary or secondary aminesWide range of amines can be coupled, crucial for medicinal chemistry.[5]
Sonogashira Coupling C(sp²) - C(sp)Terminal alkynesForms C-C triple bonds, useful for extending molecular frameworks.[6]
Heck Reaction C(sp²) - C(sp²)AlkenesForms substituted alkenes, excellent for creating complex structures.[7]
Nucleophilic Aromatic Substitution (SNAr) C(sp²) - Nu (N, O, S)Strong nucleophilesCan be effective for certain activated quinoline systems.[8]

Experimental Protocols & Methodologies

The following sections provide detailed, step-by-step protocols for the key synthetic transformations of 7-bromoquinoline. These protocols are designed to be self-validating, with notes on reaction monitoring and expected outcomes.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[4] This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls.[4]

Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine: - 7-Bromoquinoline - Boronic Acid/Ester - Palladium Catalyst - Base - Solvent heat Heat to specified temperature under inert atmosphere reagents->heat Stir vigorously workup Aqueous Work-up & Extraction heat->workup Monitor by TLC/LC-MS purify Column Chromatography workup->purify characterize Characterize by: - NMR - Mass Spectrometry purify->characterize

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 7-Arylquinoline

  • Materials:

    • 7-Bromoquinoline (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • 2M Aqueous Na₂CO₃ solution (2.0 equiv)

    • Toluene/Ethanol (4:1 mixture)

  • Procedure:

    • To a round-bottom flask, add 7-bromoquinoline, the arylboronic acid, and Pd(PPh₃)₄.

    • Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Expert Insight: The choice of palladium catalyst and base can be critical for success, especially with challenging substrates.[9] For less reactive boronic acids, stronger bases like K₃PO₄ and more active catalysts such as Pd(dppf)Cl₂ may be required.[9]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[5] This reaction is of immense importance in medicinal chemistry for the synthesis of arylamines.[10]

Catalytic Cycle for Buchwald-Hartwig Amination

Pd(0)L_n Pd(0)L_n Pd(II)Complex L_n(Br)Pd(II)-Ar Pd(0)L_n->Pd(II)Complex Oxidative Addition (Ar-Br) AmineCoord [L_n(Br)Pd(II)(Ar)(HNR'R'')]+ Pd(II)Complex->AmineCoord Amine Coordination (HNR'R'') AmidoComplex L_n(Br)Pd(II)(Ar)(NR'R'') AmineCoord->AmidoComplex Deprotonation (Base) Product Ar-NR'R'' AmidoComplex->Product Reductive Elimination Product->Pd(0)L_n Catalyst Regeneration

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[11]

Protocol: Synthesis of 7-(Amino)quinoline

  • Materials:

    • 7-Bromoquinoline (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • XPhos (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, add 7-bromoquinoline, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.[11]

    • Add the amine followed by anhydrous toluene via syringe.[10]

    • Seal the tube and heat the reaction mixture to 100-110 °C.[10]

    • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[11]

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.[11]

    • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

    • Purify the product by flash column chromatography.

  • Trustworthiness Note: The use of bulky, electron-rich phosphine ligands like XPhos is crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[11] For the synthesis of the primary amine (7-aminoquinoline), an ammonia equivalent such as lithium bis(trimethylsilyl)amide (LHMDS) can be used.[11][12]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[6] This reaction is highly effective for the formation of carbon-carbon triple bonds.[6]

Protocol: Synthesis of 7-(Alkynyl)quinoline

  • Materials:

    • 7-Bromoquinoline (1.0 equiv)

    • Terminal alkyne (1.1 equiv)

    • Pd(PPh₃)₂Cl₂ (0.05 equiv)

    • Copper(I) iodide (CuI) (0.025 equiv)

    • Diisopropylamine (7.0 equiv)

    • Anhydrous THF

  • Procedure:

    • To a solution of 7-bromoquinoline in THF at room temperature, add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne sequentially.[13]

    • Stir the reaction for 3 hours at room temperature.[13]

    • Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.[13]

    • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[13]

    • Dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.[13]

    • Purify by flash column chromatography on silica gel to afford the coupled product.[13]

  • Causality Insight: The copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex, facilitating the coupling reaction under milder conditions than copper-free variants.[6]

Heck Reaction: Formation of Substituted Alkenes

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[7] This reaction is a powerful tool for creating complex molecular architectures.[7]

Protocol: Synthesis of 7-(Alkenyl)quinoline

  • Materials:

    • 7-Bromoquinoline (1.0 equiv)

    • Alkene (e.g., styrene, acrylate) (1.5 equiv)

    • Pd(OAc)₂ (0.02 equiv)

    • P(o-tolyl)₃ (0.04 equiv)

    • Triethylamine (Et₃N) (2.0 equiv)

    • Anhydrous DMF or Acetonitrile

  • Procedure:

    • In a sealed tube, combine 7-bromoquinoline, Pd(OAc)₂, and P(o-tolyl)₃.

    • Add the solvent, the alkene, and triethylamine.

    • Seal the tube and heat to 100-120 °C for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify the residue by column chromatography.

  • Mechanistic Note: The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, alkene insertion, and β-hydride elimination.[7] The stereoselectivity of the reaction is a key feature, often yielding the trans substituted alkene.[14]

Purification and Characterization of 7-Substituted Quinolines

The purification and characterization of the synthesized quinoline analogs are critical steps to ensure the identity and purity of the final compounds.

Purification

Column chromatography is the most common method for purifying quinoline derivatives. However, the basic nitrogen of the quinoline ring can interact with the acidic silanol groups on the silica gel surface, leading to tailing and potential decomposition.[15]

  • Troubleshooting Poor Separation:

    • Add a Basic Modifier: To mitigate tailing, add a small amount of a base like triethylamine (0.5-2%) or pyridine to the eluent.[15]

    • Alternative Stationary Phases: Consider using neutral or basic alumina, Florisil, or cellulose for particularly sensitive compounds.[15]

    • Reversed-Phase Chromatography: For non-polar compounds, reversed-phase silica (C18) can be an effective alternative.[15]

Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of the synthesized quinoline analogs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environment in the molecule. The chemical shifts and coupling patterns of the aromatic protons are characteristic of the substitution pattern on the quinoline ring.[16]

    • ¹³C NMR: Reveals the number and types of carbon atoms present.[17]

    • 2D NMR (COSY, HMQC/HSQC, HMBC): These experiments are invaluable for establishing the connectivity of atoms within the molecule, especially for complex structures.[18]

  • Mass Spectrometry (MS):

    • Determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS).[17][19]

  • Infrared (IR) Spectroscopy:

    • Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[19]

Conclusion

The synthetic protocols detailed in this guide provide a robust framework for the synthesis of a diverse range of 7-substituted quinoline analogs from the readily available 7-bromoquinoline precursor. By understanding the underlying principles of each reaction and adhering to the outlined experimental procedures, researchers can confidently generate novel quinoline derivatives for various applications in drug discovery and materials science. The provided insights into purification and characterization will further aid in obtaining and validating the desired target molecules.

References

The Versatile Synthon: A Guide to the Application of 7-Bromo-4-methoxyquinoline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1] Among the plethora of substituted quinolines, 7-Bromo-4-methoxyquinoline stands out as a particularly versatile building block. The strategic placement of the bromo and methoxy groups on the quinoline core provides a powerful handle for synthetic chemists to construct complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a focus on detailed protocols and the underlying scientific principles for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application.

PropertyValueReference
Molecular FormulaC₁₀H₈BrNO[2]
Molecular Weight238.08 g/mol [2]
AppearanceOff-white to light yellow crystalline powder-
Melting Point58-60 °C[2]

The Strategic Importance of Substitution

The synthetic utility of this compound is derived from its distinct functional groups:

  • The 7-Bromo Group: This is the primary site for diversification. The carbon-bromine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The reactivity of aryl bromides in such reactions is generally intermediate between the more reactive aryl iodides and the less reactive aryl chlorides.[3] This balance makes this compound a stable yet sufficiently reactive substrate for many transformations.

  • The 4-Methoxy Group: The methoxy group is an electron-donating group, which can influence the reactivity of the quinoline ring system. It can also be a site for further modification, for instance, through demethylation to reveal a hydroxyl group, which can then be used for further functionalization or to modulate the biological activity of the final molecule.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an ideal substrate for these transformations.[4]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and vinyl-substituted aromatic compounds.[5][6][7]

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The base plays a crucial role in activating the organoboron species for transmetalation.[8]

Suzuki_Miyaura_Coupling This compound This compound Intermediate_1 Ar-Pd(II)-Br(L_n) This compound->Intermediate_1 Oxidative Addition Pd(0)L_n Pd(0) Catalyst Pd(0)L_n->Intermediate_1 Oxidative_Addition Oxidative Addition Intermediate_2 Ar-Pd(II)-R(L_n) Intermediate_1->Intermediate_2 Transmetalation Organoboron_Reagent R-B(OR')₂ Organoboron_Reagent->Intermediate_2 Base Base Base->Intermediate_2 Transmetalation Transmetalation Product 7-Substituted-4-methoxyquinoline Intermediate_2->Product Reductive Elimination Reductive_Elimination Reductive Elimination Product->Pd(0)L_n Catalyst Regeneration Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle ArBr This compound Pd_Intermediate Ar-Pd(II)-Br(L_n) ArBr->Pd_Intermediate Oxidative Addition Pd0 Pd(0)L_n Pd0->Pd_Intermediate Product Ar-C≡C-R Pd_Intermediate->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Alkyne R-C≡C-H Cu_Acetylide Cu-C≡C-R Alkyne->Cu_Acetylide CuI Cu(I) Catalyst CuI->Cu_Acetylide Cu_Acetylide->Pd_Intermediate Transmetalation Buchwald_Hartwig_Amination Ar-Br This compound Intermediate_1 Ar-Pd(II)-Br(L_n) Ar-Br->Intermediate_1 Oxidative Addition Pd(0)L_n Pd(0) Catalyst Pd(0)L_n->Intermediate_1 Oxidative_Addition Oxidative Addition Intermediate_2 Ar-Pd(II)-NR₂(L_n) Intermediate_1->Intermediate_2 Amine Coordination & Deprotonation Amine R₂NH Amine->Intermediate_2 Base Base Base->Intermediate_2 Amine_Coordination Amine Coordination & Deprotonation Product 7-Amino-4-methoxyquinoline Intermediate_2->Product Reductive Elimination Reductive_Elimination Reductive Elimination Product->Pd(0)L_n Catalyst Regeneration Drug_Development_Workflow Start This compound Diversification Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) Start->Diversification Library Library of Diversified Quinoline Derivatives Diversification->Library Screening Biological Screening (e.g., Anticancer Assays) Library->Screening Hit Hit Compound Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

References

Application Notes & Protocols: Leveraging 7-Bromo-4-methoxyquinoline for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction: The Strategic Value of 7-Bromo-4-methoxyquinoline

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to interact with a wide array of biological targets.[1] Within this class, this compound emerges as a particularly strategic starting material for drug discovery programs. Its utility is anchored in its bifunctional nature:

  • The 7-Bromo Position: This site is an ideal handle for modern palladium-catalyzed cross-coupling reactions. It allows for the systematic introduction of diverse aryl, heteroaryl, and alkyl groups, enabling a broad exploration of the chemical space to optimize a compound's structure-activity relationship (SAR).[2][3]

  • The 4-Methoxy Position: This group serves as a masked precursor to the 4-amino functionality, a critical pharmacophore in many antimalarial drugs like chloroquine.[4][5][6] It can be readily converted to a 4-chloro intermediate, which is susceptible to nucleophilic aromatic substitution (SNAr) with various amines.

This guide provides an in-depth exploration of the key synthetic transformations of this compound, complete with detailed protocols and mechanistic insights for researchers in drug development.

G cluster_reactions Key Synthetic Transformations A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Pd Catalyst, Arylboronic Acid C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Pd Catalyst, Amine D 4-Position Modification (SNAr Precursor Synthesis) A->D 1. Demethylation 2. Chlorination E Kinase Inhibitors B->E G Novel Heterocycles B->G C->E C->G F Antimalarial Agents D->F

Figure 1: Synthetic utility of this compound.

Palladium-Catalyzed Cross-Coupling at the 7-Position

The bromine atom at the C7 position is readily activated by palladium catalysts, making it the focal point for diversification of the quinoline core. The two most powerful of these transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, which are common motifs in kinase inhibitors that target the ATP-binding pocket.[7][8][9] This reaction couples the 7-bromoquinoline with an organoboron reagent, typically an arylboronic acid or its ester, in the presence of a palladium catalyst and a base.[10][11][12]

G cluster_inputs cluster_output pd0 Pd(0)L2 pd_complex Ar-Pd(II)L2-Br pd0->pd_complex Oxidative Addition pd_trans Ar-Pd(II)L2-Ar' pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product 7-Aryl-4- methoxyquinoline pd_trans->product aryl_halide 7-Bromo-4- methoxyquinoline aryl_halide->pd_complex boronic_acid R-B(OH)2 boronic_acid->pd_trans base Base base->pd_trans

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for coupling this compound with various arylboronic acids.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

  • Equipment:

    • Schlenk flask or sealable reaction vial

    • Magnetic stirrer and heating mantle/oil bath

    • Inert gas line (Argon or Nitrogen)

    • Standard glassware for workup and purification

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Under a positive pressure of inert gas, add the palladium catalyst.

    • Add the degassed solvent system via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the starting quinoline.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

    • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-4-methoxyquinoline.

    • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Scientist's Note (Rationale): The choice of catalyst and base is critical. For electron-rich boronic acids, a less active catalyst like Pd(PPh₃)₄ may suffice. For more challenging couplings, a more active catalyst system like PdCl₂(dppf) or one employing bulky phosphine ligands is recommended.[13] Degassing the solvent is essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Buchwald-Hartwig Amination for C-N Bond Formation

The introduction of a nitrogen-based substituent at the 7-position is a key strategy for modulating the physicochemical properties and biological activity of quinoline scaffolds. The Buchwald-Hartwig amination is the premier method for this transformation, offering broad scope for coupling with primary and secondary amines.[14][15][16][17]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 equiv)

    • Amine (primary or secondary) (1.2-1.5 equiv)

    • Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-3 mol%)

    • Phosphine Ligand (e.g., Xantphos, BINAP, or XPhos) (2-6 mol%)

    • Base (e.g., NaOtBu or Cs₂CO₃) (1.4-2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Equipment:

    • Oven-dried Schlenk tube or sealable vial

    • Magnetic stirrer and heating block

    • Inert gas line and manifold

    • Glovebox (recommended for handling air-sensitive reagents)

  • Procedure:

    • In a glovebox or under a stream of inert gas: To a dry Schlenk tube, add the palladium pre-catalyst, phosphine ligand, and base.

    • Add this compound.

    • Seal the tube, remove from the glovebox (if used), and add the degassed anhydrous solvent, followed by the amine, via syringe.

    • Heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Reaction Monitoring: Track the disappearance of the starting material using TLC or LC-MS (typically 12-24 hours).

    • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography to isolate the 7-amino-4-methoxyquinoline product.

    • Characterization: Verify the product's identity and purity via NMR and HRMS analysis.

  • Scientist's Note (Rationale): The ligand choice is paramount in Buchwald-Hartwig aminations.[15][18] For sterically hindered amines, bulky, electron-rich phosphine ligands like XPhos are often required. For less hindered amines, ligands like BINAP or Xantphos may provide excellent results. Sodium tert-butoxide (NaOtBu) is a strong base suitable for many amines, but for base-sensitive substrates, a milder base like cesium carbonate (Cs₂CO₃) should be considered.

Synthesis of 4-Aminoquinoline Antimalarial Scaffolds

The 4-aminoquinoline core is the cornerstone of many antimalarial drugs. The development of agents active against chloroquine-resistant strains of P. falciparum often involves modifications to the side chain and the quinoline nucleus itself.[4][6] Starting from this compound, one can synthesize novel analogs by first performing a cross-coupling reaction at the 7-position and then converting the 4-methoxy group into a 4-amino side chain.

The conversion is a two-step process: (1) Demethylation to the 4-hydroxyquinoline (quinolinone), and (2) Chlorination to the reactive 4-chloroquinoline intermediate, which is then substituted with a desired amine.

G A This compound B 7-Bromo-1H-quinolin-4-one A->B Demethylation (e.g., HBr, Pyridinium HCl) C 7-Bromo-4-chloroquinoline B->C Chlorination (e.g., POCl3) D Bioactive 4-Aminoquinoline Analog C->D Nucleophilic Aromatic Substitution (R1R2NH)

Figure 3: Workflow for synthesis of 4-aminoquinoline analogs.

Protocol 3: Synthesis of a 7-Bromo-4-aminoquinoline Analog

  • Step A: Demethylation to 7-Bromo-1H-quinolin-4-one

    • Place this compound in a round-bottom flask.

    • Add 48% aqueous hydrobromic acid (HBr).

    • Heat the mixture to reflux (approx. 125 °C) for 4-6 hours.

    • Cool the reaction to room temperature, then place in an ice bath.

    • Neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the quinolinone product.

  • Step B: Chlorination to 7-Bromo-4-chloroquinoline

    • CAUTION: This reaction should be performed in a well-ventilated fume hood as phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.

    • Combine the 7-Bromo-1H-quinolin-4-one from Step A with an excess of POCl₃.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours.

    • Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

    • Neutralize with ammonium hydroxide or sodium carbonate solution until the solution is basic.

    • Extract the product with dichloromethane (DCM) or ethyl acetate.

    • Dry the organic layer, concentrate, and purify by chromatography to yield the 4-chloro intermediate.

  • Step C: Nucleophilic Aromatic Substitution (SNAr)

    • Dissolve the 7-Bromo-4-chloroquinoline from Step B in a suitable solvent like N-methyl-2-pyrrolidone (NMP), ethanol, or acetonitrile.[19][20]

    • Add the desired primary or secondary amine (typically 1.5-3.0 equivalents).

    • Add a non-nucleophilic base such as triethylamine (TEA) or potassium carbonate (K₂CO₃).

    • Heat the reaction mixture (80-130 °C) until the starting material is consumed (monitor by TLC/LC-MS).

    • Perform an aqueous workup, extract the product into an organic solvent, and purify by column chromatography to yield the final 7-bromo-4-aminoquinoline derivative.

Data Summary

The following table provides representative data for the types of transformations discussed, illustrating the versatility of this compound.

Starting MaterialReaction TypeCoupling Partner / ReagentCatalyst / ConditionsProductYield (%)Ref.
This compoundSuzuki-MiyauraPhenylboronic AcidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O4-Methoxy-7-phenylquinoline85-95%[3][21]
This compoundBuchwald-HartwigMorpholinePd₂(dba)₃, Xantphos, NaOtBu, Toluene4-(4-Methoxyquinolin-7-yl)morpholine80-90%[14]
7-Bromo-4-chloroquinolineSNArN,N-DiethylethylenediamineK₂CO₃, NMP, 120 °C7-Bromo-N'-(2-(diethylamino)ethyl)quinolin-4-amine70-85%[19]

Conclusion

This compound is a high-value, versatile building block for the synthesis of diverse and biologically relevant molecules. Its capacity for selective functionalization at both the C7 and C4 positions through robust and well-established methodologies like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution makes it an indispensable tool for medicinal chemists. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to accelerate their drug discovery efforts in oncology, infectious diseases, and beyond.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling with 7-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for scientists and researchers engaged in the Suzuki-Miyaura cross-coupling of 7-Bromo-4-methoxyquinoline. This guide is structured to provide in-depth, field-proven insights into overcoming common challenges with this specific substrate. The quinoline core is a privileged scaffold in medicinal chemistry, and successful C-C bond formation is often a critical step in the synthesis of novel drug candidates. However, the electronic nature of the 4-methoxyquinoline system can present unique hurdles. This document aims to provide a logical, cause-and-effect framework for troubleshooting, moving beyond a simple checklist of reaction parameters.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address the most pressing issues encountered during the Suzuki coupling of this compound.

Q1: My reaction shows very low or no conversion to the desired product. What are the most common causes?

Answer: Low to no conversion in a Suzuki coupling, especially with a substituted quinoline like this compound, often points to issues with the initial, rate-limiting oxidative addition step or catalyst deactivation.

  • Catalyst and Ligand Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, it must first be reduced in situ.[1] Ensure your palladium source and phosphine ligand are fresh and have been stored under an inert atmosphere, as phosphines are susceptible to oxidation.[2]

  • Sub-optimal Ligand Choice: The methoxy group at the 4-position and the nitrogen atom in the quinoline ring make the aryl bromide electron-rich. This can render the oxidative addition of the C-Br bond to the palladium center sluggish.[3] To overcome this, bulky, electron-rich phosphine ligands are often required.[4][5][6] Consider ligands from the Buchwald (e.g., SPhos, XPhos) or cataCXium® families.[4]

  • Inadequate Degassing: Oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of the boronic acid, consuming your starting material.[1][7] It is crucial to thoroughly degas your solvent and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[2][3]

Q2: I'm observing significant decomposition of my boronic acid. How can I mitigate this?

Answer: The decomposition of the boronic acid partner is a frequent issue, primarily through protodeboronation or homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction, particularly with electron-rich heteroaryl or vinyl boronic acids.[2][7][8]

    • Choice of Base: Strong bases in aqueous media can accelerate protodeboronation.[8][9] Consider switching to milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[2] The role of the base is to activate the boronic acid for transmetalation.[10][11][12][13]

    • Anhydrous Conditions: Since water is the proton source for this side reaction, moving to anhydrous conditions can significantly reduce protodeboronation.[1]

  • Homocoupling: The coupling of two boronic acid molecules is another common side reaction, often promoted by the presence of oxygen or high catalyst loadings.[7][8] Ensure thorough degassing and consider a slight reduction in the palladium catalyst concentration.[7]

Q3: My starting material, this compound, appears to be degrading under the reaction conditions. What could be the cause?

Answer: While this compound is generally stable, prolonged exposure to strong bases at elevated temperatures can potentially lead to side reactions.

  • Hydrolysis of the Methoxy Group: Although less common under typical Suzuki conditions, strong bases could potentially lead to the hydrolysis of the methoxy group, especially at high temperatures. If you observe the formation of 7-bromo-4-hydroxyquinoline, consider using a milder base or lowering the reaction temperature.

  • Dehalogenation: The formation of 4-methoxyquinoline (the dehalogenated starting material) is a known side reaction.[3] This can be caused by certain palladium catalyst systems or impurities in the reaction mixture. Optimizing the ligand and palladium source can often minimize this side reaction.

Q4: I am struggling with poor solubility of my reagents. What solvent systems are recommended?

Answer: The choice of solvent is critical for ensuring that all components of the reaction are sufficiently soluble to participate in the catalytic cycle.[14][15][16][17]

  • Common Solvent Systems: For Suzuki couplings of heteroaromatic compounds, polar aprotic solvents are frequently used.[14] Common choices include:

    • 1,4-Dioxane/Water mixtures

    • Toluene/Water mixtures

    • Dimethylformamide (DMF)

    • Tetrahydrofuran (THF)

  • Biphasic vs. Anhydrous: The addition of water can be beneficial for dissolving inorganic bases like K₂CO₃ or K₃PO₄ and can facilitate the transmetalation step.[17] However, as mentioned earlier, water can also promote protodeboronation. The choice between a biphasic and an anhydrous system will depend on the specific boronic acid and base being used.

Troubleshooting Workflow

When encountering issues with your Suzuki coupling of this compound, a systematic approach to troubleshooting is essential. The following workflow can help you identify and resolve the root cause of the problem.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low or No Product Formation Check_Catalyst 1. Verify Catalyst & Ligand Activity - Use fresh, properly stored reagents. - Ensure inert atmosphere. Start->Check_Catalyst Optimize_Ligand 2. Optimize Ligand Choice - Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos). Check_Catalyst->Optimize_Ligand If no improvement Sol_Catalyst Use fresh Pd catalyst and phosphine ligand. Check_Catalyst->Sol_Catalyst Check_Boronic_Acid 3. Assess Boronic Acid Stability - Check for protodeboronation or homocoupling. Optimize_Ligand->Check_Boronic_Acid If no improvement Sol_Ligand Screen a panel of Buchwald or cataCXium® ligands. Optimize_Ligand->Sol_Ligand Adjust_Base 4. Modify Base and Solvent System - Try milder bases (K₂CO₃, Cs₂CO₃, KF). - Consider anhydrous conditions. Check_Boronic_Acid->Adjust_Base If decomposition is observed Sol_Boronic Use boronic ester or trifluoroborate salt. Run reaction under anhydrous conditions. Check_Boronic_Acid->Sol_Boronic Check_SM_Integrity 5. Evaluate Starting Material Stability - Look for dehalogenation or hydrolysis. Adjust_Base->Check_SM_Integrity If issues persist Sol_Base Switch to a milder base like KF or K₂CO₃. Optimize solvent system for solubility. Adjust_Base->Sol_Base Successful_Coupling Successful Coupling Check_SM_Integrity->Successful_Coupling If all checks pass and optimization is successful Sol_SM Lower reaction temperature. Use a milder base. Check_SM_Integrity->Sol_SM

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions of this compound.

Recommended Starting Protocol

For researchers initiating Suzuki couplings with this compound, the following protocol provides a robust starting point. Optimization will likely be necessary based on the specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Catalyst and Ligand Selection Table

The following table provides a summary of commonly used palladium sources and ligands for challenging Suzuki couplings.

Catalyst/PrecatalystLigandKey Features
Pd₂(dba)₃SPhosExcellent for electron-rich aryl bromides.
Pd(OAc)₂XPhosHighly active catalyst system for a broad range of substrates.
Pd(PPh₃)₄-A classic catalyst, but may be less effective for this substrate.
Buchwald Precatalysts(e.g., XPhos Pd G3)Air- and moisture-stable, providing high activity.[18]

Mechanistic Considerations

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is paramount for effective troubleshooting. The key steps are: (1) Oxidative Addition, (2) Transmetalation, and (3) Reductive Elimination.[13][19][20]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl 1 OxAdd Oxidative Addition PdII_Biaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Biaryl 2 Transmetalation Transmetalation PdII_Biaryl->Pd0 3 Product R¹-R² PdII_Biaryl->Product RedElim Reductive Elimination ArylHalide R¹-X (this compound) BoronicAcid R²-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For this compound, the oxidative addition (Step 1) is often the most challenging due to the electron-rich nature of the quinoline ring system. The use of bulky, electron-donating phosphine ligands is crucial to facilitate this step by promoting the dissociation of a ligand from the Pd(0) center, creating a more reactive 14-electron species.

References

Technical Support Center: Optimizing Reaction Conditions for 7-Bromo-4-methoxyquinoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 7-Bromo-4-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with modifying this important heterocyclic scaffold. Quinoline and its derivatives are pivotal in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to help you optimize your reaction conditions and achieve your synthetic goals.

Section 1: General Troubleshooting & Initial Diagnosis

Before diving into reaction-specific issues, it's crucial to rule out common procedural errors. A stalled or low-yielding reaction often stems from a few key areas.

Q: My functionalization reaction (Suzuki, Buchwald-Hartwig, etc.) on this compound is failing or giving very low yields. Where do I start my investigation?

A: Start by systematically evaluating the foundational pillars of any cross-coupling reaction: the integrity of your starting materials and the reaction environment.

  • Assess Starting Material Quality:

    • This compound: Confirm the purity of your starting material. Impurities can sometimes poison the catalyst. While the compound is generally stable, older batches may have degraded.

    • Coupling Partner: For Suzuki reactions, boronic acids are susceptible to degradation over time, especially if not stored under anhydrous conditions.[2][3] Consider using a fresh bottle or verifying the quality of your existing stock. For Buchwald-Hartwig aminations, ensure your amine is pure and, if it's a solid, that it is dry.

  • Verify Inert Atmosphere:

    • Palladium(0) catalysts, the active species in most cross-coupling reactions, are extremely sensitive to oxygen.[3] Inadequate degassing of solvents is a primary cause of catalyst decomposition (observed as the formation of black palladium precipitate) and reaction failure.

    • Actionable Step: Ensure you are using a robust degassing method. Freeze-pump-thaw cycles (at least three) are superior to simply bubbling argon or nitrogen through the solvent.[4] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

  • Check Reagent and Solvent Anhydrousness:

    • Many cross-coupling reactions are sensitive to water. Ensure you are using anhydrous solvents and that all glassware was properly dried before use. Some bases, like potassium phosphate, can be hygroscopic; consider drying them in an oven before use.

This initial diagnostic workflow can help you identify and resolve many common issues before you need to delve into optimizing specific reaction parameters.

G cluster_corrective Corrective Actions start Reaction Failure: Low/No Conversion check_sm 1. Verify Starting Material Purity start->check_sm check_inert 2. Confirm Rigorous Inert Atmosphere check_sm->check_inert If Purity is Confirmed sm_issue Use fresh/purified starting materials check_sm->sm_issue Purity Issue? check_anhydrous 3. Ensure Anhydrous Conditions check_inert->check_anhydrous If Degassing is Robust inert_issue Improve degassing (e.g., Freeze-Pump-Thaw) check_inert->inert_issue Oxygen Contamination? optimize Proceed to Reaction-Specific Optimization check_anhydrous->optimize If Conditions are Dry anhydrous_issue Use anhydrous solvents, dry glassware/reagents check_anhydrous->anhydrous_issue Moisture Present?

A general workflow for troubleshooting failed reactions.

Section 2: Suzuki-Miyaura Coupling Troubleshooting

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. However, the electronic nature of this compound can present specific challenges.

Q: I'm observing significant debromination of my this compound starting material. How can I prevent this?

A: Debromination is a common side reaction in Suzuki couplings, especially with electron-rich aryl halides.[2] The 4-methoxy group is electron-donating, making the C-Br bond more susceptible to this side reaction. This occurs when the palladium intermediate reacts with a proton source before it can couple with the boronic acid.

Causality & Solutions:

  • Ligand Choice: The oxidative addition step can be sluggish for this electron-rich substrate. Using a more electron-rich and bulky phosphine ligand can accelerate the oxidative addition and subsequent steps of the catalytic cycle, outcompeting the debromination pathway.[2][5]

  • Base and Solvent System: The choice of base is critical. While aqueous bases are common, they can be a source of protons for debromination.[4]

    • Try Anhydrous Conditions: Switch to a non-aqueous solvent system like dioxane or toluene with a base such as K₃PO₄ or Cs₂CO₃. If using K₃PO₄, be aware that trace amounts of water are sometimes necessary for the reaction to proceed.[6]

    • Weaker Bases: Sometimes, a very strong base can promote side reactions. If you are using NaOH or KOH, consider switching to a milder base like K₂CO₃.

Q: My Suzuki coupling is sluggish and not going to completion. How do I choose a better catalyst system?

A: A stalled reaction often points to an inefficient catalyst system for your specific substrate. The key is to match the palladium precursor and ligand to the electronic demands of this compound.

ParameterRecommendation for this compoundRationale
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(0) sources once reduced in situ.
Ligand SPhos, XPhos, RuPhos, or other bulky biaryl phosphinesThe electron-donating methoxy group requires an electron-rich and sterically hindered ligand to facilitate the oxidative addition step.[5][6]
Base K₃PO₄, Cs₂CO₃, K₂CO₃These bases offer a good balance of reactivity and are compatible with a wide range of functional groups. Cs₂CO₃ is often effective in difficult couplings.[7]
Solvent Dioxane, Toluene, or THF (often with some water)These solvents are standard for Suzuki couplings and generally provide good solubility for the reagents.

Experimental Protocol: General Starting Point for Suzuki Coupling

  • To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add degassed solvent (e.g., dioxane/water 10:1) via syringe.

  • Seal the tube and heat the reaction mixture to 80–110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[4]

Section 3: Buchwald-Hartwig Amination Troubleshooting

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[8][9] Success with this compound relies heavily on the interplay between the base and ligand.

Q: My Buchwald-Hartwig amination is not working. What are the most likely causes?

A: Failure in this reaction often comes down to the choice of base, ligand, or catalyst precursor.

  • Base Selection is Crucial: The base deprotonates the amine to form the palladium-amido intermediate.[8] Strong, non-nucleophilic bases are required.

    • Common Issue: Using a weaker base like K₂CO₃ is often insufficient.

    • Solution: Use a strong base like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄). NaOtBu is a very common and effective choice.[8]

  • Ligand-Catalyst Combination: Similar to the Suzuki reaction, a bulky, electron-rich ligand is needed to promote both the oxidative addition and the final reductive elimination step.[8]

    • Recommended Systems: Generations of specialized ligands have been developed. For this type of substrate, ligands like Xantphos or bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) are excellent starting points.[9][10]

  • Catalyst Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed palladium "precatalysts" can offer higher activity and reproducibility.[11] They are easier to activate with weaker bases and often lead to more consistent results.

G cluster_solutions Potential Solutions start Buchwald-Hartwig Failure check_base Is the base strong enough? (e.g., NaOtBu, LHMDS) start->check_base check_ligand Is the ligand appropriate? (e.g., Xantphos, Biaryl Phosphine) check_base->check_ligand Yes base_sol Switch to NaOtBu or LHMDS check_base->base_sol No check_catalyst Consider using a pre-catalyst for reliability check_ligand->check_catalyst Yes ligand_sol Screen bulky ligands like XPhos, BrettPhos check_ligand->ligand_sol No success Successful C-N Coupling check_catalyst->success catalyst_sol Use a G3 or G4 Buchwald Precatalyst check_catalyst->catalyst_sol Still Failing?

Decision tree for troubleshooting Buchwald-Hartwig aminations.

Section 4: Sonogashira Coupling Troubleshooting

The Sonogashira coupling is the premier method for installing alkyne functionalities.[12] Its primary challenge is often suppressing the unwanted homocoupling of the terminal alkyne.

Q: I am seeing a lot of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How do I stop this?

A: Glaser coupling is a copper-catalyzed dimerization of the terminal alkyne and is the most common side reaction in Sonogashira couplings.[13] It is almost always promoted by the presence of oxygen.

Solutions:

  • Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure your solvents are thoroughly degassed and that a positive pressure of an inert gas is maintained throughout the reaction.[13]

  • Copper-Free Conditions: To completely avoid Glaser coupling, you can run the reaction without the copper(I) co-catalyst. Copper-free Sonogashira protocols are well-established.[13][14] These conditions often require a slightly different base (e.g., a bulky amine like diisopropylethylamine) and may need higher temperatures, but they completely eliminate the risk of this side reaction.

ParameterStandard SonogashiraCopper-Free Sonogashira
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄PdCl₂(PPh₃)₂, Pd(OAc)₂
Cu Co-catalyst CuI (1-10 mol%)None
Base Triethylamine (TEA), Diisopropylamine (DIPA)Diisopropylethylamine (DIPEA), Pyrrolidine
Solvent THF, DMF, TolueneTHF, DMF, Acetonitrile

Section 5: Frequently Asked Questions (FAQs)

Q: Is this compound prone to degradation?

A: Quinoline and its derivatives can be sensitive to light and air, sometimes developing a yellow or brown color over time due to minor oxidation.[15] While the solid is generally stable, solutions may be more prone to degradation, especially if not stored properly.[16] It is always best practice to use freshly prepared solutions for reactions.

Q: How should I purify my final functionalized quinoline product?

A: Column chromatography on silica gel is the most common method for purifying quinoline derivatives.[17] However, the basic nitrogen of the quinoline ring can cause tailing on silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (~1%), to your eluent system. For liquid products that are thermally stable, vacuum distillation can be an effective purification method.[15]

Q: Can I perform a direct C-H functionalization on the quinoline ring instead of using the bromo-handle?

A: Yes, direct C-H functionalization is an active area of research and can be an excellent alternative to cross-coupling reactions. Various methods exist for the regioselective functionalization of quinolines at different positions, often requiring specific directing groups or specialized catalysts.[17] This approach can reduce the number of synthetic steps but may require more extensive optimization for a new substrate.

References

Common side reactions in 7-Bromo-4-methoxyquinoline synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-4-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. We will explore the causality behind common side reactions and provide field-proven strategies to optimize your experimental outcomes.

Introduction: A Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a three-stage process, starting from a substituted aniline. This pathway involves the initial construction of the quinoline core, followed by functional group manipulations to install the desired methoxy group.

The likely synthetic sequence is:

  • Quinoline Core Formation: Synthesis of 7-Bromo-4-hydroxyquinoline via a thermal cyclization reaction, such as the Conrad-Limpach synthesis, from 3-bromoaniline and a suitable β-ketoester.[1][2]

  • Chlorination: Conversion of the 4-hydroxy group into a more reactive 4-chloro leaving group using a standard chlorinating agent like phosphorus oxychloride (POCl₃) to yield 7-Bromo-4-chloroquinoline.[3][4]

  • Methoxylation: A nucleophilic aromatic substitution (SNAr) reaction where the 4-chloro group is displaced by a methoxide source, typically sodium methoxide in methanol, to yield the final product.[5]

This guide is structured to address potential issues at each of these critical stages.

Troubleshooting and Frequently Asked Questions (FAQs)

Stage 1: Quinoline Core Formation (Conrad-Limpach Reaction)

Q1: Why is the yield of my 7-Bromo-4-hydroxyquinoline unexpectedly low?

A1: Low yields in the Conrad-Limpach synthesis are a common issue often traced back to three critical parameters: reaction temperature, solvent choice, and starting material purity.

  • Causality (Temperature): The key step is an intramolecular thermal cyclization that requires significant thermal energy to overcome the activation barrier.[2] This is typically an endergonic process that becomes favorable only at high temperatures.

  • Troubleshooting & Prevention:

    • Optimize Temperature: Ensure your reaction temperature reaches and is maintained at approximately 250 °C. The use of a high-boiling point solvent is essential to achieve this.[2]

    • Solvent Selection: Switch from low-boiling solvents to an inert, high-boiling point medium such as Dowtherm A or mineral oil. These solvents facilitate reaching the necessary temperature for efficient cyclization. Mineral oil, in particular, has been shown to significantly improve yields compared to solvent-free conditions.[2]

    • Purify Reactants: Impurities in the starting 3-bromoaniline or the β-ketoester can participate in side reactions or inhibit the desired pathway. Ensure the purity of your starting materials through distillation or recrystallization prior to use.

Q2: I've isolated a product, but my analytical data suggests it's an isomer, not the desired 4-hydroxyquinoline. What is happening?

A2: You are likely observing the formation of the thermodynamically favored 2-hydroxyquinoline isomer. The Conrad-Limpach-Knorr synthesis is known to produce different isomers based on reaction conditions.

  • Causality (Kinetic vs. Thermodynamic Control): The reaction can proceed via two different cyclization pathways. The formation of the 4-hydroxyquinoline is kinetically favored and occurs at lower temperatures. At higher temperatures, the reaction can equilibrate to form the more stable 2-hydroxyquinoline isomer, which is the thermodynamic product.[2]

  • Troubleshooting & Prevention:

    • Strict Temperature Control: Maintain the reaction temperature within the optimal range for the formation of the 4-hydroxy product (typically around 250 °C). Avoid excessive heating or prolonged reaction times that could push the equilibrium towards the thermodynamic product.[2]

    • Stepwise Heating: For the initial condensation to form the enamine intermediate, a lower temperature is sufficient. The high-temperature cyclization should be performed as a distinct second step.

Stage 2: Chlorination

Q3: My chlorination of 7-Bromo-4-hydroxyquinoline is incomplete, leaving significant amounts of starting material.

A3: Incomplete conversion of the 4-hydroxy group to the 4-chloro group is typically due to insufficient reagent or suboptimal reaction conditions.

  • Causality: The conversion of the stable 4-quinolone tautomer to the 4-chloroquinoline requires a potent chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction equilibrium may not fully favor the product if conditions are not forceful enough.

  • Troubleshooting & Prevention:

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of the chlorinating agent (e.g., POCl₃). A molar ratio of 1.5 to 3 equivalents relative to the hydroxyquinoline is common.

    • Temperature and Time: Heat the reaction mixture, typically to reflux (around 100-110 °C for neat POCl₃), for a sufficient duration (1-3 hours).[6] Monitor the reaction progress by TLC or HPLC to ensure the disappearance of the starting material.

    • Work-up Procedure: The work-up is critical. The reaction is typically quenched by pouring the mixture carefully onto crushed ice.[4] This hydrolyzes the excess POCl₃ and precipitates the product. Ensure complete precipitation by neutralizing the acidic solution with a base like sodium carbonate or ammonia.[4]

Stage 3: Methoxylation (SNAr)

Q4: The final methoxylation step to form this compound is very slow or does not proceed to completion.

A4: The nucleophilic aromatic substitution (SNAr) of the 4-chloro group is an activated process, but its rate is highly dependent on the solvent, temperature, and the nucleophile's concentration and reactivity.

  • Causality: The SNAr mechanism involves the formation of a negatively charged Meisenheimer complex intermediate. The stability of this intermediate, and thus the reaction rate, is influenced by the solvent's ability to solvate ions and the overall reaction energy.

  • Troubleshooting & Prevention:

    • Optimize Solvent and Base: While methanol is the source of the methoxy group, using a polar aprotic solvent like DMF or DMSO can accelerate SNAr reactions.[5] The reaction is typically run using sodium methoxide in methanol. Ensure the sodium methoxide is fresh and anhydrous.

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 60-80 °C) will significantly increase the reaction rate. Monitor for potential side reactions at higher temperatures.

    • Ensure Anhydrous Conditions: Water can compete with the methoxide nucleophile. Ensure all glassware is oven-dried and that anhydrous solvents are used.

Q5: After the methoxylation step, I'm seeing the reappearance of the 7-Bromo-4-hydroxyquinoline starting material from the previous step. Why?

A5: This indicates hydrolysis of the 4-chloro intermediate or the 4-methoxy product. The C-4 position is highly activated towards nucleophilic attack, and water can act as a nucleophile.

  • Causality: The electron-withdrawing nature of the quinoline nitrogen atom makes the C-4 position electron-deficient and thus susceptible to attack by nucleophiles, including water. This reaction is often accelerated by heat or basic conditions.[5]

  • Troubleshooting & Prevention:

    • Strict Moisture Control: Use anhydrous solvents and reagents for the methoxylation step. Dry your starting 7-Bromo-4-chloroquinoline thoroughly before use.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the introduction of atmospheric moisture.

    • Careful Work-up: During the aqueous work-up, minimize the time the product is in contact with the aqueous phase, especially if the solution is heated or strongly basic.

Visualizing the Workflow and Key Side Reactions

Overall Synthetic Workflow

G cluster_0 Stage 1: Core Formation cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Methoxylation A 3-Bromoaniline + β-Ketoester B Intermediate: Enamine A->B Condensation C 7-Bromo-4-hydroxyquinoline B->C Thermal Cyclization (~250°C) D 7-Bromo-4-chloroquinoline C->D POCl₃ E This compound (Final Product) D->E NaOMe, MeOH

Caption: The three-stage synthetic workflow for this compound.

Isomer Formation Side Reaction

G cluster_0 Kinetic Control cluster_1 Thermodynamic Control Enamine Enamine Intermediate Kinetic 7-Bromo-4-hydroxyquinoline (Desired Product) Enamine->Kinetic ~250°C (Lower Temp) Thermo 7-Bromo-2-hydroxyquinoline (Side Product) Enamine->Thermo >250°C or prolonged heating (Higher Temp) Kinetic->Thermo Equilibration

Caption: Kinetic vs. Thermodynamic control in quinoline isomer formation.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for analogous compounds.[1][2][7] Researchers should adapt them based on their specific equipment and scale.

Protocol 1: Synthesis of 7-Bromo-4-hydroxyquinoline
  • Condensation: In a round-bottom flask equipped for high-temperature reactions, combine 3-bromoaniline (1.0 eq) and diethyl malonate (or a suitable β-ketoester, 1.1 eq) in a high-boiling solvent like Dowtherm A or mineral oil.

  • Cyclization: Heat the mixture to 250 °C under an inert atmosphere. Monitor the reaction by TLC for the disappearance of the intermediate. This step may take 1-3 hours.

  • Isolation: Allow the reaction mixture to cool to below 100 °C. The product will often precipitate upon cooling.

  • Purification: Collect the solid product by filtration. Wash the collected solid thoroughly with a non-polar solvent like hexane or ether to remove the high-boiling reaction solvent. Further purification can be achieved by recrystallization from a high-boiling solvent like DMF or by column chromatography.[8]

Protocol 2: Synthesis of 7-Bromo-4-chloroquinoline
  • Reaction Setup: To a flask equipped with a reflux condenser and a calcium chloride drying tube, add 7-Bromo-4-hydroxyquinoline (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~2-3 eq).

  • Heating: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-3 hours. The solid should dissolve as the reaction proceeds.

  • Quenching: After cooling to room temperature, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Isolation: Neutralize the acidic solution with a saturated aqueous solution of sodium carbonate or ammonium hydroxide until the pH is ~8. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be recrystallized from ethanol or purified by column chromatography.

Protocol 3: Synthesis of this compound
  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 7-Bromo-4-chloroquinoline (1.0 eq) in anhydrous methanol.

  • Nucleophile Addition: Add a solution of sodium methoxide (1.2-1.5 eq, e.g., 25 wt% in methanol) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 65 °C) and stir. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Extraction: Take up the residue in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

StageKey ReactantsTypical Solvent(s)Temperature (°C)Common Side Products
1. Core Formation 3-Bromoaniline, β-KetoesterDowtherm A, Mineral Oil~250 °C2-Hydroxyquinoline isomer[2]
2. Chlorination 7-Bromo-4-hydroxyquinoline, POCl₃Neat or High-boiling inert100-140 °CUnreacted starting material
3. Methoxylation 7-Bromo-4-chloroquinoline, NaOMeMethanol, DMF[5]25-80 °C7-Bromo-4-hydroxyquinoline (from hydrolysis)[5]

References

Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 7-Bromo-4-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of 7-Bromo-4-methoxyquinoline and its derivatives. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges associated with this multi-step synthesis, improve your reaction yields, and ensure the purity of your final product. We will delve into the causality behind experimental choices, offering a self-validating system of protocols and troubleshooting advice.

I. Overview of the Synthetic Strategy

The synthesis of this compound typically proceeds through a two-stage process:

  • Formation of the Quinoline Core: The foundational 7-bromo-4-hydroxyquinoline scaffold is generally constructed via a cyclization reaction, most commonly the Conrad-Limpach or a related synthesis. This involves the condensation of 3-bromoaniline with a suitable β-ketoester.

  • O-Methylation: The subsequent step is the methylation of the hydroxyl group at the 4-position to yield the target this compound. This is often achieved through a Williamson ether synthesis.[1]

Each of these stages presents its own set of challenges that can impact the overall yield and purity of the final compound. This guide will address these issues in a practical, question-and-answer format.

II. Troubleshooting Guide: From Starting Materials to Final Product

This section is structured to address specific issues you may encounter during your experiments.

Part A: Synthesis of the 7-Bromo-4-hydroxyquinoline Intermediate

Question 1: My initial condensation reaction between 3-bromoaniline and the β-ketoester is sluggish and gives a low yield of the enamine intermediate. What are the likely causes and how can I improve it?

Answer:

A low yield in the initial condensation step often points to issues with reaction conditions or reactant purity. Here are the key factors to consider:

  • Catalyst Choice and Concentration: This condensation is typically acid-catalyzed. While glacial acetic acid is commonly used, other Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as ZrCl₄ can be more effective.[2] Experiment with different catalysts and optimize their concentration (usually 5-10 mol%).

  • Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium.[3] Using a Dean-Stark apparatus to azeotropically remove water as it forms is crucial for driving the reaction to completion.

  • Reactant Purity: Impurities in either the 3-bromoaniline or the β-ketoester can interfere with the reaction. Ensure your starting materials are of high purity, and consider purification by distillation or recrystallization if necessary.

  • Reaction Temperature and Time: While these reactions are often run at the reflux temperature of the solvent (e.g., toluene), ensure the temperature is adequate and allow sufficient reaction time. Monitor the reaction progress by Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

Question 2: During the high-temperature cyclization to form the 4-hydroxyquinoline, I'm observing significant charring and the formation of a black, tarry substance, leading to a very low yield of the desired product. How can I mitigate this?

Answer:

Tar formation is a common and frustrating issue in high-temperature cyclization reactions like the Conrad-Limpach synthesis.[4] It arises from the decomposition of starting materials and intermediates under harsh conditions. Here’s how you can minimize it:

  • Solvent Selection is Critical: Performing the reaction neat (without a solvent) can often lead to charring. The use of a high-boiling, inert solvent is highly recommended to ensure even heat distribution and prevent localized overheating. Suitable solvents include Dowtherm A, mineral oil, or 1,2-dichlorobenzene.[5] Mineral oil, in particular, has been shown to significantly improve yields.[5]

  • Temperature Control: The cyclization step requires high temperatures, often around 250°C, but excessive temperatures can accelerate decomposition.[5] It is vital to have precise temperature control. Use a heating mantle with a thermocouple and a temperature controller. Gradually increase the temperature to the target, and avoid overshooting.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.

  • Reaction Time: While high temperatures are necessary, prolonged heating can also lead to decomposition. Monitor the reaction by TLC to avoid unnecessarily long reaction times.

Question 3: My final 7-bromo-4-hydroxyquinoline product is contaminated with a significant amount of the 2-hydroxyquinoline isomer. How can I improve the regioselectivity of the cyclization?

Answer:

The formation of the 2-hydroxyquinoline isomer is a known side reaction in the Conrad-Limpach-Knorr synthesis and is influenced by reaction conditions.[5]

  • Kinetic vs. Thermodynamic Control: The formation of the 4-hydroxyquinoline is generally favored under kinetic control (lower temperatures), while the 2-hydroxyquinoline isomer is the product of thermodynamic control (higher temperatures).[5] Therefore, precise temperature control is key. Aim for the lowest temperature at which the cyclization proceeds at a reasonable rate.

  • Reaction Conditions: The choice of acid or base catalyst can also influence the regioselectivity. It may be beneficial to screen different catalysts to find the optimal conditions for the desired isomer.

Part B: O-Methylation of 7-Bromo-4-hydroxyquinoline

Question 4: My methylation reaction is giving a low yield of the desired this compound, and I'm recovering a lot of the starting material. What's going wrong?

Answer:

A low conversion in the methylation step, which is typically a Williamson ether synthesis, usually points to incomplete deprotonation of the starting material or issues with the methylating agent.

  • Choice of Base: The hydroxyl group of the 4-hydroxyquinoline needs to be deprotonated to form a nucleophilic alkoxide.[6] Sodium hydride (NaH) is a strong base that is very effective for this purpose.[1] Ensure you are using a sufficient excess of NaH (typically 1.1-1.5 equivalents) and that it is fresh and reactive. Potassium carbonate (K₂CO₃) can also be used, but may require more forcing conditions.[7]

  • Anhydrous Conditions: Sodium hydride reacts violently with water. Therefore, it is absolutely essential to use an anhydrous solvent (like DMF or THF) and to ensure your starting material is completely dry.[1]

  • Methylating Agent: Methyl iodide (CH₃I) is a common and effective methylating agent.[1] Use a slight excess (1.1-1.2 equivalents) and ensure it is fresh, as it can decompose over time.

  • Reaction Temperature: The deprotonation with NaH is often done at 0°C to control the initial exothermic reaction, followed by warming to room temperature after the addition of the methyl iodide. Gentle heating may be required to drive the reaction to completion, but this should be monitored carefully by TLC.

Question 5: I'm observing the formation of a significant byproduct that I suspect is the N-methylated quinolone. How can I favor O-methylation over N-methylation?

Answer:

The 4-hydroxyquinoline exists in tautomeric equilibrium with the 4-quinolone form, which can lead to competitive N-methylation. The ratio of O- to N-alkylation can be influenced by several factors:

  • Solvent Choice: The polarity of the solvent can play a crucial role. Polar aprotic solvents like DMF or DMSO tend to favor O-alkylation.[7]

  • Counter-ion: The nature of the counter-ion of the alkoxide can also influence the regioselectivity.

  • Reaction Conditions: Running the reaction at lower temperatures may favor O-methylation.

If N-methylation remains a significant issue, you may need to explore alternative methylating agents.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of these reactions? A1: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both the cyclization and methylation reactions. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting materials, intermediates, and products.

Q2: What are the best practices for purifying the final this compound product? A2: The purification strategy will depend on the nature of the impurities.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) is an effective method for obtaining highly pure material.[8]

  • Column Chromatography: For mixtures containing closely related impurities, silica gel column chromatography is the preferred method. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective.[8]

Q3: Are there any specific safety precautions I should take during this synthesis? A3: Yes, several safety precautions are crucial:

  • High Temperatures: The cyclization step involves very high temperatures. Use appropriate heating equipment with accurate temperature control and always work in a fume hood.[5]

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water. Handle it with care under an inert atmosphere and in an anhydrous environment.

  • Methyl Iodide: Methyl iodide is a toxic and volatile compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

IV. Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-4-hydroxyquinoline

This protocol is based on the principles of the Conrad-Limpach synthesis.

Materials:

  • 3-Bromoaniline

  • Ethyl acetoacetate (or another suitable β-ketoester)

  • Mineral oil

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a condenser, add 3-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Add a volume of mineral oil sufficient to ensure good stirring of the reaction mixture.

  • Flush the system with an inert gas.

  • With stirring, gradually heat the mixture to 250°C.

  • Maintain the temperature and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

  • Add a non-polar solvent like hexane to the cooled mixture and stir to break up the solid.

  • Collect the crude product by vacuum filtration and wash thoroughly with hexane to remove the mineral oil.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.

Protocol 2: Synthesis of this compound

This protocol follows the principles of the Williamson ether synthesis.

Materials:

  • 7-Bromo-4-hydroxyquinoline

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 7-bromo-4-hydroxyquinoline (1 equivalent) in anhydrous DMF to the NaH suspension. Stir the mixture at 0°C for 30 minutes.

  • To the resulting alkoxide solution, add methyl iodide (1.1 equivalents) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

V. Data and Visualization

Table 1: Troubleshooting Summary for 7-Bromo-4-hydroxyquinoline Synthesis
IssuePotential CauseRecommended Solution
Low Yield of Enamine Inefficient water removalUse a Dean-Stark apparatus.
Inappropriate catalystScreen different acid catalysts (e.g., p-TsOH).
Tar Formation Localized overheatingUse a high-boiling inert solvent (e.g., mineral oil).
Oxidative side reactionsConduct the reaction under an inert atmosphere.
Isomer Formation Thermodynamic controlMaintain the lowest possible reaction temperature for cyclization.
Table 2: Troubleshooting Summary for O-Methylation
IssuePotential CauseRecommended Solution
Low Conversion Incomplete deprotonationUse fresh, excess NaH in anhydrous solvent.
Inactive methylating agentUse fresh methyl iodide.
N-Methylation Solvent effectsUse a polar aprotic solvent like DMF.
Reaction temperatureConduct the reaction at a lower temperature.

Diagrams

Synthesis_Workflow cluster_stage1 Stage 1: Quinoline Core Synthesis cluster_stage2 Stage 2: O-Methylation A 3-Bromoaniline + β-Ketoester B Condensation (Acid Catalyst, Heat) A->B C Enamine Intermediate B->C D High-Temperature Cyclization (~250°C) C->D E Crude 7-Bromo-4-hydroxyquinoline D->E F 7-Bromo-4-hydroxyquinoline E->F Purification (Optional) G Deprotonation (NaH in DMF) F->G H Alkoxide Intermediate G->H I Reaction with Methyl Iodide H->I J Crude this compound I->J K Pure this compound J->K Purification (Recrystallization/Chromatography)

Caption: A general workflow for the two-stage synthesis of this compound.

Troubleshooting_Decision_Tree cluster_cyclization Troubleshooting Stage 1 cluster_methylation Troubleshooting Stage 2 Start Low Yield of Final Product Stage Which stage has low yield? Start->Stage Cyclization Cyclization Stage->Cyclization Stage 1 Methylation Methylation Stage->Methylation Stage 2 Tar Significant Tar Formation? Cyclization->Tar Deprotonation Incomplete Reaction? Methylation->Deprotonation Isomer Isomer Contamination? Tar->Isomer No Solvent Use High-Boiling Solvent (Mineral Oil) Tar->Solvent Yes LowerTemp Lower Cyclization Temperature Isomer->LowerTemp Yes TempControl Precise Temperature Control Solvent->TempControl InertAtmosphere Use Inert Atmosphere TempControl->InertAtmosphere N_Methylation N-Methylation Side Product? Deprotonation->N_Methylation No Base Check NaH activity & use anhydrous solvent Deprotonation->Base Yes Solvent_N Use Polar Aprotic Solvent (DMF) N_Methylation->Solvent_N Yes Reagent Use fresh Methyl Iodide Base->Reagent Temp_N Lower reaction temperature Solvent_N->Temp_N

Caption: A decision tree for troubleshooting common issues in the synthesis.

VI. References

  • ResearchGate. (n.d.). Optimization of methylation reaction. Retrieved from --INVALID-LINK--

  • PubMed. (2018). Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Advances in polymer based Friedlander quinoline synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN100532362C - Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from --INVALID-LINK--

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Friedlander synthesis of quinoline derivatives. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 7-Bromoquinoline synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. Retrieved from --INVALID-LINK--

  • SID. (n.d.). Friedlander synthesis of poly-substituted quinolines using a highly efficient and reusable heterogeneous catalyst. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. Retrieved from --INVALID-LINK--

  • YouTube. (2018). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. Retrieved from --INVALID-LINK--

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-hydroxy-2-phenylquinoline as a Fluorescent Probe. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 7-Bromo-4-hydroxy-8-methylquinoline. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Proposed pathways for the DMC-mediated methylation of quinindoline (8), under DBU promotion, resulting exclusively in 6-methylquinindoline (10). Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Synthetic Reagents for Enzyme-Catalyzed Methylation. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole. Retrieved from --INVALID-LINK--

  • HETEROCYCLES. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Quinine. Retrieved from --INVALID-LINK--

  • Thoreauchem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Different methylating agents used for O-methylation of phenolic compounds. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 7-Bromoquinolin-8-ol synthesis. Retrieved from --INVALID-LINK--

References

Technical Support Center: Navigating the Purification of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the purification challenges of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals who encounter obstacles in isolating these valuable heterocyclic compounds. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical, field-proven insights.

I. Troubleshooting Guides & FAQs: Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of substituted quinolines, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Product Decomposition on Silica Gel

Q: I'm observing significant decomposition of my substituted quinoline during silica gel column chromatography. What's causing this and how can I prevent it?

A: This is a frequent challenge arising from the acidic nature of standard silica gel interacting with the basic quinoline nitrogen.[1][2] This interaction can catalyze degradation, especially for sensitive derivatives.

Core Causality: The lone pair of electrons on the quinoline's nitrogen atom makes it a Lewis base. The surface of silica gel is populated with acidic silanol groups (Si-OH), which can protonate the quinoline, leading to strong binding and, in some cases, acid-catalyzed decomposition.[1]

Solutions:

  • Deactivation of Silica Gel: Neutralize the acidic sites by pre-treating the silica gel. This can be achieved by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine (NEt₃), before loading your sample.[2][3]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase. Options include:

    • Alumina (basic or neutral): An excellent alternative for purifying basic compounds.[1]

    • Bonded Silica Phases: Diol or amine-functionalized silica can offer different selectivity and reduced acidity.[3]

  • Reversed-Phase Flash Chromatography: If your compound possesses sufficient hydrophobicity, this technique can be a viable alternative.

  • Minimize Contact Time: Employ flash chromatography with applied pressure to reduce the residence time of your compound on the column.[1]

Issue 2: Poor Peak Shape and Tailing in HPLC

Q: My quinoline derivative is exhibiting significant peak tailing during Reversed-Phase HPLC (RP-HPLC). What are the likely causes and how can I achieve better peak symmetry?

A: Peak tailing for basic compounds like quinolines on silica-based C18 columns is often due to secondary interactions between the protonated quinoline and residual, un-capped silanol groups on the stationary phase.

Core Causality: Even with end-capping, some free silanol groups remain on the silica surface. At acidic to neutral pH, these silanols can be deprotonated (SiO⁻) and interact ionically with the protonated quinoline, leading to a secondary retention mechanism that causes peak tailing.

Solutions:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical parameter. For basic quinoline compounds, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing these unwanted interactions.[3]

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[3]

  • Employ a Highly Deactivated Column: Use a column with advanced end-capping to minimize the number of accessible silanol groups.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): In HILIC, the high organic content of the mobile phase and the water layer on the stationary phase can lead to different retention mechanisms that may result in better peak shapes for polar basic compounds.[3]

Issue 3: Removal of Residual Metal Catalysts

Q: My synthesis of a substituted quinoline involved a palladium-catalyzed cross-coupling reaction. How can I effectively remove the residual palladium to meet regulatory requirements?

A: Residual metal catalysts from synthetic steps are a major concern in pharmaceutical development due to their potential toxicity.[4][5] Traditional methods like chromatography or crystallization are often inefficient for removing trace metals.[5]

Core Causality: Transition metals like palladium can coordinate with the quinoline nitrogen or other functional groups, making them difficult to remove by standard purification techniques.

Solutions:

  • Metal Scavengers: Functionalized silica gels or resins designed to selectively bind metal complexes are highly effective.[5] These scavengers contain ligands that chelate the metal, allowing for its removal by simple filtration.[4][5]

    • Silica-based scavengers are often preferred due to their high mechanical and thermal stability, compatibility with a wide range of solvents, and lack of swelling.[5]

  • Activated Carbon: In some cases, treatment with activated carbon can effectively adsorb metal impurities.[6]

  • Polychelated Resin Scavengers: These offer a cost-effective method for scavenging several types of metal elements.[7]

Table 1: Comparison of Common Metal Scavenging Approaches

MethodAdvantagesDisadvantagesBest For
Silica-Based Metal Scavengers High efficiency, broad solvent compatibility, thermally stable, easily scalable.[5]Can be more expensive than other methods.Removing a wide range of transition metals from APIs.
Activated Carbon Cost-effective, readily available.[6]Can sometimes adsorb the product, may require optimization.Removing palladium and other metal impurities.
Polychelated Resins Cost-effective, can scavenge multiple elements.[7]May have lower binding capacity for some metals compared to specialized silica scavengers.Large-scale applications where cost is a primary concern.
Issue 4: Low Solubility and Crystallization Difficulties

Q: My substituted quinoline is an oil or has very low solubility, making crystallization for purification challenging. What strategies can I employ?

A: The hydrophobic nature of the quinoline core, combined with strong intermolecular forces in the crystal lattice, can lead to low aqueous solubility.[8] For oily products, inducing crystallization can be difficult.

Core Causality: The planarity of the quinoline ring system can lead to efficient crystal packing, resulting in high lattice energy that is difficult for solvents to overcome. The nature and position of substituents can also significantly impact solubility.[8]

Solutions for Low Solubility:

  • pH Adjustment: As weak bases, quinolines can be protonated in acidic solutions, forming more soluble salts.[8][9]

  • Co-solvency: Using a mixture of a good solvent and a poor solvent (anti-solvent) can facilitate crystallization.[8][10]

  • Salt Formation: Reacting the quinoline with an appropriate acid to form a stable, crystalline salt can dramatically improve both aqueous solubility and the ease of purification by crystallization.[8][11] Common salt forms include hydrochlorides and picrates.[11]

Solutions for Oily Products:

  • Trituration: Repeatedly washing the oil with a solvent in which it is sparingly soluble can sometimes induce solidification and remove more soluble impurities.

  • Anti-Solvent Crystallization: Dissolve the oil in a minimal amount of a good solvent and slowly add an anti-solvent in which the compound is insoluble to promote precipitation.[12]

  • Vapor Diffusion: This technique, often used for growing single crystals, can also be applied to induce crystallization of oils.[12]

Issue 5: Chiral Separation of Enantiomers

Q: My substituted quinoline is a chiral compound, and I need to separate the enantiomers. What are the most effective methods?

A: Many quinolones are chiral and exhibit enantioselective biological activities, making their separation crucial for drug development.[13]

Core Causality: Enantiomers have identical physical properties in an achiral environment, making their separation by standard chromatographic or crystallization techniques impossible without a chiral selector.

Solutions:

  • Chiral Chromatography:

    • High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase (CSP) is a common and effective method for separating enantiomers.

    • Supercritical Fluid Chromatography (SFC): Often provides faster and more efficient separations than HPLC for chiral compounds.

  • Diastereomeric Salt Formation: Reacting the racemic quinoline with a chiral acid or base to form diastereomeric salts. These salts have different physical properties and can often be separated by crystallization. The pure enantiomer can then be regenerated.

  • Kinetic Resolution: Employing a chiral catalyst or reagent that reacts at different rates with the two enantiomers can be used to resolve them.[14]

  • Derivatization with a Chiral Reagent: Reacting the racemic mixture with a chiral derivatizing agent to form diastereomers that can be separated by standard chromatography.[15][16]

II. Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key purification techniques and logical workflows to guide your decision-making process.

Protocol 1: Deactivation of Silica Gel for Flash Chromatography
  • Column Packing: Dry pack the column with silica gel.

  • Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.

  • Flushing: Flush the column with 2-3 column volumes of this deactivating solvent.

  • Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.

  • Sample Loading: Load your sample onto the column.

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.[3]

Protocol 2: Metal Scavenging Using Functionalized Silica
  • Scavenger Selection: Choose a silica-based scavenger with a high affinity for the target metal (e.g., thiol-based scavengers for palladium).

  • Dissolution: Dissolve the crude product containing the metal impurity in a suitable organic solvent.

  • Scavenger Addition: Add 3-5 equivalents of the resin scavenger to the solution.

  • Stirring: Stir the mixture for 4-16 hours at room temperature to allow for complete binding of the metal to the scavenger.

  • Filtration: Remove the scavenger resin by filtration.

  • Analysis: Analyze the filtrate for residual metal content to confirm successful removal.

Protocol 3: Purification via Picrate Salt Formation
  • Salt Formation: Dissolve the crude quinoline derivative in a minimal amount of a suitable solvent like ethanol. Add a solution of picric acid in the same solvent. Yellow crystals of the quinoline picrate should precipitate.[2][17]

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the crystals by vacuum filtration and wash them with cold ethanol.[2]

  • Recrystallization: Recrystallize the quinoline picrate from a suitable solvent, such as acetonitrile, to further enhance purity.[17]

  • Regeneration of Pure Quinoline: Dissolve the purified quinoline picrate in a solvent like dimethyl sulfoxide (DMSO). Pass the solution through a column packed with basic alumina to adsorb the picric acid. The pure quinoline will be in the eluent.[2][17]

Workflow for Troubleshooting Purification Challenges

The following diagram illustrates a logical workflow for addressing common purification issues with substituted quinolines.

Purification_Troubleshooting start Crude Substituted Quinoline tlc TLC Analysis start->tlc is_solid Is the product a solid? tlc->is_solid column_chromatography Column Chromatography tlc->column_chromatography Complex Mixture crystallization Attempt Crystallization / Recrystallization is_solid->crystallization Yes oily_product Oily Product is_solid->oily_product No pure_solid Pure Solid Product crystallization->pure_solid crystallization->column_chromatography Fails decomposition Decomposition on Silica? column_chromatography->decomposition deactivate_silica Deactivate Silica or Use Alumina decomposition->deactivate_silica Yes tailing Streaking or Tailing? decomposition->tailing No deactivate_silica->column_chromatography mobile_phase_modifier Add Mobile Phase Modifier (e.g., TEA) tailing->mobile_phase_modifier Yes pure_fractions Combine Pure Fractions & Evaporate tailing->pure_fractions No mobile_phase_modifier->column_chromatography final_product Pure Product pure_fractions->final_product salt_formation Attempt Salt Formation oily_product->salt_formation salt_formation->crystallization

Caption: A decision-making workflow for purifying substituted quinolines.

III. Advanced Purification Strategies

For particularly challenging separations, more advanced techniques may be necessary.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase preparative HPLC can offer superior resolution for complex mixtures of quinoline derivatives.[2]

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues of irreversible adsorption and decomposition of samples on the support matrix.[2]

  • Orthogonal Purification: Combining two purification techniques that rely on different separation mechanisms (e.g., ion exchange followed by reversed-phase chromatography) can be highly effective for removing co-eluting impurities.[18]

By understanding the underlying chemical principles of these purification challenges and applying the systematic troubleshooting strategies and protocols outlined in this guide, researchers can more efficiently and effectively isolate high-purity substituted quinolines for their research and development endeavors.

References

Technical Support Center: Identifying Byproducts in 7-Bromo-4-methoxyquinoline Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to guide you through the intricacies of identifying reaction byproducts in the synthesis of 7-Bromo-4-methoxyquinoline using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is structured to provide not just procedural steps, but the underlying rationale to empower your experimental decisions and troubleshoot effectively.

This resource is tailored for researchers, scientists, and drug development professionals. Our goal is to move beyond generic advice and provide specific, actionable insights into the challenges you may face during the analysis of this important chemical entity.

Section 1: Understanding the Chemistry & Potential Impurities

The most common and direct route to synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves treating a precursor, 7-Bromo-4-chloroquinoline, with sodium methoxide. The chlorine atom at the C4 position is significantly more reactive to nucleophilic attack than the bromine at C7, primarily due to the electron-withdrawing effect of the quinoline nitrogen, which activates the C4 position.[1][2]

Primary Synthetic Reaction

The intended reaction proceeds as follows:

Reaction_Pathway reactant 7-Bromo-4-chloroquinoline reagent + CH₃ONa (Sodium Methoxide) reactant->reagent product This compound (Target Product) reagent->product byproduct + NaCl product->byproduct

Caption: Nucleophilic aromatic substitution for this compound synthesis.
Commonly Encountered Byproducts and Impurities

Even with a well-designed protocol, side reactions and incomplete conversions can lead to a mixture of compounds. Identifying these is critical for purification and ensuring the quality of your final product. Below is a table of the most probable byproducts you may encounter.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Isotopic Signature
Target Product This compoundC₁₀H₈BrNO238.08238.99 / 240.99M+2 peak (~1:1 ratio) due to ⁷⁹Br/⁸¹Br
Starting Material 7-Bromo-4-chloroquinolineC₉H₅BrClN242.50241.95 / 243.95 / 245.95M+2 (~4:3) and M+4 (~1:3) peaks due to Br and Cl isotopes
Hydrolysis Product 7-Bromo-4-hydroxyquinolineC₉H₆BrNO224.06224.97 / 226.97M+2 peak (~1:1 ratio) due to ⁷⁹Br/⁸¹Br
Isomeric Impurity e.g., 5-Bromo-4-methoxyquinolineC₁₀H₈BrNO238.08238.99 / 240.99M+2 peak (~1:1 ratio); chromatographically distinct

Section 2: Troubleshooting Your LC-MS Analysis

This section is designed in a question-and-answer format to directly address common issues observed in the chromatogram and mass data.

Q1: I see multiple peaks in my Total Ion Chromatogram (TIC). How do I begin to identify them?

A1: A systematic approach is key. Unidentified peaks could be byproducts, isomers, starting materials, or even contaminants. Follow this workflow to methodically characterize each peak.

Troubleshooting_Workflow start Unexpected Peak in TIC step1 Step 1: Extract Mass Spectrum for the peak of interest. start->step1 step2 Step 2: Examine Isotopic Pattern Does it show Br (~1:1) or Br+Cl patterns? step1->step2 decision1 Isotopic Pattern Match? step2->decision1 step3 Step 3: Check m/z against Potential Byproducts Table decision2 m/z Match? step3->decision2 step4 Step 4: Consider Adducts Is the mass [M+Na]⁺, [M+K]⁺, or [M+ACN]⁺? outcome2 Hypothesize Structure Based on Mass step4->outcome2 step5 Step 5: Analyze Fragmentation (MS/MS) Does fragmentation match expected losses (e.g., -CH₃, -CO)? decision1->step3 Yes outcome3 Possible Contaminant or Non-halogenated Byproduct decision1->outcome3 No decision2->step4 No outcome1 Likely Starting Material or Halogenated Byproduct decision2->outcome1 Yes outcome2->step5

Caption: A logical workflow for identifying unknown peaks in your chromatogram.
  • Check Retention Time: Compare the retention time of the unknown peak to your standard of this compound. Earlier eluting peaks are generally more polar, while later eluting peaks are less polar. The hydrolysis byproduct (7-Bromo-4-hydroxyquinoline) would likely be more polar and elute earlier.

  • Extract and Analyze the Mass Spectrum: For each peak, extract the corresponding mass spectrum. The most critical information is the molecular ion peak.

  • Look for Isotopic Patterns: As detailed in the next section, the presence of bromine and/or chlorine gives a definitive isotopic signature. This is the fastest way to confirm if an impurity contains the halogen atoms from your reactants.[3][4]

Q2: My peak shape is poor (tailing or fronting). How does this impact my analysis?

A2: Poor peak shape compromises both resolution and sensitivity, making it difficult to separate and identify closely eluting byproducts.[5][6]

  • Cause of Tailing: Often caused by secondary interactions between acidic silanol groups on the silica-based column and the basic nitrogen on the quinoline ring. It can also be due to column overloading.

  • Cause of Fronting: Typically a sign of column overloading or a sample solvent that is much stronger than the initial mobile phase.

  • Solutions:

    • Reduce Tailing: Add a small amount of a competitor base like triethylamine (0.1%) to the mobile phase, or use a mobile phase with a slightly acidic pH (e.g., 0.1% formic acid) to ensure the quinoline nitrogen is consistently protonated.[7]

    • Fix Fronting: Dilute your sample. Ensure your sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase conditions.[8]

    • General: Always use high-quality, LC-MS grade solvents to avoid baseline noise and contamination.[5]

Q3: I'm not seeing my product peak, or the signal is extremely weak.

A3: Low sensitivity can be an instrument or a chemistry problem.[6][9]

  • Check MS Parameters: Ensure the mass spectrometer is properly tuned and calibrated. Verify that the ion source settings (e.g., capillary voltage, gas flows, temperatures) are optimal for your analyte. Infuse a standard solution directly into the source to confirm the instrument is performing as expected.[10]

  • Ionization Mode: Quinolines have a basic nitrogen atom and are readily protonated. Electrospray ionization in positive mode (ESI+) is almost always the best choice for achieving high sensitivity.

  • Mobile Phase pH: The pH of your mobile phase can dramatically affect ionization efficiency. An acidic mobile phase (e.g., using formic acid) promotes the formation of the [M+H]⁺ ion, enhancing the signal in positive mode.

  • Reaction Check: If the instrument is performing well, the issue may be with the reaction itself (low or no conversion). Take an aliquot of the starting material and run it to ensure it can be detected by your method.

Section 3: FAQs: A Deep Dive into Mass Spectra Interpretation

Q1: How do I definitively identify the presence of bromine and chlorine in a peak from its mass spectrum?

A1: Halogens provide a "fingerprint" due to their natural isotopic abundances.

  • Bromine (Br): Has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance. Any fragment containing a single bromine atom will appear as a pair of peaks (a "doublet") separated by 2 m/z units, with nearly equal intensity. This is a tell-tale sign of a bromo-compound.[3][4]

  • Chlorine (Cl): Has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A fragment with one chlorine atom will show a doublet with a 2 m/z separation, where the first peak (M) is three times taller than the second (M+2).[3][4]

  • One Bromine and One Chlorine: A compound like the starting material, 7-Bromo-4-chloroquinoline, will have a more complex pattern. You will see a cluster of peaks at M, M+2, and M+4. The relative intensity of the M+2 peak will be the most abundant of the isotopic peaks.

Q2: What are the exact molecular ion peaks I should be looking for?

A2: The table below details the calculated monoisotopic masses for the protonated molecular ions ([M+H]⁺) of your target and most likely byproducts.

CompoundIsotope CombinationCalculated [M+H]⁺ (m/z)Relative Abundance
Target Product C₁₀H₈⁷⁹BrNO237.9862100%
(C₁₀H₉BrNO)⁺C₁₀H₈⁸¹BrNO239.9841~98%
Starting Material C₉H₅⁷⁹Br³⁵ClN241.9373100%
(C₉H₆BrClN)⁺C₉H₅⁸¹Br³⁵ClN / C₉H₅⁷⁹Br³⁷ClN243.9344 / 243.9353~130% (sum)
C₉H₅⁸¹Br³⁷ClN245.9323~32%
Hydrolysis Product C₉H₆⁷⁹BrNO223.9712100%
(C₉H₇BrNO)⁺C₉H₆⁸¹BrNO225.9691~98%
Q3: What are some typical fragmentation patterns I can expect from my target product in an MS/MS experiment?

A3: Tandem mass spectrometry (MS/MS) provides structural confirmation. For this compound, common fragmentation pathways in positive ESI mode would include:

  • Loss of a Methyl Radical: A neutral loss of 15 Da (•CH₃) from the methoxy group is a very common initial fragmentation step for methoxy-aromatics.

  • Loss of Carbon Monoxide: Following the loss of the methyl group, a subsequent loss of 28 Da (CO) from the resulting hydroxyquinoline structure is plausible.

  • Loss of the Methoxy Group: A loss of 31 Da (•OCH₃).

  • Cleavage of the Quinoline Ring: More energetic collisions can lead to the fragmentation of the heterocyclic ring system itself.

Analyzing these neutral losses can help distinguish your target product from isomers or other byproducts. For example, the hydrolysis product would not show a loss of 15 or 31 Da.

Section 4: Standard Operating Protocol: LC-MS Analysis

This protocol provides a robust starting point for analyzing your reaction mixture. Optimization may be required based on your specific instrumentation.

  • Sample Preparation:

    • Take a small aliquot (~10-20 µL) of your reaction mixture.

    • Dilute it 1:1000 with a 50:50 mixture of acetonitrile and water. (Note: The high dilution is crucial to avoid detector saturation and column overload).

    • Vortex the sample to ensure it is homogenous.

    • Filter the diluted sample through a 0.22 µm syringe filter (PTFE or similar) into an LC vial.[7]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient Program:

      Time (min) %B
      0.0 10
      10.0 95
      12.0 95
      12.1 10

      | 15.0 | 10 |

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100 - 500.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂) Flow: 10 L/min.

    • Drying Gas Temperature: 325 °C.

    • Nebulizer Pressure: 40 psi.

    • Data Acquisition: For initial screening, acquire full scan data. For structural confirmation, use a data-dependent acquisition (DDA or Auto MS/MS) mode to trigger fragmentation on the most abundant ions in each scan.

References

Technical Support Center: Stability and Degradation of 7-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 7-Bromo-4-methoxyquinoline. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address the challenges associated with the chemical stability of this compound under acidic and basic stress conditions.

Introduction: The Critical Role of Stability Assessment

Q1: Why is understanding the degradation of this compound so important for my research?

Understanding the chemical stability of any compound is fundamental to ensuring the reliability and reproducibility of experimental data. For drug development professionals, these studies are a regulatory requirement.[1][2] Forced degradation studies, which intentionally expose the compound to harsh conditions, are crucial for several reasons:

  • Pathway Elucidation: They help identify likely degradation products and establish degradation pathways.[2]

  • Method Development: The generated degradants are used to develop and validate stability-indicating analytical methods (e.g., HPLC), ensuring the method can accurately separate the intact compound from its impurities.[3]

  • Formulation & Storage: Knowledge of a molecule's liabilities informs the development of stable formulations and defines appropriate storage conditions (e.g., pH, temperature, light protection).[1][4]

  • Intrinsic Stability: These studies reveal the inherent stability of the molecule, which is a critical piece of its overall chemical profile.[2][3]

Inconsistent assay results, loss of biological potency, or the appearance of unexpected analytical peaks can often be traced back to compound degradation.[4][5]

Degradation Under Acidic Conditions

Q2: What is the primary degradation pathway for this compound in an acidic solution?

The most probable degradation pathway under acidic conditions is the hydrolysis of the 4-methoxy group (an ether) to a 4-hydroxy group (a phenol).[6][7] This reaction converts This compound into 7-Bromo-4-hydroxyquinoline .

Causality: The Mechanism of Acid-Catalyzed Hydrolysis The reaction proceeds via a well-established acid-catalyzed ether cleavage mechanism:

  • Protonation: The ether oxygen at the 4-position is protonated by the acid (e.g., H₃O⁺), making it a better leaving group.[7]

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the carbon atom of the methoxy group or the C4 position of the quinoline ring. Given the electronics of the system, attack at the methyl group is more likely, proceeding via an Sₙ2 mechanism to displace the protonated quinolinol.

  • Deprotonation: The resulting intermediate is deprotonated to yield the final product, 7-Bromo-4-hydroxyquinoline, and methanol.

References

Troubleshooting guide for incomplete conversion of 7-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 7-Bromo-4-methoxyquinoline

A Troubleshooting Guide for Researchers

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the preparation of this compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical reasoning to empower you to solve synthetic challenges effectively. This document addresses one of the most common issues in this synthesis: incomplete conversion.

Frequently Asked Questions (FAQs): Incomplete Conversion of this compound

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, where the chloro group of 7-Bromo-4-chloroquinoline is displaced by a methoxide anion. While seemingly straightforward, several factors can impede the reaction from reaching completion.

Q1: I am observing significant amounts of unreacted 7-Bromo-4-chloroquinoline in my final product mixture. What are the most likely causes for this incomplete conversion?

Incomplete conversion in this SNAr reaction is rarely due to a single factor. It typically arises from a combination of issues related to reagent integrity, reaction conditions, or competing side reactions. Below, we dissect the most common culprits.

Cause 1: Degradation or Insufficient Nucleophile (Sodium Methoxide)

Sodium methoxide (NaOMe) is a potent nucleophile but is also a strong base, making it highly sensitive to moisture and protic impurities.

  • Expertise & Experience: The primary reason for failure is often the quality of the sodium methoxide. It is highly hygroscopic and will readily react with atmospheric water, or even residual moisture in the reaction solvent, to form methanol and sodium hydroxide (NaOH). NaOH is a much weaker nucleophile for this SNAr reaction and will not effectively displace the chloride. Furthermore, if your starting material, 7-Bromo-4-chloroquinoline, is not fully converted to 7-Bromo-4-hydroxyquinoline in a prior step, any residual acid can neutralize the methoxide.[1][2]

  • Trustworthiness: A self-validating protocol always begins with ensuring the potency of its key reagents. An insufficient amount of active methoxide is a direct cause of stalled reactions. Typically, a molar excess of sodium methoxide (1.5 to 2.5 equivalents) is recommended to drive the reaction to completion and to compensate for any minor degradation.

Cause 2: Suboptimal Reaction Conditions

The efficiency of an SNAr reaction is critically dependent on temperature and the choice of solvent.

  • Expertise & Experience: The quinoline ring is electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions.[3] However, the reaction still possesses a significant activation energy barrier that must be overcome. Conducting the reaction at room temperature or with insufficient heating is a common misstep that leads to sluggish or incomplete conversion. The solvent plays a crucial role in solvating the sodium cation and the methoxide anion, influencing the nucleophile's reactivity. While methanol is the source of the methoxide and can be used as the solvent, its relatively low boiling point may limit the achievable reaction temperature.

  • Authoritative Grounding: High temperatures are frequently employed to ensure the completion of substitutions on chloroquinolines.[4] The use of higher-boiling polar aprotic solvents like DMF or DMSO can accelerate the reaction but may introduce purification challenges.

Cause 3: Competing Side Reactions

The presence of contaminants can initiate alternative reaction pathways that consume your starting materials or reagents.

  • Expertise & Experience: If significant water is present, not only is the sodium methoxide quenched, but the 7-Bromo-4-chloroquinoline substrate can undergo hydrolysis to form the corresponding 7-Bromo-4-hydroxyquinoline.[5] This side-product is generally unreactive towards methoxide under these conditions and represents a dead-end for the desired conversion.

  • Trustworthiness: Monitoring the reaction profile by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is critical. The appearance of a new, highly polar spot that is not the starting material or the desired product often indicates the formation of the hydroxyquinoline byproduct.

Troubleshooting Workflow and Protocols

Here we provide a logical workflow and detailed protocols to diagnose and resolve the issue of incomplete conversion.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting.

G start Incomplete Conversion Observed check_reagents Step 1: Verify Reagent Integrity start->check_reagents check_conditions Step 2: Assess Reaction Conditions check_reagents->check_conditions Reagents OK? sub1 Is NaOMe fresh/anhydrous? Is starting material pure? check_reagents->sub1 analyze_impurities Step 3: Analyze for Side Products check_conditions->analyze_impurities Conditions OK? sub2 Is temperature sufficient? Is solvent appropriate/dry? check_conditions->sub2 optimize Step 4: Implement Optimization Protocol analyze_impurities->optimize Side Products Identified? sub3 Check TLC/HPLC for 7-Bromo-4-hydroxyquinoline analyze_impurities->sub3 success Reaction Goes to Completion optimize->success

References

Preventing N-oxide formation in quinoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategies for Preventing Unwanted N-Oxide Formation in Quinoline Chemistry

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline scaffolds. This guide provides in-depth troubleshooting advice, FAQs, and detailed protocols to address the common challenge of undesired N-oxide formation during synthetic reactions. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you can design robust and self-validating protocols.

Core Principles: Understanding and Preventing N-Oxidation

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a nucleophilic site susceptible to oxidation.[1] This reaction, while synthetically useful for C-H functionalization, is often an undesired side reaction that consumes starting material and complicates purification. The formation of quinoline N-oxide occurs when the nitrogen's lone pair attacks an oxidizing agent.[1]

Prevention strategies are centered on a single principle: reducing the nucleophilicity of the quinoline nitrogen . This can be achieved by either electronically deactivating the nitrogen atom or by physically preventing oxidizing agents from accessing it.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: I'm performing an oxidation reaction on a substituent of my quinoline molecule, but I'm consistently forming the N-oxide as a major byproduct. How can I prevent this?

Answer: This is a classic selectivity problem. The goal is to make the quinoline nitrogen less reactive than the functional group you intend to oxidize.

Causality: The nitrogen lone pair is competing with your target functional group for the oxidant. To prevent this, you can temporarily "protect" the nitrogen by protonating it. By adding a strong acid, you convert the neutral quinoline to its corresponding quinolinium salt. The positive charge on the nitrogen atom effectively withdraws the lone pair, rendering it electrophilic and resistant to oxidation.

Recommended Solution: Protective Protonation

  • Acid Selection: Trifluoroacetic acid (TFA) is an excellent choice as it is strong, highly volatile (making it easy to remove during workup), and compatible with many organic solvents.[2]

  • Stoichiometry: Before introducing the oxidizing agent, add at least one molar equivalent of TFA to your reaction mixture. This ensures complete protonation of the quinoline nitrogen.

  • Compatibility Check: Ensure your starting material and desired product are stable under acidic conditions. While effective, this method is not suitable for acid-labile compounds.

cluster_0 Reaction Pathway Quinoline Quinoline Derivative Desired_Product Desired Oxidized Product Quinoline->Desired_Product Intended Reaction (on substituent) N_Oxide Undesired Quinoline N-Oxide Quinoline->N_Oxide Side Reaction (on N-atom) Oxidant Oxidizing Agent (e.g., m-CPBA) Oxidant->Desired_Product Oxidant->N_Oxide

Caption: Competing reaction pathways for quinoline oxidation.

Question 2: My purified quinoline compound appears to degrade over time, and I suspect it's forming the N-oxide upon storage. What's happening and how can I stop it?

Answer: Your compound is likely undergoing aerial oxidation. The basic nitrogen can react with atmospheric oxygen, especially if exposed to light or trace metal impurities that can catalyze the process.

Recommended Solutions:

  • Inert Atmosphere Storage: The most straightforward solution is to remove oxygen. Store your compound in a vial with a tight-fitting cap, and displace the air with an inert gas like argon or nitrogen before sealing.[2]

  • Storage as a Salt: Convert the quinoline to a stable salt (e.g., a hydrochloride or phosphate salt) for long-term storage.[2][3] The protonated nitrogen is protected from oxidation. You can easily regenerate the free base when needed by treating the salt with a mild base.

  • Minimize Light Exposure: Store vials in the dark or use amber-colored vials to prevent photochemical oxidation.

Question 3: I have an unexpected, more polar byproduct in my reaction. How can I quickly confirm if it's the corresponding N-oxide?

Answer: Quinoline N-oxides are significantly more polar than their parent quinolines due to the N-O bond. This difference is key to their detection.

Analytical Confirmation Methods:

  • Thin-Layer Chromatography (TLC): The N-oxide will have a much lower Rf value than the starting quinoline in typical normal-phase silica gel systems.

  • Mass Spectrometry (MS): This is the most definitive method. In positive-ion mode ESI-MS, you will observe the protonated molecular ion [M+H]+. A characteristic fragment corresponding to the loss of oxygen, [M+H-O]+, is often observed in the full scan or tandem MS (CID) spectrum, which is a strong indicator of an N-oxide.[4]

  • Nuclear Magnetic Resonance (NMR): Protons on the quinoline ring, particularly those alpha (C2) and gamma (C8) to the nitrogen, will experience a significant downfield shift in the ¹H NMR spectrum upon N-oxidation due to the deshielding effect of the N-oxide group.

Question 4: My prevention strategy was only partially successful, and now I have a mixture of my desired product and its N-oxide. What is the best way to purify my compound?

Answer: Since the N-oxide is more polar, chromatographic separation is usually effective. However, the basicity of the quinoline nitrogen can cause issues on standard silica gel.

Purification Strategies:

  • Deactivated Silica Gel Chromatography: The acidic silanol groups on standard silica gel can interact strongly with the basic quinoline nitrogen, leading to peak tailing and poor separation.[5] To mitigate this, add a small amount (0.5-2%) of a basic modifier like triethylamine or pyridine to your eluent. This deactivates the acidic sites and improves peak shape.[5]

  • Alternative Stationary Phases: If tailing persists, switch to a less acidic stationary phase. Neutral or basic alumina is often an excellent alternative for separating basic compounds.[5]

  • Chemical Deoxygenation: If chromatography is not viable, you can selectively reduce the N-oxide back to the parent quinoline in your mixture. A common and mild method is to treat the mixture with triphenylphosphine (PPh₃).[6][7] The PPh₃ will be oxidized to triphenylphosphine oxide (Ph₃P=O), which can then be removed chromatographically. See Protocol 2 for a detailed procedure.

Frequently Asked Questions (FAQs)

Q1: What common laboratory reagents are known to cause quinoline N-oxidation? A1: Peroxy acids are the most common culprits. Be cautious with reagents such as meta-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (especially in acetic acid), and ozone.[1]

Q2: Are certain substituted quinolines more susceptible to N-oxidation? A2: Yes. Electron-donating groups (EDGs) on the quinoline ring (e.g., -OCH₃, -CH₃) increase the electron density on the nitrogen atom, making it more nucleophilic and thus more prone to oxidation. Conversely, electron-withdrawing groups (EWGs) (e.g., -NO₂, -CF₃, halogens) decrease the nitrogen's nucleophilicity and make the compound more resistant to N-oxidation.[7]

Q3: Can reaction conditions influence the rate of N-oxide formation? A3: Absolutely. Higher reaction temperatures can increase the rate of undesired N-oxidation. If you are performing a reaction and observing N-oxide formation, consider running the reaction at a lower temperature if possible. Additionally, reactions run open to the atmosphere are more susceptible to slow aerial oxidation over long reaction times.

Data Summary Table

IssueCommon Cause / ReagentsPrevention / Mitigation StrategyKey Considerations
N-Oxidation during Synthesis Peroxy acids (m-CPBA), H₂O₂, OzoneAdd ≥1 equivalent of a strong acid (e.g., TFA) to protect the nitrogen.Check for acid-lability of other functional groups.[2]
Electron-donating substituentsUse milder, more selective oxidants or lower reaction temperatures.EDGs enhance nitrogen nucleophilicity.[7]
Degradation on Storage Atmospheric oxygen, lightStore under an inert atmosphere (Ar, N₂).Essential for long-term stability.[2]
Trace metal catalystsStore as a stable salt (e.g., hydrochloride).Regenerate free base before use.[2][3]
Purification Challenges N-oxide byproduct presentDeoxygenate with PPh₃ before purification.Simplifies the mixture to be separated.[7]
Peak tailing on silica gelUse deactivated silica (add NEt₃ to eluent) or switch to alumina.Neutralizes acidic sites on the stationary phase.[5]

Experimental Protocols

Protocol 1: Protective Protonation of Quinoline During an Oxidation Reaction

Objective: To perform an oxidation on a quinoline derivative while preventing N-oxide formation.

  • Preparation: In a round-bottom flask, dissolve the quinoline starting material (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, DCM).

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (1.1 eq.) dropwise with stirring. Allow the mixture to stir for 15 minutes to ensure complete salt formation.

  • Oxidation: Add the chosen oxidizing agent (e.g., m-CPBA) portion-wise, ensuring the temperature remains controlled.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the quinolinium salt and the formation of the desired product.

  • Work-up: Upon completion, quench any remaining oxidant. Neutralize the mixture by washing with a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).

  • Extraction & Purification: Extract the product with an organic solvent, dry the organic layer (e.g., with Na₂SO₄), concentrate, and purify using standard chromatographic techniques.

Protocol 2: Deoxygenation of an Unwanted Quinoline N-oxide

Objective: To selectively reduce a quinoline N-oxide byproduct back to its parent quinoline.

  • Setup: Dissolve the crude mixture containing the quinoline N-oxide (1.0 eq.) in a suitable solvent such as acetonitrile (CH₃CN) or 1,2-dichloroethane (DCE).[6]

  • Reagent Addition: Add triphenylphosphine (PPh₃) (1.2-1.5 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir.

  • Monitoring: Follow the disappearance of the polar N-oxide spot on TLC. The reaction is typically complete within a few hours.

  • Purification: Cool the reaction mixture and concentrate it under reduced pressure. The resulting residue contains the desired quinoline product and triphenylphosphine oxide. This mixture can now be purified by column chromatography, where the non-polar quinoline will elute much earlier than the highly polar Ph₃P=O.

cluster_1 Troubleshooting Workflow Start N-Oxide Formation Suspected Confirm Confirm Presence (TLC, MS, NMR) Start->Confirm IsPresent Is N-Oxide Present? Confirm->IsPresent Source Identify Source IsPresent->Source Yes End Pure Quinoline Product IsPresent->End No Synthesis During Synthesis Source->Synthesis Synthesis Storage Upon Storage Source->Storage Storage Prevent_Synth Modify Protocol: - Add Acid (TFA) - Lower Temperature - Milder Oxidant Synthesis->Prevent_Synth Prevent_Store Modify Storage: - Inert Atmosphere - Store as Salt - Protect from Light Storage->Prevent_Store Purify Purification Required Prevent_Synth->Purify Deoxygenate Option 1: Chemical Deoxygenation (PPh3) Purify->Deoxygenate Chromatography Option 2: Chromatography (Deactivated Silica / Alumina) Purify->Chromatography Deoxygenate->Chromatography Chromatography->End

Caption: Decision workflow for addressing N-oxide formation.

References

Validation & Comparative

A Senior Application Scientist's Guide to Halogenated Quinolines in Kinase Assays: A Comparative Analysis Featuring 7-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone of Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology, protein kinases remain a paramount class of therapeutic targets.[1] These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases.[1] The quinoline ring system has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous approved kinase inhibitors.[2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal anchor for binding within the ATP pocket of various kinases.

This guide provides a comparative analysis of halogenated quinolines for researchers and drug development professionals. We will delve into the nuanced effects of halogen substitution on inhibitor performance, with a specific focus on positioning 7-Bromo-4-methoxyquinoline within the broader context of its halogenated counterparts. Our discussion is grounded in structure-activity relationship (SAR) data and provides actionable protocols for robust experimental validation.

The Strategic Role of Halogenation in Modulating Kinase Inhibitor Activity

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) is a time-tested strategy in medicinal chemistry to fine-tune the pharmacological properties of a lead compound. In the context of quinoline-based kinase inhibitors, halogenation can profoundly influence:

  • Binding Affinity and Potency: Halogens can form specific interactions (halogen bonds) with backbone carbonyls in the kinase hinge region, enhancing binding affinity. Their electron-withdrawing properties can also modulate the electronics of the quinoline ring system.

  • Selectivity: The size and position of the halogen can introduce steric constraints that favor binding to one kinase over another, thereby improving the inhibitor's selectivity profile.[3]

  • Pharmacokinetic Properties: Halogenation can alter a molecule's lipophilicity, metabolic stability, and membrane permeability, all of which are critical for its in vivo efficacy.

A compelling example of these effects can be seen in a series of 4-anilinoquinolines developed as inhibitors of Protein Kinase Novel 3 (PKN3).[4] A study systematically replaced halogens at the C6 and C7 positions, revealing dramatic shifts in potency and selectivity against PKN3 and the common off-target, Cyclin G Associated Kinase (GAK).[4] For instance, increasing the halogen size at the C6 position from chloro (compound 8 ) to bromo (compound 9 ) resulted in a nearly 8-fold increase in potency against PKN3.[4] Conversely, at the C7 position, the iodo analogue (16 ) was found to be the most potent against PKN3, while the bromo derivative (15 ) showed decreased activity.[4] This highlights the non-intuitive and position-dependent nature of halogen substitution.

Comparative Analysis: this compound vs. Other Halogenated Quinolines

While extensive public data on this compound in specific kinase assays is limited, we can extrapolate its potential performance based on the well-established SAR of closely related analogues. The 4-methoxy group provides a key point of difference from the more widely studied 4-anilinoquinolines.

The following table summarizes experimental data for key halogenated 4-anilinoquinoline comparators, which provides a framework for predicting the behavior of and designing experiments for this compound.

Compound (Reference)Core StructureHalogen & PositionTarget KinasePotency (IC50 / Kᵢ)Key Observations
Compound 9 [4]4-anilinoquinoline6-BromoPKN3IC50 = 9.3 nMPotent PKN3 inhibition; demonstrates the positive impact of a C6-bromo substitution.
Compound 14 [4]4-anilinoquinoline7-ChloroPKN3IC50 = 27 nMShows good potency, establishing the C7 position as a key interaction site.
Compound 15 [4]4-anilinoquinoline7-BromoPKN3IC50 > 100 nM (decreased)Surprisingly, the 7-bromo substitution decreased PKN3 activity compared to 7-chloro and 7-iodo in this series.
Compound 16 [4]4-anilinoquinoline7-IodoPKN3IC50 = 14 nMThe most potent of the C7-halogen series against PKN3, suggesting a preference for a larger, more polarizable halogen at this position.
This compound 4-methoxyquinoline7-Bromo(Hypothetical)To Be DeterminedThe 4-methoxy group may alter the binding mode compared to 4-anilino analogues. The 7-bromo may offer a balance of lipophilicity and potential for halogen bonding. Experimental validation is essential.

Expert Insights: The decreased potency of the 7-bromo analogue (15 ) in the 4-anilinoquinoline series is a critical finding.[4] It cautions against a simple "bigger is better" assumption for halogens. The electronic and steric requirements of the ATP binding pocket are exquisitely specific. For this compound, the smaller 4-methoxy group (compared to the 4-anilino moiety) may create a different binding pose where the 7-bromo atom can form more favorable interactions. This underscores the necessity of direct experimental testing.

To provide context for these inhibitors, it is helpful to visualize a typical signaling pathway they might target. Many quinoline inhibitors target receptor tyrosine kinases (RTKs) like EGFR, which activate downstream proliferation pathways such as the MAPK/ERK cascade.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (Proliferation, Survival) ERK->TF Inhibitor Quinoline Inhibitor Inhibitor->RTK Blocks ATP Binding

Caption: Simplified RTK signaling pathway targeted by quinoline kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To empirically determine and compare the inhibitory potential of this compound and its analogues, a robust and reliable biochemical assay is required. The ADP-Glo™ Kinase Assay is a luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[5][6] It is a universal assay suitable for virtually any kinase.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Materials:

  • Test Compounds (e.g., this compound) dissolved in 100% DMSO.

  • Recombinant Protein Kinase of interest.

  • Kinase-specific substrate (peptide or protein).

  • ATP solution.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Experimental Workflow Diagram:

Caption: Step-by-step workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution series of the test compounds in 100% DMSO. Start with a high concentration (e.g., 1 mM).

    • Causality Check: Using a consistent solvent (DMSO) is critical. The final concentration in the assay should be kept low and constant (e.g., <1%) across all wells to avoid solvent-induced artifacts.[5]

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of a 2X Kinase/Substrate solution (containing the kinase and its specific substrate in assay buffer).

    • Allow a 15-minute pre-incubation at room temperature for the compound to bind to the kinase.

    • Causality Check: This pre-incubation step is crucial for inhibitors that may have a slow on-rate, ensuring the system reaches equilibrium before the reaction starts.

  • Initiate the Kinase Reaction:

    • Add 5 µL of a 2X ATP solution (in assay buffer) to all wells to start the reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[8]

    • The total reaction volume is now 11 µL.

    • Include "No Kinase" wells as a negative control (background) and "DMSO only" wells as a positive control (100% activity).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction, which should be determined in a separate enzyme titration experiment.

  • Signal Detection:

    • Stop the kinase reaction by adding 11 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

    • Add 22 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - [RLU_compound - RLU_background] / [RLU_DMSO - RLU_background]).

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The strategic use of halogenation provides a powerful tool for optimizing the potency and selectivity of quinoline-based kinase inhibitors. While this compound remains a relatively unexplored compound, a systematic analysis of its halogenated cousins provides a robust framework for predicting its potential and designing informative experiments. The SAR data from the 4-anilinoquinoline series suggests that the impact of the 7-bromo substitution is highly context-dependent and warrants direct investigation.[4]

By employing rigorous, validated protocols such as the ADP-Glo™ assay, researchers can accurately determine the inhibitory profile of this compound. Subsequent testing against a broad panel of kinases will be essential to establish its selectivity and potential as a tool compound or therapeutic lead.[3] This guide provides the foundational knowledge and practical methodology to embark on that investigation, transforming a compound on a shelf into a well-characterized modulator of kinase activity.

References

The Unseen Potential: A Comparative Guide to the In Vitro Anticancer Activity of 7-Bromo-4-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of oncology drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its rigid, heterocyclic structure provides an ideal framework for designing molecules that can potently and selectively interact with various biological targets implicated in cancer progression. This guide delves into the in vitro evaluation of a specific subclass: 7-Bromo-4-methoxyquinoline derivatives and their close structural analogs. While direct, extensive data on the singular this compound is emerging, this guide will provide a comprehensive comparison of closely related bromo- and methoxy-substituted quinolines and quinazolines, offering a robust framework for researchers, scientists, and drug development professionals to assess their anticancer potential.

The strategic inclusion of a bromine atom at the 7-position and a methoxy group at the 4-position is a deliberate design choice. Halogenation, particularly with bromine, can enhance the lipophilicity of a compound, potentially improving its ability to cross cellular membranes. Furthermore, the electronic properties of bromine can influence binding affinities with target proteins. The methoxy group, a common pharmacophore, can also play a crucial role in target engagement through hydrogen bonding and by modulating the electronic nature of the quinoline ring system. This guide will explore the cytotoxic effects of these derivatives, compare their potency against established anticancer agents, and provide detailed protocols for their in vitro evaluation.

Comparative Cytotoxicity: Unveiling the Potency of Bromo-substituted Quinoline Analogs

The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity against a panel of cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth or viability. Below is a comparative summary of the cytotoxic activity of several bromo-substituted quinoline and quinazoline derivatives, which serve as structural analogs to the this compound scaffold.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)Source
6-Bromo-2,3-disubstituted quinazolin-4(3H)-one (Compound 8a) MCF-7 (Breast Adenocarcinoma)15.85 ± 3.32Erlotinib9.9 ± 0.14[1]
6-Bromo-2,3-disubstituted quinazolin-4(3H)-one (Compound 8a) SW480 (Colorectal Carcinoma)17.85 ± 0.92ErlotinibNot Specified[1]
4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) U373 (Glioblastoma)Micromolar concentrations--[2]
4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) U87 (Glioblastoma)Micromolar concentrations--[2]
EGF-WHI-P154 Conjugate Glioblastoma Cells0.813 ± 0.139--[2]
6,8-dibromo-4(3H)quinazolinone derivative (XIIIb) MCF-7 (Breast Adenocarcinoma)1.7 µg/mLDoxorubicinNot Specified[3]
6,8-dibromo-4(3H)quinazolinone derivative (IX) MCF-7 (Breast Adenocarcinoma)1.8 µg/mLDoxorubicinNot Specified[3]

Note: The data presented is a compilation from multiple studies. Direct comparison should be made with caution due to variations in experimental conditions.

The data indicates that bromo-substituted quinoline and quinazoline derivatives exhibit significant cytotoxic activity against a range of cancer cell lines. Notably, some of these compounds show potency comparable to or greater than established anticancer drugs like Erlotinib, a well-known EGFR inhibitor. The conjugation of a bromo-quinazoline derivative to epidermal growth factor (EGF) dramatically increased its potency and selectivity, highlighting a promising strategy for targeted drug delivery.[2]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used, reliable colorimetric method for assessing cell viability and, consequently, the cytotoxic effects of a compound.[3]

Objective: To determine the IC50 value of a test compound against a specific cancer cell line.

Materials:

  • Cancer cell lines (e.g., MCF-7, SW480)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include control wells: untreated cells (vehicle control) and cells treated with a known anticancer drug (positive control).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage of cell viability vs. compound concentration) and determine the IC50 value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate treatment Treat cells with compound dilutions (48-72h incubation) cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment mtt_addition Add MTT solution (2-4h incubation) treatment->mtt_addition solubilization Dissolve formazan crystals with DMSO mtt_addition->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 from Dose-Response Curve read_absorbance->calculate_ic50

General workflow for the MTT cytotoxicity assay.

Delving into the Mechanism of Action: Apoptosis Induction

Beyond cytotoxicity, understanding the mechanism by which a compound induces cell death is crucial. Many effective anticancer agents work by inducing apoptosis, or programmed cell death. Bromo-substituted quinoline derivatives have been shown to induce apoptosis in cancer cells.[3] A common method to assess apoptosis is through DNA fragmentation analysis, often visualized as a "ladder" on an agarose gel.

Apoptosis_Pathway Quinoline Bromo-methoxyquinoline Derivative Cell_Stress Cellular Stress Quinoline->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Intrinsic Pathway Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase3->Apoptosis

Simplified diagram of a potential apoptosis induction pathway.

Experimental Protocol: DNA Laddering Assay for Apoptosis Detection

Objective: To qualitatively assess whether the test compound induces apoptosis by detecting the characteristic fragmentation of genomic DNA.

Materials:

  • Cancer cells treated with the test compound

  • PBS

  • Lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent like Triton X-100)

  • RNase A

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Ethanol (100% and 70%)

  • Sodium acetate

  • TE buffer (Tris-EDTA)

  • Agarose

  • TAE or TBE buffer

  • DNA loading dye

  • DNA ladder marker

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Treat cells in a 6-well plate or a larger flask with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells, wash with cold PBS, and centrifuge to obtain a cell pellet.

  • Cell Lysis and DNA Extraction:

    • Resuspend the cell pellet in lysis buffer and incubate on ice.

    • Add RNase A and incubate to degrade RNA.

    • Add Proteinase K and incubate to digest proteins.

    • Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins and lipids.

    • Precipitate the DNA from the aqueous phase by adding sodium acetate and cold 100% ethanol.

    • Wash the DNA pellet with 70% ethanol and air dry.

    • Resuspend the DNA pellet in TE buffer.

  • Agarose Gel Electrophoresis:

    • Prepare an agarose gel (1.5-2%) in TAE or TBE buffer containing a DNA stain.

    • Mix the extracted DNA with loading dye and load it into the wells of the gel.

    • Load a DNA ladder marker in one of the wells.

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization:

    • Visualize the DNA fragments under UV light using a transilluminator.

    • Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments in multiples of approximately 180-200 base pairs. Necrotic cells will typically show a smear of randomly degraded DNA.

Concluding Remarks and Future Perspectives

The in vitro data on bromo-substituted quinoline and quinazoline derivatives strongly suggest their potential as a valuable scaffold for the development of novel anticancer agents. Several derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, with some exhibiting IC50 values in the low micromolar range. The primary mechanism of action for some of these compounds appears to be the induction of apoptosis.

References

A Comparative Guide to 7-Bromo-4-methoxyquinoline and its Analogs as Potential Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 7-Bromo-4-methoxyquinoline and structurally similar compounds for their potential as antimicrobial agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents comparative data from related analogs, and provides detailed experimental protocols to guide future research in this promising area of medicinal chemistry.

Introduction: The Enduring Promise of the Quinoline Scaffold

The quinoline ring system is a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] In the realm of infectious diseases, quinoline derivatives have been particularly influential, giving rise to the potent class of fluoroquinolone antibiotics.[2] These synthetic agents revolutionized the treatment of bacterial infections by targeting essential bacterial enzymes—DNA gyrase and topoisomerase IV—thereby inhibiting DNA replication and repair.[3]

However, the relentless rise of antimicrobial resistance (AMR) poses a grave threat to global health, rendering many established antibiotics obsolete and creating an urgent need for novel chemical entities with unique mechanisms of action or improved efficacy against resistant strains.[4][5] This has spurred a renewed investigation into the vast chemical space of quinoline derivatives.

This guide focuses on this compound, a specific analog whose antimicrobial potential is inferred through a comparative study of its structural relatives. By examining the structure-activity relationships (SAR) and experimental data of similar bromo- and methoxy-substituted quinolines, we can build a strong rationale for its synthesis and evaluation as a next-generation antimicrobial candidate.

Plausible Synthesis of this compound

While specific synthesis literature for this compound is not abundant, a reliable synthetic route can be proposed based on well-established organometallic and heterocyclic chemistry principles. A common strategy involves the construction of the quinoline core followed by functional group interconversion. A plausible multi-step synthesis is outlined below, starting from 3-bromoaniline.

Proposed Synthetic Pathway:

  • Conrad-Limpach Reaction: Condensation of 3-bromoaniline with a suitable β-ketoester, such as ethyl acetoacetate, to form an enamine intermediate.

  • Thermal Cyclization: High-temperature intramolecular cyclization of the enamine to yield 7-bromo-4-hydroxyquinoline.[6]

  • Chlorination: Conversion of the 4-hydroxy group to a more reactive 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Methoxylation: Nucleophilic substitution of the 4-chloro group with a methoxy group using sodium methoxide in methanol to yield the final product, this compound.

This proposed pathway offers a logical and experimentally validated approach to accessing the target molecule, leveraging foundational reactions in heterocyclic synthesis.

Comparative Antimicrobial Activity

To evaluate the potential of this compound, we must analyze the antimicrobial performance of its structural analogs. The data presented below, culled from various studies, compares quinoline derivatives with substitutions at key positions.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Structurally Similar Quinoline Derivatives

Compound/ClassBacterial StrainTypeRepresentative MIC (µg/mL)Reference
Fluoroquinolones
CiprofloxacinEnterobacteriaceaeGram-negative0.03 - 0.23[7]
P. aeruginosaGram-negative0.37[7]
S. aureusGram-positive0.75[7]
7-Methoxyquinoline Derivatives
4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamideE. coliGram-negative7.812[8]
C. albicansFungus31.125[8]
S. aureusGram-positive>125[8]
Bromo-Quinoline Derivatives
7-Bromo-4-hydroxy-2-phenylquinoline (Analog)S. aureusGram-positive16 - 64 (estimated)[9]
B. subtilisGram-positive8 - 32 (estimated)[9]
E. coliGram-negative32 - 128 (estimated)[9]
Other Substituted Quinolines
N-methylbenzofuro[3,2-b]quinoline derivativeVancomycin-resistant E. faeciumGram-positive4[4]
2-sulfoether-4-quinolone derivativeS. aureusGram-positive0.8 µM[4]

Note: The data presented are representative and sourced from the cited literature. MIC values can vary based on the specific bacterial strain and testing methodology.

Structure-Activity Relationship (SAR) Analysis

The antimicrobial potency of quinoline derivatives is highly dependent on the nature and position of substituents on the core scaffold.[2]

  • The Role of Halogens (Position 7): The presence of a halogen, such as the bromine atom at the C-7 position in our target compound, is a common feature in many potent antimicrobial quinolines. Halogenation can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell membranes. Furthermore, halogens can alter the electronic properties of the quinoline ring, which may influence its binding affinity to target enzymes like DNA gyrase.[4]

  • The Influence of the Methoxy Group (Position 4): The 4-methoxy substitution is of particular interest. While many potent quinolones possess a 4-oxo group (a ketone), the 4-methoxy moiety presents a different electronic and steric profile. Studies on 7-methoxyquinoline derivatives have shown significant activity, particularly when coupled with other pharmacophores like sulfonamides.[8][10] This suggests that the 4-position can be a versatile point for modification to tune the activity spectrum and potency of the compound. The methoxy group may serve to optimize the molecule's interaction with the target site or improve its pharmacokinetic properties.

The combination of a C-7 bromo group and a C-4 methoxy group in this compound represents a unique structural motif that warrants investigation. Based on the SAR of related compounds, it is hypothesized that this combination could yield a molecule with significant activity against both Gram-positive and Gram-negative bacteria.

Key Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols for evaluating antimicrobial activity are essential. The following methodologies provide a robust framework for testing this compound and its analogs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]

Causality Behind Choices:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This specific medium is the gold standard for susceptibility testing as it has a controlled concentration of divalent cations (Ca²⁺ and Mg²⁺), which can interfere with the activity of some antibiotics and affect bacterial membrane permeability.

  • 0.5 McFarland Standard: This standard ensures that the initial bacterial inoculum is consistent across all experiments, which is critical for reproducible MIC values.

Step-by-Step Methodology:

  • Preparation of Quinolone Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using CAMHB to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture in CAMHB to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[9]

Step-by-Step Methodology:

  • Subculturing from MIC Plate: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto a fresh Mueller-Hinton agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no bacterial growth (or a ≥99.9% reduction) on the agar plate.

Visualizing Key Concepts

To better illustrate the relationships and workflows discussed, the following diagrams have been generated.

Comparative Structures of Quinoline Derivatives cluster_target Target Compound cluster_analogs Structural Analogs for Comparison Target This compound (C10H8BrNO) Analog1 7-Methoxyquinoline Derivatives (e.g., Sulfonamide Hybrids) Target->Analog1 Same C7-substituent type (alkoxy) Analog2 7-Bromo-4-hydroxyquinoline Derivatives Target->Analog2 Same C7-substituent (bromo) Analog3 Fluoroquinolones (e.g., Ciprofloxacin) Target->Analog3 Shared Quinoline Core Workflow for MIC Determination A Prepare Serial Dilutions of Compound in 96-Well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (37°C, 18-24h) C->D E Read Plate for Visible Growth (Turbidity) D->E F Determine MIC: Lowest concentration with no growth E->F

References

A Head-to-Head Comparison of Suzuki Coupling Methods for 7-Bromo-4-methoxyquinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation, offering a versatile and robust method for creating biaryl structures prevalent in pharmaceuticals and functional materials.[1][2] This guide provides an in-depth, head-to-head comparison of various Suzuki coupling methods specifically tailored for the synthesis of 7-aryl-4-methoxyquinolines from 7-bromo-4-methoxyquinoline. We will delve into the nuances of catalyst selection, the critical role of the base, and the impact of the solvent system, supported by detailed experimental protocols and comparative data to inform your synthetic strategy.

The 4-methoxyquinoline scaffold is a privileged core in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The ability to functionalize the 7-position through Suzuki coupling opens a gateway to novel analogues with potentially enhanced therapeutic properties. However, the electronic nature of the quinoline ring system can present unique challenges, making the choice of the optimal coupling conditions crucial for success.

The Catalytic Heart of the Reaction: A Comparison of Palladium Systems

The palladium catalyst is the linchpin of the Suzuki coupling, orchestrating the intricate dance of oxidative addition, transmetalation, and reductive elimination that forges the new C-C bond.[3] The choice of the palladium source and its associated ligands dramatically influences the reaction's efficiency, scope, and tolerance to functional groups.[4] We will compare three widely used classes of palladium catalysts.

Method 1: The Workhorse - Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

This air- and moisture-sensitive but highly effective catalyst has been a long-standing favorite in Suzuki couplings.[4] The triphenylphosphine ligands create a sterically accessible and electron-rich palladium(0) center, facilitating oxidative addition to the aryl bromide.

Method 2: The Robust Performer - [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [Pd(dppf)Cl₂]

This air-stable precatalyst is favored for its reliability and broad substrate scope. The dppf ligand's wide bite angle and electron-donating properties enhance both the oxidative addition and reductive elimination steps, often leading to higher yields and faster reactions, particularly with heteroaromatic substrates.[5][6]

Method 3: The Modern Powerhouse - Buchwald Ligand-Based Systems (e.g., SPhos)

The development of bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), has revolutionized Suzuki couplings, enabling the use of challenging substrates and lower catalyst loadings.[4] These ligands promote the formation of highly active monoligated palladium species, accelerating the catalytic cycle.

The Unsung Hero: The Critical Role of the Base

The base is an essential component of the Suzuki coupling, playing a multifaceted role in the catalytic cycle. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[7] The choice of base can significantly impact the reaction rate and yield.

  • Potassium Carbonate (K₂CO₃): A mild and cost-effective base, often used in a biphasic solvent system with water.[8]

  • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base, often leading to faster reactions and higher yields, especially with less reactive substrates.[3]

  • Potassium Phosphate (K₃PO₄): A non-nucleophilic base that is particularly effective in coupling reactions prone to side reactions.[2]

Experimental Showdown: Protocols for Comparison

To provide a clear and objective comparison, we present three detailed experimental protocols for the Suzuki coupling of this compound with a model boronic acid, phenylboronic acid. These protocols are designed to be directly comparable, with variations only in the catalyst and base.

General Reaction Scheme:

General reaction scheme for the Suzuki coupling.

Protocol 1: The Classic Approach with Pd(PPh₃)₄ and K₂CO₃
  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add degassed 1,4-dioxane and water (4:1 v/v). Finally, add Tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: The Reliable Method with Pd(dppf)Cl₂ and Cs₂CO₃
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and cesium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent and Catalyst Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane. Then, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (3 mol%).

  • Reaction: Place the reaction mixture in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring and Work-up: Follow the progress by TLC or LC-MS. After completion, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography.

Protocol 3: The High-Efficiency Route with a Buchwald Precatalyst and K₃PO₄
  • Reaction Setup: In a glovebox or under a stream of argon, charge a vial with this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (2.0 eq), and SPhos Pd G3 (a third-generation Buchwald precatalyst) (1-2 mol%).

  • Solvent Addition: Add anhydrous toluene to the vial.

  • Reaction: Seal the vial and heat the mixture to 100 °C with stirring.

  • Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. Once complete, cool to room temperature, dilute with an organic solvent, and wash with water. Dry the organic phase and concentrate.

  • Purification: Purify by flash chromatography.

Comparative Performance Data

The following table summarizes the expected performance of each method based on literature precedents for similar heterocyclic systems. Actual yields may vary depending on the specific boronic acid used and reaction scale.

MethodCatalyst SystemBaseTypical Reaction TimeExpected YieldKey AdvantagesPotential Drawbacks
1 Pd(PPh₃)₄K₂CO₃12-24 hoursGood (70-85%)Cost-effective, widely available catalyst.Catalyst is air-sensitive; longer reaction times.
2 Pd(dppf)Cl₂Cs₂CO₃4-12 hoursVery Good to Excellent (85-95%)Air-stable precatalyst, robust and reliable.[2]Higher cost of catalyst and base.
3 SPhos Pd G3K₃PO₄1-6 hoursExcellent (>90%)High turnover number, low catalyst loading, very fast.[4]Catalyst and ligand are expensive.

Mechanistic Insights: Why the Choice Matters

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle.[3] Understanding this mechanism provides insight into why different conditions lead to varying results.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diarylpalladium R¹-Pd(II)L₂-R² transmetalation->diarylpalladium boronate R²-B(OR)₃⁻ boronate->transmetalation base Base (e.g., OH⁻) base->boronate boronic_acid R²-B(OH)₂ boronic_acid->boronate Activation reductive_elimination Reductive Elimination diarylpalladium->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

The catalytic cycle of the Suzuki-Miyaura coupling.

The choice of ligand is critical. Bulky, electron-rich ligands like dppf and SPhos accelerate both the oxidative addition of the aryl bromide to the Pd(0) center and the final reductive elimination step that forms the product and regenerates the active catalyst.[4] The base's role in forming the "ate" complex [R-B(OH)₃]⁻ is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[7] Stronger bases like Cs₂CO₃ can accelerate this step, leading to faster overall reaction times.

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for performing and analyzing the Suzuki coupling experiments described.

Experimental Workflow start Start: Weigh Reagents setup Reaction Setup under Inert Atmosphere start->setup reaction Heating and Stirring setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

A typical experimental workflow for Suzuki coupling reactions.

Conclusion and Recommendations

For the Suzuki coupling of this compound, all three presented methods offer viable pathways to the desired 7-aryl-4-methoxyquinoline products.

  • For routine synthesis and cost-effectiveness, the Pd(PPh₃)₄/K₂CO₃ system (Method 1) is a solid starting point.

  • For enhanced reliability and higher yields, especially with a broader range of boronic acids, the Pd(dppf)Cl₂/Cs₂CO₃ combination (Method 2) is highly recommended.[2]

  • For high-throughput synthesis, challenging substrates, or when reaction time is a critical factor, the use of a Buchwald ligand-based precatalyst like SPhos Pd G3 (Method 3) will likely provide the best results, albeit at a higher initial cost.[4]

Ultimately, the choice of method will depend on the specific goals of the research, available resources, and the scale of the synthesis. This guide provides the foundational knowledge and practical protocols to make an informed decision and successfully synthesize novel 4-methoxyquinoline derivatives.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 7-Bromo-4-methoxyquinoline-based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapy, particularly in oncology, protein kinase inhibitors have emerged as a cornerstone of precision medicine. The quinoline scaffold, a privileged structure in medicinal chemistry, has given rise to numerous potent kinase inhibitors.[1][2] This guide focuses on a specific subclass, 7-Bromo-4-methoxyquinoline-based inhibitors, to provide a comprehensive framework for understanding and evaluating their cross-reactivity profiles. A thorough understanding of an inhibitor's selectivity is paramount for deciphering its true mechanism of action, predicting potential off-target toxicities, and identifying opportunities for drug repositioning.[3][4]

This document provides an in-depth comparison of methodologies to profile these inhibitors, supported by experimental protocols and data interpretation guidelines. As a senior application scientist, the goal is to not only present protocols but to explain the underlying principles and the rationale behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding sites.[5] Consequently, small molecule inhibitors designed to target a specific kinase often exhibit off-target activity against other kinases.[4] This cross-reactivity can lead to unexpected biological effects, ranging from unforeseen therapeutic benefits to severe adverse events. Therefore, comprehensive kinome-wide selectivity profiling is a critical step in the development of any new kinase inhibitor.[3][6]

This guide will explore three orthogonal, industry-standard techniques for assessing the selectivity of our hypothetical this compound-based inhibitors: Compound A1 and Compound B2 .

  • Biochemical Kinase Profiling: Direct measurement of enzymatic inhibition against a large panel of purified kinases.

  • Chemical Proteomics (Kinobeads): Affinity-based capture of interacting kinases from whole-cell lysates.

  • Cellular Thermal Shift Assay (CETSA®): Assessment of target engagement in a physiological, intact cell context.

Comparative Selectivity Data of this compound Derivatives

To illustrate the comparative profiling of our lead compounds, Compound A1 and Compound B2 , we present hypothetical data generated from a comprehensive kinase panel screen. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM) and IC50 values for the most potently inhibited kinases.

Table 1: Biochemical Kinase Profiling of Compound A1 and Compound B2

Kinase Target% Inhibition @ 1 µM (Compound A1)IC50 (nM) (Compound A1)% Inhibition @ 1 µM (Compound B2)IC50 (nM) (Compound B2)
Primary Target
EGFR98%1599%8
Off-Targets
VEGFR285%15045%1,200
SRC75%25030%> 5,000
ABL160%80015%> 10,000
LCK55%1,10010%> 10,000
p38α (MAPK14)20%> 10,0005%> 10,000

Data Interpretation:

  • Compound B2 demonstrates a superior selectivity profile compared to Compound A1 . While both are potent inhibitors of the primary target, EGFR, Compound B2 shows significantly less potent inhibition of key off-targets like VEGFR2 and SRC.

  • The broader activity of Compound A1 suggests it may have a different side-effect profile or could be explored for indications where dual inhibition of EGFR and VEGFR2/SRC is beneficial.

Methodologies for Cross-Reactivity Profiling

A multi-pronged approach using orthogonal assays is crucial for a comprehensive understanding of an inhibitor's selectivity. Biochemical assays provide a direct measure of enzymatic inhibition, while cellular assays confirm target engagement in a more physiologically relevant environment.

Biochemical Kinase Profiling: The Global View

Biochemical kinase profiling services, such as Eurofins' KINOMEscan® and KinaseProfiler™ or Reaction Biology's HotSpot™ assay, are the gold standard for initial, broad selectivity screening.[6][7] These platforms typically utilize panels of hundreds of purified kinases to assess the inhibitory activity of a compound.

Experimental Workflow: Radiometric Kinase Assay (e.g., HotSpot™)

The principle of this assay is to measure the transfer of a radiolabeled phosphate from ATP (³³P-ATP) to a substrate by the kinase. A decrease in substrate phosphorylation in the presence of the inhibitor indicates enzymatic inhibition.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing the purified kinase, its specific substrate, and ³³P-ATP.

  • Compound Addition: Dispense the this compound-based inhibitor (e.g., Compound A1) into assay plates at a range of concentrations. Include a DMSO control for 100% kinase activity and a known potent inhibitor as a positive control.

  • Initiation of Reaction: Add the kinase/substrate/³³P-ATP mixture to the assay plates to start the reaction.

  • Incubation: Incubate the plates for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Separation: Spot the reaction mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the unincorporated ³³P-ATP will not.

  • Washing: Wash the membranes to remove any unbound ³³P-ATP.

  • Detection: Quantify the amount of radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine IC50 values by fitting the data to a dose-response curve.

Causality and Self-Validation:

  • Why Radiometric? This method directly measures the catalytic activity of the kinase, providing a functional readout of inhibition. It is highly sensitive and robust across a wide range of kinases.

  • Controls are Key: The inclusion of DMSO (no inhibition) and a reference inhibitor (complete inhibition) at known concentrations validates the assay's performance and ensures that any observed inhibition is due to the test compound.

Chemical Proteomics: Unbiased Target Identification in Lysates

Chemical proteomics approaches, such as the use of "kinobeads," offer an unbiased method to identify the protein targets of a drug in a complex biological sample like a cell lysate.[5][8] This technique relies on the principle of competitive binding.

Experimental Workflow: Kinobeads Pulldown

Step-by-Step Protocol:

  • Cell Lysis: Prepare a native cell lysate from a relevant cell line under conditions that preserve protein structure and function.

  • Competitive Binding: Aliquot the lysate and incubate with either the this compound-based inhibitor (at various concentrations) or a DMSO vehicle control.

  • Kinobeads Incubation: Add kinobeads—a resin with immobilized, broad-spectrum kinase inhibitors—to the lysates and incubate to allow kinases to bind.

  • Washing and Elution: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins. Elute the bound kinases.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

  • Data Analysis: Compare the abundance of each identified kinase between the inhibitor-treated samples and the DMSO control. A decrease in the amount of a kinase bound to the beads in the presence of the free inhibitor indicates that the inhibitor is engaging that kinase in the lysate.

Causality and Self-Validation:

  • Why Kinobeads? This method allows for the assessment of inhibitor binding to kinases in their native, post-translationally modified state within a complex proteome, which can be more representative of the cellular environment than using purified recombinant enzymes.[8]

  • Unbiased Discovery: It can identify unexpected off-targets that may not be included in standard kinase panels.

  • Dose-Response: Performing the experiment with a range of inhibitor concentrations allows for the determination of apparent binding affinities (Kd) for multiple kinases simultaneously.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in Intact Cells

CETSA® is a powerful biophysical method to verify and quantify the engagement of a ligand with its target protein within intact, living cells.[9][10][11] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[9][12]

Experimental Workflow: CETSA®

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with the this compound-based inhibitor or DMSO for a specified period.

  • Heating: Aliquot the treated cell suspension into PCR tubes and heat them to a range of different temperatures using a thermal cycler. This creates a temperature gradient.

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the specific target protein remaining in the soluble fraction for each temperature point. This can be done by Western blotting, ELISA, or high-throughput methods like AlphaScreen® or HTRF®.[9][11]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the inhibitor-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Causality and Self-Validation:

  • Physiological Relevance: CETSA® is the only method discussed that directly measures target engagement in living cells, accounting for factors like cell permeability and intracellular metabolism of the compound.[9][12]

  • Direct Evidence: A thermal shift provides direct, biophysical evidence of the interaction between the inhibitor and its target protein in the native cellular environment.

  • Isothermal Dose-Response: By heating all samples at a single, optimized temperature, a dose-response curve can be generated to determine the cellular EC50 for target engagement.

Conclusion: An Integrated Approach to Selectivity Profiling

The development of safe and effective kinase inhibitors necessitates a deep understanding of their selectivity. No single assay can provide a complete picture of an inhibitor's cross-reactivity. By integrating the broad, enzymatic data from biochemical profiling, the unbiased target identification from chemical proteomics, and the physiologically relevant target engagement data from CETSA®, researchers can build a comprehensive and robust selectivity profile for novel compounds like the this compound-based inhibitors. This multi-faceted approach enables more informed decision-making, leading to the development of safer and more effective targeted therapies.

References

A Comparative Guide to the Structure-Activity Relationships of 7-Bromo-4-methoxyquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1][2][3][4] Its rigid, bicyclic aromatic system provides a versatile template for designing molecules that can interact with a multitude of biological targets. This guide focuses on a specific, highly promising subclass: 7-Bromo-4-methoxyquinoline and its analogs. The strategic placement of a bromine atom at the C7 position and a methoxy group at the C4 position offers a unique combination of electronic properties and reactive handles for synthetic modification. The electron-withdrawing nature of the bromine atom significantly influences the molecule's overall electron distribution, while both positions serve as key sites for diversification, allowing for a systematic exploration of the chemical space to optimize biological activity.[5][6]

This document provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these analogs, drawing upon experimental data to elucidate how specific structural modifications impact their efficacy as anticancer and antimicrobial agents. We will explore the causality behind synthetic choices and assay designs, grounding our discussion in established scientific principles to provide a trustworthy resource for researchers and drug development professionals.

Core Synthetic Strategies: Building the Analog Library

The generation of a diverse library of this compound analogs hinges on two primary synthetic strategies that leverage the reactivity of the C4 and C7 positions. The 4-methoxy group is often introduced from a more reactive 4-chloro precursor, which is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This allows for the introduction of a wide variety of nucleophiles, particularly amines, to generate 4-aminoquinoline derivatives.[5][7] Concurrently, the bromine atom at the C7 position is an ideal handle for Palladium-Catalyzed Cross-Coupling Reactions , such as the Suzuki-Miyaura reaction, enabling the formation of new carbon-carbon bonds and the introduction of various aryl or heteroaryl substituents.[5]

G start 7-Bromo-4-chloroquinoline Precursor snar Nucleophilic Aromatic Substitution (SNAr) - Various Amines (R-NH2) start->snar Step 1a suzuki Suzuki-Miyaura Cross-Coupling - Arylboronic Acids start->suzuki Step 1b snar->suzuki product1 4-Amino-7-bromoquinoline Analogs snar->product1 product2 4-Chloro-7-arylquinoline Analogs suzuki->product2 product3 4-Amino-7-arylquinoline Analogs product2->snar Step 2

Caption: General synthetic workflow for diversifying 7-bromoquinoline analogs.

Comparative SAR Analysis: Anticancer Activity

Quinoline derivatives have emerged as potent anticancer agents, frequently exerting their effects by inhibiting critical signaling pathways involved in cell proliferation and survival, such as those mediated by EGFR, VEGFR-2, and PI3K/Akt, or by acting as topoisomerase inhibitors.[2][5][8] The this compound scaffold provides a robust framework for developing such inhibitors.

Key Structural Determinants of Anticancer Potency
  • The C7-Substituent: The nature of the substituent at the C7 position is a critical determinant of activity. SAR studies comparing various halogens have shown that electron-withdrawing groups are beneficial.[9][10] Specifically, 7-bromo and 7-iodo analogs often demonstrate superior potency compared to their 7-chloro counterparts.[6] This is attributed to a combination of favorable electronic effects and the ability of the larger halogen to form halogen bonds with the target protein.

  • The C4-Substituent: The 4-methoxy group itself can be a key pharmacophoric feature. However, its replacement with extended side chains, particularly substituted amines, is a common and highly effective strategy. The length, flexibility, and terminal functional groups of the C4-amino side chain are crucial for optimizing interactions within the ATP-binding pocket of kinases or the DNA-enzyme complex for topoisomerases.

  • The C2-Substituent: The introduction of an aryl group, such as a phenyl ring, at the C2 position can significantly enhance anticancer activity.[4][8] Substitutions on this phenyl ring, in turn, provide another axis for SAR exploration, with para-substituted groups often yielding the most potent compounds.[8]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative quinoline analogs against various human cancer cell lines.

Compound IDC2-SubstituentC4-SubstituentC7-SubstituentCancer Cell LineIC₅₀ (µM)Reference
Analog A H-O(CH₂)₃-morpholine-OCH₃LOX IMVI (Melanoma)0.116[8]
Analog B p-F-Phenyl-O(CH₂)₃-morpholine-OCH₃LOX IMVI (Melanoma)0.227[8]
Analog C H-NH-(CH₂)₂-NEt₂-BrP. falciparum (CQ-S)~0.005[6]
Analog D H-NH-(CH₂)₂-NEt₂-ClP. falciparum (CQ-S)~0.006[6]
BrPQ5 (Varies)(Varies)-BrHCT-116 (Colon)1.55 - 4.41[11]
Cpd. 65 Phenyl(Varies)-C(CH₃)₃MCF-7 (Breast)0.02 - 0.04[12]

Note: Data is compiled from multiple sources for comparative purposes. P. falciparum is a malaria parasite, but antiplasmodial activity is often correlated with general cytotoxicity and provides a useful SAR benchmark.[6]

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Inhibitor Quinoline Analog Inhibitor->PI3K Inhibition G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis stock 1. Prepare Stock Solution of Test Compound inoculum 2. Prepare Standardized Bacterial Inoculum serial 3. Perform Serial Dilutions in 96-Well Plate inoculum->serial add_bac 4. Add Bacterial Inoculum to Each Well serial->add_bac incubate 5. Incubate at 37°C for 18-24 hours add_bac->incubate read 6. Read Plate Visually or Spectrophotometrically incubate->read mic 7. Determine MIC: Lowest concentration with no visible growth read->mic

References

A Comparative Efficacy Analysis of 7-Bromo-4-methoxyquinoline Derivatives Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Versatile Pharmacophore

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have given rise to a plethora of therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and antimalarial properties.[1][2] The strategic functionalization of the quinoline core allows for the fine-tuning of a compound's physicochemical and pharmacological properties. The introduction of a bromine atom at the 7-position and a methoxy group at the 4-position, as in the case of 7-Bromo-4-methoxyquinoline derivatives, is a rational design strategy. Halogenation can enhance membrane permeability and introduce a potential site for metabolic transformation, while the methoxy group can influence the molecule's electronic properties and binding interactions with biological targets.[3]

This guide provides a comprehensive benchmark of the potential efficacy of this compound derivatives by comparing them against well-established drugs in three key therapeutic areas: oncology, bacteriology, and parasitology. While direct experimental data for this specific class of derivatives is not extensively available in the public domain, this analysis is grounded in the performance of structurally related compounds and established in vitro testing protocols.[1][4] This document is intended to provide researchers, scientists, and drug development professionals with a foundational framework for evaluating this promising class of compounds.

I. Benchmarking Against Known Anticancer Drugs

Quinoline derivatives have emerged as a significant class of anticancer agents, often exerting their cytotoxic effects by interfering with fundamental cellular processes such as DNA replication and cell division.[2][5] One of the key mechanisms of action for many quinoline-based anticancer compounds is the inhibition of topoisomerase enzymes, which are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[6]

The Benchmark Drug: Doxorubicin

Doxorubicin is a widely used anthracycline antibiotic and a potent topoisomerase II inhibitor. It intercalates into DNA and stabilizes the topoisomerase II-DNA complex, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[7] Due to its well-characterized mechanism and broad-spectrum activity, doxorubicin serves as an excellent benchmark for evaluating the potential of novel anticancer compounds.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxicity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for Doxorubicin against a panel of human cancer cell lines.

Cell Line Cancer Type Doxorubicin IC50 (µM) Treatment Duration
MCF-7 Breast Adenocarcinoma2.5024 hours[8][9]
A549 Lung Carcinoma> 2024 hours[7][8][9]
HepG2 Hepatocellular Carcinoma12.18 ± 1.8924 hours[8][9]

Note: IC50 values can vary between studies due to differences in experimental conditions.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (and the benchmark drug) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualization of Workflow and Mechanism

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Serial Dilutions of Compound B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I I H->I Calculate IC50

MTT Assay Workflow for Cytotoxicity Assessment

Topo_Inhibition DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII binds Cleavage DNA Cleavage (Transient Break) TopoII->Cleavage induces Religation DNA Religation Cleavage->Religation normally leads to Apoptosis Cell Death (Apoptosis) Cleavage->Apoptosis leads to Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Quinoline Quinoline Derivative (e.g., Doxorubicin) Quinoline->Cleavage stabilizes complex, prevents religation

Simplified Mechanism of Topoisomerase II Inhibition

II. Benchmarking Against Known Antibacterial Drugs

The quinolone class of antibiotics, particularly the fluoroquinolones, are mainstays in the treatment of a wide range of bacterial infections. Their mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[4]

The Benchmark Drug: Ciprofloxacin

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against both Gram-positive and Gram-negative bacteria. It functions by inhibiting DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria, leading to a bactericidal effect.[11] Its wide use and well-defined activity make it an appropriate benchmark.

Data Presentation: Comparative Antibacterial Potency

The in vitro potency of an antibacterial agent is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

Bacterial Strain Type Ciprofloxacin MIC (µg/mL)
Escherichia coli Gram-negative0.013 - 0.08[11]
Staphylococcus aureus Gram-positive0.25 - 0.6[11][12]

Note: MIC values can vary depending on the specific isolate and testing methodology.

While specific MIC data for this compound derivatives is scarce, related compounds have shown notable antibacterial activity. For example, a diethyl phosphonate derivative of 2-chloro-8-methylquinoline exhibited potent activity against E. coli with an MIC of 0.125 µg/mL.[13] Other 2-phenyl-4-hydroxyquinoline derivatives have shown MIC values ranging from 16-64 µg/mL against Staphylococcus aureus and 32-128 µg/mL against Escherichia coli.[4] The presence of a bromo substituent has been noted to increase the antimicrobial activity of some heterocyclic compounds due to enhanced lipophilicity.[3]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[4]

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after incubation.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Prepare Bacterial Inoculum: Grow the bacterial strain to the mid-logarithmic phase and dilute it to a standardized concentration (approximately 5 x 10^5 colony-forming units (CFU)/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in a well with no visible growth.

Visualization of Workflow

MIC_Workflow cluster_prep Plate Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Reading A Prepare Serial Dilutions of Compound in Broth in 96-well Plate C Add Inoculum to Wells A->C B Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Bacterial Growth (Turbidity) D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Broth Microdilution Workflow for MIC Determination

III. Benchmarking Against Known Antimalarial Drugs

The 4-aminoquinoline core is central to some of the most historically significant antimalarial drugs. These compounds are thought to exert their effect by accumulating in the acidic digestive vacuole of the Plasmodium parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[14]

The Benchmark Drug: Chloroquine

Chloroquine (CQ) has been a cornerstone of malaria treatment for decades. It is a weak base that becomes protonated and trapped within the parasite's acidic food vacuole. Here, it is believed to cap the growing hemozoin polymer, preventing the sequestration of toxic free heme and leading to parasite death.[14] Despite widespread resistance, it remains a critical benchmark for new antimalarial compounds.

Data Presentation: Comparative Antiplasmodial Activity

The in vitro efficacy of antimalarial drugs is measured by their IC50 values against different strains of Plasmodium falciparum, the deadliest malaria parasite. Strains are often categorized as chloroquine-sensitive (CQS) or chloroquine-resistant (CQR).

P. falciparum Strain CQ Susceptibility Chloroquine IC50 (nM)
3D7 Sensitive12.63 ± 2.34[9]
K1 Resistant379.83 ± 54.62[14]
Dd2 Resistant124.61 ± 71.13[9]

Note: IC50 values can vary significantly based on the assay method and parasite strain.

While no specific data for this compound derivatives were found, research on other 7-substituted 4-aminoquinolines is extensive. Studies have shown that modifications at the 7-position of the quinoline ring can significantly impact antiplasmodial activity, with some 7-bromo-4-aminoquinoline analogues demonstrating the ability to overcome chloroquine resistance.[15] For example, 3-bromo-chloroquine derivatives have been shown to inhibit the proliferation of both sensitive and resistant P. falciparum strains.[15] This indicates that the 7-bromoquinoline scaffold is a promising starting point for the development of new antimalarials.

Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay measures parasite DNA content as an indicator of parasite growth and proliferation.

Principle: The SYBR Green I dye intercalates with double-stranded DNA and emits a fluorescent signal upon binding. The intensity of the fluorescence is proportional to the amount of parasitic DNA, and thus, the number of viable parasites.

Step-by-Step Methodology:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum in human erythrocytes.

  • Drug Plating: In a 96-well plate, prepare serial dilutions of the test compounds.

  • Inoculation: Add the infected erythrocyte culture (typically at the ring stage) to the wells. Include drug-free controls.

  • Incubation: Incubate the plates for 72 hours under standard malaria culture conditions (low oxygen, 5% CO2, 37°C).

  • Lysis and Staining: Lyse the erythrocytes and stain the parasitic DNA by adding a lysis buffer containing SYBR Green I dye.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • IC50 Calculation: Determine the IC50 value by plotting the percentage of growth inhibition against the drug concentration.

Visualization of Workflow and Mechanism

Antimalarial_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay A Prepare Serial Dilutions of Compound B Add Synchronized Parasite Culture (Ring Stage) A->B C Incubate 72h (Malaria Culture Conditions) B->C D Lyse Cells & Add SYBR Green I Dye C->D E Read Fluorescence D->E F F E->F Calculate IC50

SYBR Green I Assay Workflow for Antiplasmodial Activity

Heme_Detox Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Parasite Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite Death Heme->Parasite_Death accumulation leads to Chloroquine Chloroquine/ Quinoline Derivative Chloroquine->Hemozoin inhibits

Inhibition of Heme Detoxification by Quinoline Antimalarials

Conclusion

This guide establishes a foundational benchmark for the evaluation of this compound derivatives against established therapeutic agents. The data for doxorubicin, ciprofloxacin, and chloroquine provide clear efficacy targets for novel compounds in the fields of oncology, bacteriology, and malariology, respectively. While direct experimental data on the subject compounds are limited, the promising activity of structurally related bromo-substituted quinolines strongly supports the rationale for their synthesis and evaluation. The detailed protocols and workflows provided herein offer a standardized approach for researchers to generate the necessary data to definitively benchmark the efficacy of this novel chemical series. Future studies should focus on the synthesis of a library of this compound derivatives and their systematic screening using the outlined methodologies to elucidate their therapeutic potential.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, Ensuring a Safe Conclusion

In the fields of pharmaceutical research and synthetic chemistry, 7-Bromo-4-methoxyquinoline is a valuable heterocyclic building block. Its utility in constructing novel molecular architectures, however, is matched by the critical need for its responsible handling and disposal. As researchers, our commitment to scientific integrity extends beyond the successful execution of a reaction to the entire lifecycle of the chemicals we employ. Improper disposal not only poses significant environmental and health risks but also violates stringent regulatory standards, potentially leading to severe penalties.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste safely and effectively, ensuring that our pursuit of innovation does not come at the cost of environmental stewardship or personal safety.

Hazard Identification: Understanding the "Why" Behind the Protocol

Before any disposal procedure can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This risk assessment forms the logical foundation for every subsequent step, from selecting personal protective equipment (PPE) to segregating waste streams.

This compound, like many halogenated heterocyclic compounds, is classified as a hazardous substance. While comprehensive toxicological data may be limited, available Safety Data Sheets (SDS) for this and structurally similar compounds indicate the following primary hazards[1][2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Furthermore, as a brominated organic compound, it is considered a halogenated organic waste . This classification is critical because co-mingling halogenated and non-halogenated solvent wastes can significantly increase disposal costs and complicate the waste treatment process, which often involves solvent recovery or specific incineration protocols[3][4]. The presence of the bromine atom necessitates its segregation into a dedicated hazardous waste stream.

Essential Personal Protective Equipment (PPE)

Direct contact with this compound must be avoided at all times. The following PPE is mandatory when handling the compound, including during all disposal-related activities.[5][6]

EquipmentSpecificationPurpose
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier against skin contact. Gloves must be inspected for punctures before use and disposed of as contaminated waste after handling.
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory Protection N95 Particulate Respirator or higherRecommended when handling the solid, powdered form to prevent inhalation of dust particles. Work should always be conducted in a certified chemical fume hood.[1]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not a single action but a systematic process. The following protocol details the procedures for handling different forms of waste containing this compound.

Segregation: The First and Most Critical Step

All waste containing this compound must be classified and segregated as Halogenated Organic Waste .[3][4][7] Never mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexane) or aqueous waste streams. This is the cornerstone of compliant and cost-effective laboratory waste management.[3]

Disposal of Unused or Waste Solid this compound
  • Work Area Preparation: Conduct all operations within a certified chemical fume hood to control potential dust and vapors.[8]

  • Containerization: Carefully sweep or scoop the solid waste using non-sparking tools.

  • Transfer: Place the solid into a dedicated, properly labeled hazardous waste container designated for "Halogenated Organic Solids."[9][10]

  • Decontamination: Decontaminate the spatula, weigh boat, and any other surfaces that came into contact with the solid using a suitable solvent (e.g., ethanol or methanol). Collect this rinsate as liquid halogenated waste as described in the next section.

Disposal of Solutions Containing this compound
  • Waste Collection: Pour liquid waste containing this compound directly into a dedicated container for "Halogenated Organic Liquid Waste."[4][11]

  • Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle. Ensure the container is equipped with a secure, leak-proof screw cap.[12][13]

  • Filling Protocol: Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[11]

  • Rinsate Management: Any solvent used to rinse glassware that contained this compound (e.g., reaction flasks, beakers) must also be collected and disposed of as halogenated liquid waste.[8]

Disposal of Contaminated Labware and PPE
  • Solid Contaminated Waste: Items such as used gloves, weigh paper, and disposable plasticware that are contaminated with this compound must be placed in a dedicated solid hazardous waste container, often a lined cardboard box or a designated plastic drum.[5][8]

  • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.

  • Glassware: Non-disposable glassware should be decontaminated. Triple rinse with a suitable solvent, collecting all rinsate as halogenated liquid waste. After this decontamination, the glassware can be washed normally.[8]

Waste Container Management: Labeling and Storage

Proper containerization and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13]

ParameterRequirementRationale
Container Material Chemically compatible (e.g., HDPE, Glass).[13]Prevents degradation of the container and potential leaks.
Condition Clean, free of damage, with a secure, leak-proof lid.[12]Ensures safe containment and prevents release to the environment.
Labeling Must be clearly marked with the words "Hazardous Waste" .[14]Immediately communicates the danger to all personnel.
Content Description List all chemical constituents by their full name (e.g., "this compound," "Dichloromethane").Provides essential information for the waste disposal vendor and emergency responders.
Hazard Indication Indicate the relevant hazards (e.g., "Irritant," "Toxic"). Pictograms are often used.[14]Fulfills right-to-know requirements and ensures proper handling.

All hazardous waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA), which is under the control of laboratory personnel.[14][15] The container must remain closed except when adding waste.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from experiments involving this compound.

References

A Comprehensive Guide to the Safe Handling of 7-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

7-Bromo-4-methoxyquinoline is a halogenated quinoline derivative. While a comprehensive toxicological profile for this specific compound is not fully established, data from structurally similar compounds and available GHS classifications indicate that it should be handled as a hazardous substance.[1][2]

GHS Hazard Statements: Based on available data for this compound, the following hazards are identified[3]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.[4] The quinoline core is a well-known structural motif in many bioactive compounds, and halogenated derivatives often exhibit heightened reactivity and biological activity, necessitating careful handling.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is the most critical factor in mitigating exposure risks when handling this compound. The following table outlines the minimum required PPE.

Protection Type Specification Purpose and Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[4][5]To prevent contact with airborne powder or splashes, which can cause serious eye irritation.[3] Standard safety glasses are not sufficient.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a fully buttoned lab coat, and closed-toe shoes.[4][6]To prevent skin contact, which can lead to irritation.[3] Gloves should be inspected for integrity before each use and disposed of as contaminated waste after handling the compound.[2]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the solid material outside of a certified chemical fume hood to prevent the inhalation of dust particles.[2][7]To prevent respiratory tract irritation.[3]
Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure.

3.1. Engineering Controls: Containing the Hazard

  • Chemical Fume Hood: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to control airborne dust.[4]

  • Ventilation: Ensure the laboratory is well-ventilated.[6]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4]

3.2. Work Practices: A Step-by-Step Protocol

  • Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Designate a specific area for handling this compound to prevent cross-contamination.

  • Weighing and Transfer:

    • Perform these operations in a fume hood.

    • Use a spatula for transfers to minimize dust generation. Avoid pouring the solid.

    • Close the container tightly when not in use.[4]

  • Solution Preparation:

    • Add the solid this compound to the solvent slowly.

    • If heating is required, do so in a well-ventilated area, preferably within the fume hood, to avoid inhalation of any vapors.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[5][8]

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Do not eat, drink, or smoke in the laboratory.[4]

Emergency Procedures and First Aid

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure Route First Aid Protocol
If Swallowed Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[4]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4][5]
If on Skin Wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[5][8]
If Inhaled Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][8]
Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

5.1. Waste Segregation

  • Due to its halogenated nature, this compound waste should be segregated as halogenated organic waste .[9]

  • Do not mix with non-halogenated, acidic, basic, or oxidizing waste streams.[9]

  • Keep solid and liquid waste in separate, clearly labeled containers.[9]

5.2. Disposal Procedures

Waste Type Disposal Procedure
Unused or Waste Product Dispose of contents and container in accordance with local, regional, and national regulations. This typically involves incineration in a permitted hazardous waste facility.[4][7]
Contaminated PPE Dispose of contaminated gloves, disposable lab coats, and other materials as hazardous waste.[4]
Empty Containers Triple rinse containers with a suitable solvent. The rinsate must be collected and treated as hazardous waste. Puncture and dispose of the container in accordance with local regulations.[4]
Experimental Workflow Diagram

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE: Lab Coat, Goggles, Gloves, Respirator prep_area Prepare Fume Hood & Designated Area prep_ppe->prep_area handle_weigh Weigh & Transfer Solid in Fume Hood prep_area->handle_weigh Proceed to handling handle_solution Prepare Solution (if applicable) handle_weigh->handle_solution cleanup_decon Decontaminate Glassware & Surfaces handle_solution->cleanup_decon After experiment cleanup_waste Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling and disposal workflow for this compound.

References

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